a-Bag Cell Peptide (1-8)
Description
Properties
Molecular Formula |
C47H72N14O11 |
|---|---|
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PBLYKJCUCWCMAV-IFUGPJDHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Neuropeptide α-Bag Cell Peptide (1-8): A Technical Guide to its Function and Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bag Cell Peptide (1-8) (α-BCP(1-8)) is a biologically active neuropeptide derived from the N-terminus of the larger α-Bag Cell Peptide. Primarily studied in the marine mollusk Aplysia californica, this octapeptide plays a significant role as a neurotransmitter, particularly in the regulation of neuronal excitability. Its primary characterized function is the potent inhibition of the left upper quadrant (LUQ) neurons within the abdominal ganglion, as well as the modulation of the bag cell neurons from which it is released. This document provides a comprehensive overview of the function, mechanism of action, and relevant experimental methodologies for the study of α-BCP(1-8).
Core Function and Biological Activity
α-BCP(1-8) is a key player in the neuroendocrine system of Aplysia. It is one of several peptides processed from a common precursor protein that also yields egg-laying hormone (ELH). The primary functions of α-BCP(1-8) include:
-
Inhibition of Left Upper Quadrant (LUQ) Neurons: α-BCP(1-8) acts as a potent inhibitory neurotransmitter on the LUQ neurons (L2, L3, L4, and L6) of the Aplysia abdominal ganglion.[1][2] This inhibition is characterized by hyperpolarization of the neuronal membrane.
-
Modulation of Bag Cell Neuron Activity: The peptide also acts on the bag cell neurons themselves, causing a depolarization that can contribute to the characteristic prolonged afterdischarge of these cells.[2] This suggests an autocrine or paracrine feedback loop.
-
Relative Potency: α-BCP(1-8) is significantly more potent than its precursor, α-BCP(1-9). It is approximately 30 times more potent than α-BCP(1-9) and about 3 times more potent than α-BCP(1-7) in its inhibitory effects on LUQ neurons.
Quantitative Data
The following table summarizes the available quantitative data regarding the biological activity of α-Bag Cell Peptide (1-8) and its related fragments.
| Peptide Fragment | Target Neurons | Effect | Relative Potency | Reference |
| α-BCP(1-8) | LUQ Neurons | Inhibition (Hyperpolarization) | ~30x > α-BCP(1-9) | [3][4] |
| α-BCP(1-8) | LUQ Neurons | Inhibition (Hyperpolarization) | ~3x > α-BCP(1-7) | |
| α-BCP(1-7) | LUQ Neurons | Inhibition (Hyperpolarization) | ~10x > α-BCP(1-9) | [5] |
| α-BCP(1-9) | LUQ Neurons | Inhibition (Hyperpolarization) | Baseline | [3][4][5] |
Signaling Pathway
The inhibitory action of α-BCP(1-8) on LUQ neurons is mediated through a G-protein coupled receptor (GPCR), though the specific receptor has yet to be identified. The proposed signaling cascade involves the following steps:
-
Receptor Binding: α-BCP(1-8) binds to its specific GPCR on the surface of the target neuron.
-
G-Protein Activation: This binding activates an associated inhibitory G-protein (likely a Gi/o protein).
-
Second Messenger Modulation: The activated G-protein, in turn, is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The reduction in cAMP levels is hypothesized to modulate the activity of an inwardly rectifying potassium channel, leading to an increase in K+ efflux.
-
Neuronal Hyperpolarization: The increased outward potassium current results in hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential (IPSP) and a decrease in neuronal firing.
Experimental Protocols
Electrophysiological Recording of LUQ Neuron Inhibition
This protocol describes the methodology for assessing the inhibitory effect of α-BCP(1-8) on Aplysia LUQ neurons via intracellular recording.
Materials:
-
Aplysia californica
-
Artificial seawater (ASW)
-
Dissection tools
-
Sylgard-coated recording chamber
-
Intracellular recording amplifier
-
Glass microelectrodes (10-20 MΩ resistance)
-
3 M KCl (for microelectrode filling)
-
Micromanipulator
-
Perfusion system
-
Synthetic α-BCP(1-8)
Procedure:
-
Dissection: Anesthetize an Aplysia by injecting an isotonic MgCl2 solution. Dissect the abdominal ganglion and pin it to the bottom of a Sylgard-coated recording chamber.
-
Sheath Removal: Carefully remove the connective tissue sheath overlying the LUQ neurons to allow for microelectrode penetration.
-
Neuron Identification: Identify the LUQ neurons (L2, L3, L4, or L6) based on their size and location within the ganglion.
-
Intracellular Recording Setup: Fill a glass microelectrode with 3 M KCl and connect it to the amplifier headstage. Using a micromanipulator, impale a target LUQ neuron.
-
Baseline Recording: Establish a stable resting membrane potential and record spontaneous neuronal activity in normal ASW.
-
Peptide Application: Perfuse the ganglion with ASW containing a known concentration of synthetic α-BCP(1-8). For a dose-response analysis, apply a range of concentrations in ascending order, with washout periods in between.
-
Data Acquisition: Record the changes in membrane potential, specifically the peak hyperpolarization, in response to peptide application.
-
Data Analysis: Measure the amplitude of the hyperpolarization for each peptide concentration and plot the dose-response curve to determine the potency of α-BCP(1-8).
cAMP Level Measurement in Ganglia
This protocol provides a general framework for measuring changes in cAMP levels in Aplysia ganglia in response to α-BCP(1-8) using a competitive enzyme immunoassay (EIA).
Materials:
-
Aplysia abdominal ganglia
-
α-BCP(1-8)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
Commercial cAMP EIA kit
-
Microplate reader
Procedure:
-
Ganglion Preparation: Dissect abdominal ganglia as described previously.
-
Incubation: Incubate ganglia in ASW containing a phosphodiesterase inhibitor (to prevent cAMP degradation) for a predetermined time.
-
Treatment: Divide the ganglia into control and experimental groups. Treat the experimental group with a specific concentration of α-BCP(1-8) for a defined incubation period. The control group receives only the vehicle.
-
Lysis: Following treatment, rapidly homogenize the ganglia in lysis buffer to release intracellular contents.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
cAMP Assay: Perform the cAMP EIA on the supernatants according to the manufacturer's instructions. This typically involves the incubation of the sample with a fixed amount of HRP-labeled cAMP and a cAMP-specific antibody in a pre-coated microplate.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cAMP concentration in each sample based on a standard curve. Compare the cAMP levels between the control and α-BCP(1-8) treated groups.
Conclusion
α-Bag Cell Peptide (1-8) is a potent inhibitory neuropeptide in the Aplysia nervous system. Its function is critical for the modulation of specific neuronal circuits, primarily through a G-protein coupled, cAMP-dependent signaling pathway that leads to the hyperpolarization of target neurons. The experimental protocols outlined in this guide provide a foundation for the further investigation of this and other neuropeptides in model organisms, with potential implications for understanding the fundamental principles of neuromodulation and for the development of novel therapeutic agents targeting GPCR pathways.
References
- 1. login.medscape.com [login.medscape.com]
- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]
α-Bag Cell Peptide (1-8): A Technical Guide to its Discovery, History, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-Bag Cell Peptide (1-8) [α-BCP(1-8)], a neuropeptide identified in the marine mollusk Aplysia californica. It details the discovery, history, and key experimental findings related to this potent neuronal inhibitor. This document includes detailed experimental protocols, quantitative data, and visualizations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction
The nervous system of the marine snail Aplysia californica has long served as a valuable model for understanding the fundamental principles of neuronal function, learning, and memory. Within this system, a cluster of neurosecretory cells known as the bag cells orchestrates complex behaviors, most notably the stereotyped egg-laying sequence. This process is mediated by a cocktail of bioactive peptides released from these neurons. Among these is α-Bag Cell Peptide (1-8), a potent inhibitory neuropeptide that plays a crucial role in modulating neuronal activity. This guide delves into the scientific journey of α-BCP(1-8), from its initial discovery to our current understanding of its function and mechanism of action.
Discovery and History
The story of α-BCP(1-8) is intrinsically linked to the study of the bag cell neurons and their role in Aplysia's reproductive behavior. In the early 1980s, researchers identified that while the well-characterized Egg-Laying Hormone (ELH) was responsible for many of the excitatory actions of bag cell discharge, it did not account for the observed inhibition of certain neurons, particularly the left upper quadrant (LUQ) neurons of the abdominal ganglion[1]. This suggested the existence of a second, inhibitory neurotransmitter.
Subsequent research led to the isolation and characterization of a family of peptides from bag cell extracts, collectively known as the α-Bag Cell Peptides (α-BCPs)[1]. These were found to exist in three forms: α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)[2][3]. Through purification and sequencing, the primary structure of α-BCP(1-8) was determined to be Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser[1].
Further studies revealed that α-BCP(1-9) is encoded by the same gene as ELH, and that α-BCP(1-8) and α-BCP(1-7) are post-translationally cleaved from the parent α-BCP(1-9) peptide[1]. Importantly, bioassays demonstrated that α-BCP(1-8) is the most potent of the three forms in inhibiting LUQ neurons, being approximately 3 times more potent than α-BCP(1-7) and significantly more potent than α-BCP(1-9)[1][3][4]. This established α-BCP(1-8) as a key inhibitory neurotransmitter in the Aplysia nervous system.
Quantitative Data
The following tables summarize the key quantitative findings from studies on α-BCP(1-8) and its related peptides.
Table 1: Relative Potency of α-Bag Cell Peptides on LUQ Neuron Inhibition
| Peptide | Relative Potency | Reference |
| α-BCP(1-9) | 1 | [4] |
| α-BCP(1-7) | 10 | [4] |
| α-BCP(1-8) | 30 | [4] |
Table 2: Electrophysiological Effects of α-BCP(1-8) on Aplysia Neurons
| Neuron Type | Effect | Concentration | Key Findings | Reference |
| Left Upper Quadrant (LUQ) Neurons | Inhibition (hyperpolarization and decreased firing rate) | 0.1 µM | Mimics the inhibitory effect of bag cell discharge. | [1][3] |
| Neuron R2 | Inhibition (hyperpolarization) | Not specified | α-BCP(1-8) induces a membrane conductance increase. | [5] |
| Bag Cell Neurons (Autoreceptors) | Inhibition of ongoing discharge | > 1 nM | Acts directly on bag cell neurons to reduce cAMP levels. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of α-BCP(1-8).
Peptide Extraction and Purification from Aplysia Ganglia
This protocol describes the general procedure for isolating neuropeptides from Aplysia neuronal tissue.
-
Ganglia Dissection: Anesthetize Aplysia californica by injection of isotonic MgCl₂. Dissect the abdominal or cerebral ganglia and immediately freeze them on dry ice to prevent protein degradation[7].
-
Homogenization: Homogenize the frozen ganglia in an extraction buffer (e.g., 20 mM trifluoroacetic acid (TFA) with a reducing agent like 2-mercaptoethanol)[2]. Heat the homogenate to 100°C for 10 minutes to denature proteases, followed by centrifugation to pellet cellular debris[2].
-
Solid-Phase Extraction: Apply the supernatant to a C18 Sep-Pak cartridge to bind the peptides. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with a high concentration of organic solvent (e.g., 75% acetonitrile in 0.1% TFA)[2].
-
High-Performance Liquid Chromatography (HPLC): Further purify the peptide mixture using reverse-phase HPLC. Employ a gradient of increasing organic solvent concentration to separate the peptides based on their hydrophobicity. Collect fractions and assay for biological activity (e.g., inhibition of LUQ neurons).
-
Multi-Step HPLC: For higher purity, subject the active fractions to subsequent rounds of HPLC using different column chemistries or elution conditions[8].
Peptide Sequencing by Edman Degradation
This protocol outlines the steps for determining the amino acid sequence of a purified peptide.
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the N-terminal amino acid of the peptide, forming a phenylthiocarbamyl (PTC)-peptide derivative[9][10][11].
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact[11][12].
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid[11][12].
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide sequence is determined[9][10][11].
Intracellular Recording from Aplysia LUQ Neurons
This protocol describes the method for measuring the electrophysiological response of individual neurons to α-BCP(1-8).
-
Ganglion Preparation: Dissect the abdominal ganglion from an anesthetized Aplysia. Treat the ganglion with a protease (e.g., dispase) to soften the connective tissue sheath for easier cell penetration[7]. Pin the ganglion in a recording chamber continuously perfused with artificial seawater (ASW).
-
Neuron Identification: Identify the LUQ neurons based on their size, position, and characteristic spontaneous firing pattern under a dissecting microscope[7].
-
Microelectrode Impalement: Fabricate sharp glass microelectrodes and fill them with a conductive solution (e.g., 3 M KCl). Carefully impale an LUQ neuron with a microelectrode connected to an amplifier to record the membrane potential[7].
-
Peptide Application: Apply synthetic α-BCP(1-8) to the ganglion via the perfusion system at known concentrations.
-
Data Acquisition: Record the neuron's membrane potential and firing rate before, during, and after peptide application using electrophysiology software. Analyze the data to quantify the inhibitory effect (e.g., degree of hyperpolarization, percent decrease in spike frequency).
Measurement of cAMP Levels in Aplysia Neurons
This protocol outlines a method to assess the effect of α-BCP(1-8) on intracellular second messenger levels.
-
Ganglia Incubation: Dissect abdominal ganglia and incubate them in ASW containing the experimental compounds (e.g., α-BCP(1-8), phosphodiesterase inhibitors, adenylate cyclase activators) for a defined period.
-
Tissue Homogenization: Rapidly freeze the ganglia and homogenize them in a suitable buffer to release intracellular contents.
-
cAMP Assay: Measure the concentration of cAMP in the homogenate using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)[5]. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Data Analysis: Compare the cAMP levels in ganglia treated with α-BCP(1-8) to control ganglia to determine the effect of the peptide on cAMP production.
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of α-BCP(1-8)
Based on experimental evidence, α-BCP(1-8) is believed to exert its inhibitory effects through a G-protein coupled receptor (GPCR) that modulates intracellular cyclic AMP (cAMP) levels and ion channel activity.
Caption: Proposed signaling pathway for α-BCP(1-8) mediated neuronal inhibition.
Experimental Workflow for Discovery and Characterization
The following diagram illustrates the logical flow of experiments that led to the identification and characterization of α-BCP(1-8).
Caption: Workflow for the discovery and characterization of α-BCP(1-8).
Conclusion
α-Bag Cell Peptide (1-8) stands as a significant discovery in the field of neuropeptide research, highlighting the complexity of neuronal signaling even in seemingly simple organisms. Its identification as a potent inhibitory neurotransmitter, processed from a larger precursor that also gives rise to an excitatory peptide, provides a fascinating example of molecular economy and functional diversity in the nervous system. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research into the physiological roles of α-BCP(1-8) and the potential for targeting its signaling pathway for therapeutic purposes. The continued study of this and other neuropeptides in model organisms like Aplysia will undoubtedly continue to yield fundamental insights into the molecular basis of behavior.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracellular neural control of an active feeding structure in Aplysia using a carbon fiber electrode array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and sequencing of neuropeptides contained in neuron R15 of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compartmentalization of cyclic AMP elevation in neurons of Aplysia californica [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary structure of a new neuropeptide, cerebral peptide 2, purified from cerebral ganglia of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 12. ehu.eus [ehu.eus]
a-Bag Cell Peptide (1-8) mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of α-Bag Cell Peptide (1-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is an eight-amino-acid neuropeptide (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) derived from a larger precursor protein in the neuroendocrine bag cells of Aplysia californica.[1][2] It functions as a potent neurotransmitter and neuromodulator, playing a critical role in regulating the neural circuits that control egg-laying behavior. α-BCP(1-8) is notably more potent than its nine-amino-acid precursor, α-BCP(1-9).[1] This peptide exerts distinct effects on different neuronal populations, primarily causing inhibition of left upper quadrant (LUQ) neurons and participating in a complex autoregulatory feedback loop on the bag cells themselves.[3][4][5] This guide provides a detailed overview of the mechanism of action of α-BCP(1-8), summarizing key quantitative data and providing detailed experimental protocols and signaling pathway diagrams.
Core Mechanisms of Action
α-BCP(1-8) is released from bag cell neurons during a prolonged electrical discharge that precedes egg-laying.[6] Its primary functions are twofold:
-
Inhibition of LUQ Neurons: α-BCP(1-8) acts on a specific subset of neurons in the abdominal ganglion, known as the left upper quadrant (LUQ) neurons (e.g., L2-L4, L6), causing hyperpolarization and cessation of their spontaneous firing.[1][5] This action is mediated by an increase in membrane conductance to one or more ions, effectively shunting the neuronal membrane.[6][7]
-
Autoregulation of Bag Cell Neurons: The peptide also acts directly on the bag cells from which it is released. This autoregulatory role is complex, involving both inhibitory and excitatory feedback. It can prematurely terminate an ongoing bag cell discharge, an effect linked to the modulation of cAMP levels and the activation of an inwardly rectifying potassium current.[8] Conversely, some forms of BCPs have been shown to have excitatory effects on bag cells, suggesting a positive feedback mechanism may also be at play.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the electrophysiological effects of α-BCP(1-8).
Table 1: Electrophysiological Effects of α-BCP(1-8) on LUQ Neurons
| Parameter | Value | Neuron Type | Reference |
| Effect | Membrane Hyperpolarization, Inhibition of Firing | LUQ Neurons (L2-L4, L6) | [1] |
| EC₅₀ (estimated) | ~1 µM | LUQ Neurons | [1] |
| Potency Comparison | ~3 times more potent than α-BCP(1-7) | LUQ Neurons | [1] |
| Mechanism | Increased membrane conductance | LUQ Neurons | [6][7] |
Note: The EC₅₀ is estimated from the dose-response curve presented in Rothman et al. (1983), as a specific value was not provided.[1]
Table 2: Autoregulatory Effects of α-BCP(1-8) on Bag Cell Neurons
| Parameter | Value/Observation | Conditions | Reference |
| Effect on Discharge | Premature termination of ongoing discharge | Application during discharge | [8] |
| Effective Concentration | 1 µM | Cultured bag cells | [8] |
| Second Messenger Link | Inhibition is prevented by elevated intracellular cAMP | Pharmacological elevation of cAMP | [8] |
| Ionic Mechanism | Activation of an inwardly rectifying K⁺ current | Voltage-clamp recording | [8] |
| Excitatory Effect | Slow depolarization (α-BCP forms are equipotent) | Arterial perfusion | [9] |
Signaling Pathways
The dual actions of α-BCP(1-8) on distinct neuronal targets are mediated by different signaling pathways, likely involving distinct G-protein coupled receptors (GPCRs).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of α-BCP(1-8). These are representative protocols based on established techniques for Aplysia neurobiology.[3][8][10][11]
Protocol 1: Preparation of Aplysia Abdominal Ganglion for Electrophysiology
-
Anesthesia: Anesthetize an adult Aplysia californica (100-200 g) by injecting an isotonic MgCl₂ solution (380 mM) into the hemocoel, equivalent to 30-50% of the animal's body weight. Wait for the animal to become fully relaxed (approx. 10-15 minutes).[3]
-
Dissection: Pin the animal to a dissecting dish. Make a longitudinal incision to expose the body cavity and locate the abdominal ganglion.
-
Ganglion Isolation: Carefully dissect the abdominal ganglion with its associated nerves and transfer it to a Sylgard-lined petri dish containing cold artificial seawater (ASW: 460 mM NaCl, 10 mM KCl, 11 mM CaCl₂, 55 mM MgCl₂, 10 mM HEPES, pH 7.6).
-
Desheathing: Pin the ganglion ventral side up. Using fine forceps and micro-scissors, carefully remove the outer connective tissue sheath to expose the neuronal cell bodies. For intracellular recordings, this step is critical for obtaining high-quality impalements.
-
Perfusion Setup: Transfer the desheathed ganglion to a recording chamber and continuously perfuse with ASW at a rate of 1-2 mL/min.
Protocol 2: Intracellular Recording from LUQ Neurons
-
Electrode Preparation: Pull sharp microelectrodes from borosilicate glass capillaries to a resistance of 10-20 MΩ. Backfill the electrodes with 3 M KCl.
-
Neuron Identification: Identify LUQ neurons (e.g., L3, L4) based on their characteristic size, position, and pigmentation on the ventral surface of the ganglion.
-
Impalement: Using a micromanipulator, carefully impale a target LUQ neuron. Monitor the membrane potential until a stable resting potential of -40 to -50 mV is achieved.
-
Baseline Recording: Record the spontaneous bursting activity of the neuron in current-clamp mode for a stable baseline period of at least 5-10 minutes.
-
Peptide Application: Switch the perfusion line to ASW containing the desired concentration of α-BCP(1-8). Record the change in membrane potential and firing rate.
-
Washout: After the desired recording period, switch the perfusion back to normal ASW to observe the reversal of the peptide's effects.
Protocol 3: Whole-Cell Voltage-Clamp Recording from Bag Cell Neurons
This protocol is best suited for isolated, cultured bag cell neurons but can be adapted for in-situ recordings in the ganglion.
-
Electrode Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ. Fire-polish the tips.
-
Internal Solution: Fill the pipette with an internal solution appropriate for recording potassium currents (e.g., in mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).[12]
-
Cell Approach and Sealing: Under positive pressure, approach a bag cell neuron. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the neuron at a potential of -60 mV. Apply a series of hyperpolarizing voltage steps to elicit the inwardly rectifying K⁺ current.
-
Data Acquisition: Record baseline currents. Perfuse the chamber with ASW containing 1 µM α-BCP(1-8) and repeat the voltage-step protocol to measure the peptide-induced changes in the K⁺ current.
Conclusion and Future Directions
α-BCP(1-8) is a well-characterized neuropeptide that acts as a key inhibitory neurotransmitter and a complex autoregulator within the Aplysia egg-laying neural circuit. Its mechanism involves direct modulation of ion channels, leading to hyperpolarization in target neurons, and interaction with second messenger systems to provide feedback control on the cells that release it. While its primary electrophysiological effects are established, significant work remains. Future research should focus on the definitive identification and cloning of the specific BCP receptors to enable detailed pharmacological and structural studies. Elucidating the precise downstream signaling components, particularly for the excitatory autoregulatory pathway, and understanding how the inhibitory and excitatory feedback loops are balanced to shape the bag cell discharge will provide a more complete picture of this peptide's function in orchestrating complex behaviors.
References
- 1. pnas.org [pnas.org]
- 2. alpha-Bag cell peptide [1-8] [novoprolabs.com]
- 3. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of Aplysia sensory-motor neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Aplysia Sensory-motor Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axolbio.com [axolbio.com]
The Role of α-Bag Cell Peptide (1-8) in Egg-Laying Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The egg-laying behavior in the marine mollusk Aplysia californica is a complex neuroendocrine process orchestrated by a cascade of neuropeptides. Among these, the α-Bag Cell Peptide (1-8) (α-BCP(1-8)) plays a critical modulatory role. This technical guide provides an in-depth analysis of α-BCP(1-8), focusing on its synthesis, mechanism of action, and the signaling pathways it regulates to influence egg-laying behavior. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field of neurobiology and drug development.
Introduction
The neurosecretory bag cells of Aplysia are central to the initiation and regulation of egg-laying and its associated behaviors. These neurons synthesize a large precursor protein, the Egg-Laying Hormone (ELH) prohormone, which is post-translationally processed to yield multiple bioactive peptides, including ELH and several Bag Cell Peptides (BCPs). The α-BCPs are a family of small peptides that includes α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7). While ELH has primarily excitatory effects, α-BCP(1-8) exerts a potent inhibitory influence on specific target neurons and an auto-inhibitory effect on the bag cells themselves. This dual function suggests a sophisticated feedback mechanism to fine-tune the duration and intensity of the egg-laying process.
Peptide Processing and Potency
α-BCP(1-8) is not directly encoded by the ELH gene but is rather a product of enzymatic cleavage. The primary product is α-BCP(1-9), which is then processed by an intravesicular carboxypeptidase to yield the more active α-BCP(1-8) and α-BCP(1-7) forms. This processing step is a critical determinant of the peptide's biological activity.
Table 1: Relative Potency of α-Bag Cell Peptides
| Peptide | Relative Potency (Inhibition of LUQ Neurons) |
| α-BCP(1-9) | 1x |
| α-BCP(1-8) | 30x |
| α-BCP(1-7) | 10x |
Data synthesized from multiple sources indicating the significantly higher potency of the processed forms.
Mechanism of Action and Signaling Pathways
α-BCP(1-8) exerts its effects through distinct signaling pathways in different neuronal populations.
Auto-inhibition of Bag Cell Neurons
α-BCP(1-8) acts as an auto-inhibitor, contributing to the termination of the prolonged bag cell discharge required for egg-laying. This is achieved through a G-protein coupled receptor (GPCR) that, when activated, leads to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP modulates the activity of voltage-dependent potassium channels, leading to hyperpolarization and a decrease in neuronal excitability. Specifically, α-BCP(1-8) has been shown to enhance an inwardly rectifying potassium current.
Inhibition of Left Upper Quadrant (LUQ) Neurons
α-BCP(1-8) is a potent inhibitor of the left upper quadrant (LUQ) neurons in the abdominal ganglion. This inhibitory action is rapid and contributes to the coordinated neuronal activity patterns observed during egg-laying. The binding of α-BCP(1-8) to its receptor on LUQ neurons leads to an increase in membrane conductance, likely to potassium and/or chloride ions, resulting in hyperpolarization and cessation of firing. While the specific receptor and downstream signaling cascade are not fully elucidated, it is hypothesized to be a GPCR-mediated pathway.
A Technical Guide to the Proteolytic Processing of the α-Bag Cell Peptide (1-8) Precursor Protein in Aplysia californica
Abstract
The neurosecretory bag cell neurons of the marine mollusk Aplysia californica provide a powerful model system for investigating the synthesis, processing, and secretion of neuropeptides. These neurons orchestrate egg-laying behavior through the coordinated release of multiple peptides derived from a single precursor protein, the Egg-Laying Hormone (ELH) prohormone. This guide offers an in-depth examination of the proteolytic processing cascade that generates the α-Bag Cell Peptides (α-BCPs), with a particular focus on the conversion of the initial α-BCP(1-9) product to the highly potent, eight-residue form, α-BCP(1-8). We will detail the enzymatic steps, present quantitative data on peptide properties and bioactivity, outline key experimental methodologies used in this research, and visualize the core pathways and workflows. This document is intended for researchers, neuroscientists, and drug development professionals interested in neuropeptide biology and post-translational modification.
The Egg-Laying Hormone (ELH) Precursor Protein
The journey to α-BCP(1-8) begins with the ELH prohormone (pro-ELH), a 271-residue polypeptide synthesized in the bag cell neurons.[1] This precursor is a classic example of neuropeptide polyprotein, containing the sequences for several distinct, biologically active peptides within its single amino acid chain. These include the α-, β-, and γ-Bag Cell Peptides (BCPs), an acidic peptide (AP), and the 36-amino acid Egg-Laying Hormone (ELH) itself.[2] The organized structure of the prohormone ensures that, upon processing, these peptides are generated in roughly equimolar amounts, allowing for their coordinated release to regulate complex behaviors.[3]
The Proteolytic Processing Cascade
The maturation of α-BCP(1-8) from the pro-ELH precursor is a multi-step enzymatic process occurring within the secretory pathway of the bag cell neurons. The cleavage activities are membrane-associated and exhibit a pH optimum between 5.5 and 6.5, characteristic of processing within acidic vesicles.[4]
-
Initial Prohormone Cleavage: Following the removal of the N-terminal signal peptide, the first major processing event is a rapid cleavage at a tetrabasic sequence (Arg-Arg-Lys-Arg).[5] This cut, mediated by a prohormone convertase (a subtilisin-like endoprotease), separates the N-terminal region containing the BCPs from the C-terminal region containing ELH.[5][6][7]
-
Generation of α-BCP(1-9): The N-terminal fragment undergoes further processing at dibasic cleavage sites, releasing the individual BCPs.[5] Biochemical and molecular data indicate that the nine-residue peptide, α-BCP(1-9), is the form that is directly cleaved from the precursor.[8]
-
Conversion to α-BCP(1-8): In a crucial final maturation step, a small amount of α-BCP(1-9) is converted to α-BCP(1-8).[8] This conversion involves an unusual C-terminal cleavage of a single leucine (B10760876) residue. This reaction is catalyzed by an intravesicular carboxypeptidase, which effectively "trims" the peptide to its most potent form.[8] The presence of both α-BCP(1-8) and α-BCP(1-9) has been confirmed in bag cell somata and terminals through immunostaining with highly specific antisera.[8]
Quantitative Data and Bioactivity
The differential processing of α-BCP is not merely a biochemical curiosity; it is a critical mechanism for regulating neuronal signaling. The conversion from the 9-residue to the 8-residue form dramatically enhances its biological activity.
Table 1: Physicochemical Properties of α-BCP Forms
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Theoretical pI |
| α-BCP(1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 1009.16[9] | 11.16[9] |
| α-BCP(1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | ~1122.33 | Not Reported |
Table 2: Bioactivity and Processing Kinetics
| Peptide | Bioactivity | Processing Dynamics |
| α-BCP(1-8) | 30 times more potent than α-BCP(1-9) in inhibiting target neurons.[8] | Generated from α-BCP(1-9) via carboxypeptidase activity in vesicles before release.[8] |
| α-BCP(1-9) | Serves as the precursor to the more active form.[8] | Directly cleaved from the prohormone. Processing of the precursor's C-terminal half is rapid (products appear within 4h), while N-terminal processing is slower and less complete (>20h).[5] |
Key Experimental Methodologies
The elucidation of the α-BCP processing pathway has relied on a combination of biochemical, immunological, and analytical techniques.
Experimental Protocols
-
Peptide Identification and Sequencing:
-
Objective: To isolate and determine the primary structure of α-BCP forms.
-
Methodology:
-
Homogenize bag cell clusters from Aplysia abdominal ganglia.
-
Purify peptides from the extract using multiple rounds of High-Pressure Liquid Chromatography (HPLC).[3][10]
-
Collect fractions and assay for biological activity on target neurons.
-
Determine the amino acid sequence of purified active peptides using automated Edman degradation.[3][10]
-
-
-
Cellular Localization by Immunohistochemistry:
-
Objective: To determine the location of different α-BCP forms within the bag cell neurons.
-
Methodology:
-
Generate highly specific rabbit antisera against synthetic α-BCP(1-8) and α-BCP(1-9).[8]
-
Fix and section abdominal ganglia containing the bag cells.
-
Incubate the tissue sections with the primary antisera.
-
Apply a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Visualize the distribution of fluorescence in bag cell somata and nerve terminals using fluorescence microscopy to confirm the presence and location of both peptide forms.[8]
-
-
-
Peptide Profiling by Mass Spectrometry (MALDI-TOF MS):
-
Objective: To identify the full range of processed peptides in single neurons.
-
Methodology:
-
Isolate individual bag cell neurons from the abdominal ganglion.
-
Place the single cell directly onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Analyze the sample using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[1][11]
-
Compare the resulting mass spectrum against a database of predicted peptide masses from the pro-ELH sequence to identify various cleavage products, including α-BCP(1-8) and α-BCP(1-7).[1][11]
-
-
Functional Significance and Implications for Drug Development
The processing of the ELH prohormone is a highly regulated process that generates a suite of peptides with diverse functions. The specific conversion of α-BCP(1-9) to the more potent α-BCP(1-8) represents a key regulatory control point.[8] By modulating the activity of the intravesicular carboxypeptidase, the neuron can fine-tune the inhibitory strength of its signal output without altering gene expression or overall protein synthesis.
This system holds significant implications for therapeutic development:
-
Enzyme Inhibition: The enzymes responsible for precursor processing, such as prohormone convertases and carboxypeptidases, are potential drug targets.[12][13] Developing specific inhibitors for these enzymes could modulate the production of bioactive peptides involved in various physiological and pathological processes.
-
Peptide Analogues: Understanding the structure-activity relationship, such as the dramatic increase in potency upon removal of the C-terminal leucine, provides a blueprint for designing more stable and potent synthetic peptide analogues for therapeutic use.
-
Model System: Aplysia continues to serve as an invaluable model for dissecting the fundamental molecular machinery of neuropeptide processing, offering insights that are often translatable to more complex vertebrate systems.[2]
Conclusion
The generation of α-Bag Cell Peptide (1-8) is a sophisticated process of post-translational modification, beginning with a large, multi-functional precursor protein and culminating in a highly potent inhibitory neurotransmitter. The cascade involves initial cleavage by prohormone convertases followed by a crucial trimming step by a carboxypeptidase, which enhances the peptide's bioactivity thirty-fold. The study of this pathway in the Aplysia bag cells has not only illuminated a key aspect of neuroendocrine control of behavior but also provides a foundational framework for understanding neuropeptide processing and its potential as a target for therapeutic intervention.
References
- 1. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bag cell neurons - Scholarpedia [scholarpedia.org]
- 3. pnas.org [pnas.org]
- 4. Neuropeptide processing activity in Aplysia bag cell homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of the egg-laying hormone (ELH) precursor in the bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin Prohormone Processing, Distribution, and Relation to Metabolism in Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-Bag cell peptide [1-8] [novoprolabs.com]
- 10. Primary structure of a new neuropeptide, cerebral peptide 2, purified from cerebral ganglia of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteolytic enzymes in the post-translational processing of polypeptide hormone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Processing of peptide and hormone precursors at the dibasic cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Activity of α-Bag Cell Peptide (1-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bag Cell Peptide (1-8) (α-BCP(1-8)) is a potent, endogenously active neuropeptide derived from the precursor α-BCP(1-9) in the neuroendocrine bag cells of the marine mollusk Aplysia californica. This peptide plays a crucial role in regulating the excitability of specific neuronal populations, contributing to the complex neural circuits governing reproductive behaviors. This technical guide provides an in-depth overview of the endogenous activity of α-BCP(1-8), detailing its physiological effects, the underlying signaling mechanisms, and the experimental protocols used for its study.
Introduction
The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function and neuronal network modulation. These neurons co-secrete a family of peptides, including the egg-laying hormone (ELH) and various bag cell peptides (BCPs), which orchestrate a prolonged series of behaviors associated with egg-laying. α-BCP(1-8) is a key modulator within this system, exhibiting significantly higher potency than its precursor, α-BCP(1-9).[1][2] This guide focuses on the endogenous activity of the octapeptide, α-BCP(1-8), summarizing its known functions and the methodologies to investigate them.
Physiological Effects of α-BCP(1-8)
The primary endogenous activities of α-BCP(1-8) are the inhibition of specific target neurons and the auto-excitation of the bag cells themselves, creating a complex feedback loop.
Inhibitory Action on Left Upper Quadrant (LUQ) Neurons
α-BCP(1-8) is a potent inhibitor of the Left Upper Quadrant (LUQ) neurons in the abdominal ganglion of Aplysia.[3][4] This inhibition is characterized by a hyperpolarization of the neuronal membrane and a decrease in firing rate. Notably, α-BCP(1-8) is approximately 30 times more potent than its precursor, α-BCP(1-9), in mediating this inhibitory effect.[1][2]
Table 1: Qualitative Summary of α-BCP(1-8) Inhibitory Activity on LUQ Neurons
| Parameter | Observation | Reference |
| Effect on Membrane Potential | Hyperpolarization | [3] |
| Effect on Firing Rate | Decrease | [5] |
| Relative Potency | ~30-fold higher than α-BCP(1-9) | [1][2] |
| Mechanism | Increase in membrane conductance | [3] |
Note: Despite extensive literature searches, specific quantitative dose-response data for the inhibitory effect of α-BCP(1-8) on LUQ neurons, which would be suitable for a detailed table, was not available in the public domain at the time of this review.
Excitatory Action on Bag Cell Neurons
In addition to its inhibitory effects on target neurons, α-BCP(1-8) also acts as an auto-excitatory signal on the bag cell neurons from which it is released.[6] This positive feedback mechanism contributes to the prolonged, synchronous firing of the bag cell cluster, ensuring a sustained release of neuropeptides required for the egg-laying cascade.
Table 2: Qualitative Summary of α-BCP(1-8) Excitatory Activity on Bag Cell Neurons
| Parameter | Observation | Reference |
| Effect on Membrane Potential | Slow depolarization | [7] |
| Effect on Firing Pattern | Initiation and maintenance of afterdischarge | [3] |
| Functional Significance | Positive feedback loop for sustained neuropeptide release | [6] |
Signaling Pathway of α-BCP(1-8) in LUQ Neurons
The inhibitory action of α-BCP(1-8) on LUQ neurons is mediated through a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.
Upon binding of α-BCP(1-8) to its receptor, the inhibitory G-protein, Gαi, is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), which in turn affects the phosphorylation state and activity of ion channels, likely potassium channels, leading to membrane hyperpolarization and neuronal inhibition.
Experimental Protocols
The study of α-BCP(1-8) activity relies heavily on electrophysiological techniques performed on the isolated nervous system of Aplysia.
Preparation of Aplysia Abdominal Ganglion
-
Animal Anesthesia: Anesthetize an adult Aplysia californica by injecting an isotonic solution of MgCl2 (approximately 337 mM) into the hemocoel.
-
Ganglion Dissection: Dissect the abdominal ganglion and place it in a chilled solution of artificial seawater (ASW).
-
Desheathing: To allow for electrode penetration, the connective tissue sheath surrounding the ganglion is enzymatically softened using a brief incubation in a protease solution (e.g., dispase or trypsin) dissolved in ASW.
-
Mounting: The desheathed ganglion is pinned, ventral side up, to the bottom of a recording chamber coated with a silicone elastomer (e.g., Sylgard).
-
Perfusion: The preparation is continuously superfused with oxygenated ASW at a constant flow rate and temperature (typically 14-16°C).
Intracellular Recording and Peptide Application
-
Electrode Preparation: Glass microelectrodes are pulled to a fine tip (resistance of 10-20 MΩ) and backfilled with a 3 M KCl solution.
-
Neuron Identification: LUQ neurons are identified based on their characteristic size, position, and pigmentation on the ventral surface of the ganglion.
-
Intracellular Recording: The microelectrode is advanced into the soma of an LUQ neuron using a micromanipulator. The resting membrane potential and spontaneous firing rate are recorded using a suitable amplifier and data acquisition system.
-
Peptide Application: A stock solution of synthetic α-BCP(1-8) is prepared in ASW. The peptide is applied to the ganglion via arterial perfusion, allowing for a controlled and uniform delivery to the neurons.
-
Data Acquisition: Changes in the membrane potential and firing frequency of the LUQ neuron are recorded before, during, and after the application of α-BCP(1-8) at various concentrations to assess its inhibitory effect.
Conclusion
α-BCP(1-8) is a potent endogenous neuropeptide that plays a significant modulatory role in the neuronal circuits of Aplysia. Its powerful inhibitory action on LUQ neurons, mediated by a Gαi-coupled receptor and the subsequent reduction in cAMP levels, highlights the intricate molecular mechanisms that fine-tune neuronal activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the physiological functions of this and other neuropeptides. Future studies focusing on obtaining precise dose-response data will be crucial for a more complete quantitative understanding of α-BCP(1-8)'s role in neuromodulation and for its potential as a tool in neuropharmacological research.
References
- 1. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to α-Bag Cell Peptide (1-8) as a Neurotransmitter
Introduction
The neuroendocrine bag cell neurons of the marine mollusk Aplysia californica provide a powerful model system for understanding neuropeptide function and co-transmission.[1][2] These neurons orchestrate egg-laying behavior through the coordinated release of multiple bioactive peptides derived from a single precursor protein.[1][2][3][4] While Egg-Laying Hormone (ELH) mediates the excitatory and hormonal aspects of this behavior, a family of smaller peptides, the α-Bag Cell Peptides (α-BCPs), are responsible for key inhibitory neurotransmission within the abdominal ganglion.[1][5][6]
This guide focuses specifically on α-Bag Cell Peptide (1-8) (α-BCP(1-8)), an eight-residue fragment that has been identified as a potent neurotransmitter. It is derived from the nine-amino-acid peptide, α-BCP(1-9), which is directly encoded by the ELH gene.[1][3] α-BCP(1-8) plays a crucial role in modulating neuronal circuits by inhibiting specific target neurons and providing feedback regulation to the bag cells themselves.[7][8][9]
Core Function: A Potent Inhibitory Neurotransmitter
α-BCP(1-8) fulfills the primary criteria for identification as a neurotransmitter.[1][5][6] It is synthesized and stored in the presynaptic terminals of bag cell neurons, released upon neuronal discharge, and exerts a rapid and potent inhibitory effect on specific postsynaptic neurons, primarily the Left Upper Quadrant (LUQ) cells (L2, L3, L4, L6) of the abdominal ganglion.[1][3][5][10]
Processing and Potency
A key feature of the α-BCP system is a post-translational processing step that significantly enhances biological activity. The primary gene product, α-BCP(1-9), is cleaved by an intravesicular carboxypeptidase to generate α-BCP(1-8) and α-BCP(1-7).[1][6][11] This cleavage is critical, as α-BCP(1-8) is approximately 30 times more potent than its precursor, α-BCP(1-9), in producing inhibition of LUQ neurons.[4][6][11] This suggests that the processing acts as a regulatory mechanism to control the amount of inhibitory activity released during a bag cell discharge.[11]
Quantitative Data Summary
The following tables summarize the key quantitative and physical properties of α-BCP(1-8) and its related fragments.
| Peptide Properties | |
| Name | α-Bag Cell Peptide (1-8) |
| Sequence | H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-OH[3][12] |
| CAS Number | 87549-53-9[7][12][13] |
| Molecular Formula | C47H72N14O11[12][13] |
| Molecular Weight | 1009.16 Da[12] |
| Source | Aplysia californica (California Sea Hare)[12] |
| Relative Potency on LUQ Neuron Inhibition | |
| Peptide Fragment | Relative Potency |
| α-BCP(1-9) | 1x[4] |
| α-BCP(1-7) | 10x[1][4][6] |
| α-BCP(1-8) | 30x [1][4][6][11] |
Signaling Pathways and Mechanism of Action
α-BCP(1-8) is involved in at least two distinct signaling pathways: the inhibition of postsynaptic target neurons and the autoregulation of the presynaptic bag cells.
Inhibition of Left Upper Quadrant (LUQ) Neurons
Upon release, α-BCP(1-8) diffuses to and binds with high affinity to receptors on the surface of LUQ neurons. This interaction leads to a rapid and transient change in membrane conductance, resulting in hyperpolarization and the inhibition of firing.[1][5] The short duration of this action is due to rapid inactivation of the peptide by extracellular peptidases.[1][6]
Caption: Inhibitory signaling pathway of α-BCP(1-8) on LUQ neurons.
Autoregulation of Bag Cell Neurons
α-BCP also acts as an auto-inhibitory transmitter. It acts on autoreceptors on the bag cell neurons themselves to terminate their long-lasting discharge.[9] This feedback mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels and the activity of voltage-dependent potassium currents.[9] This suggests that as α-BCP accumulates in the extracellular space during a discharge, it contributes to shutting off its own release, ensuring a controlled period of peptide secretion.
Caption: Auto-inhibitory feedback loop of α-BCP on bag cell neurons.
Experimental Protocols
The characterization of α-BCP(1-8) as a neurotransmitter has relied on a combination of biochemical and neurophysiological techniques.
Peptide Purification and Identification
-
Objective: To isolate and identify neuroactive peptides from Aplysia bag cell clusters.
-
Methodology:
-
Extraction: Bag cell clusters are dissected and homogenized in an acidic solution to precipitate larger proteins and solubilize peptides.
-
Size-Exclusion Chromatography: The acid-soluble extract is fractionated on a Sephadex G-50 column to separate molecules by size.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing inhibitory activity in bioassays are further purified using reverse-phase HPLC. A gradient of an organic solvent (e.g., n-propanol or acetonitrile) is used to elute peptides based on their hydrophobicity.[5]
-
Sequence Analysis: The primary amino acid sequence of purified peptides is determined by Edman degradation.[3]
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the mass of the purified peptides and identify different processed forms (e.g., α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)) directly from single neurons or extracts.[14][15]
-
Electrophysiological Recording and Peptide Application
-
Objective: To measure the physiological effects of α-BCP on target neuron activity.
-
Methodology:
-
Preparation: The abdominal ganglion is dissected from an Aplysia and pinned in a recording chamber.
-
Arterial Perfusion: The ganglion is continuously perfused with artificial sea water via the abdominal artery. Synthetic peptides or HPLC-purified fractions can be added to the perfusate to be delivered to the neurons.[5]
-
Intracellular Recording: Sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) are used to impale the somata of identified neurons (e.g., LUQ cells or bag cells).[3]
-
Data Acquisition: The membrane potential and firing activity of the neuron are recorded before, during, and after the application of the peptide to measure changes such as hyperpolarization, depolarization, and alterations in membrane conductance.[5]
-
Cross-Desensitization: To confirm that the native transmitter and the synthetic peptide act on the same receptor, the ganglion is perfused with a high concentration of synthetic α-BCP to desensitize the receptors. A bag cell discharge is then triggered; a reduced or absent inhibitory response in the target neuron indicates that both substances share a common receptor mechanism.[1][5]
-
Caption: Experimental workflow for electrophysiological analysis.
Structure-Activity Relationship and Inactivation
Studies using synthetic fragments of α-BCP have demonstrated that the core sequence Phe6-Tyr7 is both necessary and sufficient to produce the inhibitory activity on LUQ neurons.[10] This highlights the importance of these aromatic residues for receptor binding and activation.
The biological actions of α-BCPs are terminated by rapid enzymatic degradation in the extracellular space.[1][6] A combination of peptidase activities, including a diaminopeptidase-IV-like enzyme and a neutral metalloendopeptidase-like enzyme, cleave the peptide into inactive fragments.[10] This rapid inactivation ensures that the inhibitory signal is localized and temporally precise, contrasting with the more prolonged, hormone-like actions of the co-released ELH.[1][6]
Conclusion
α-Bag Cell Peptide (1-8) is a well-characterized neuropeptide that functions as a potent and fast-acting inhibitory neurotransmitter in the Aplysia nervous system. Its activity is tightly regulated through precursor processing, which dramatically increases its potency, and by rapid extracellular degradation, which ensures temporal precision. The study of α-BCP(1-8) has provided critical insights into the mechanisms of neuropeptide co-transmission, feedback regulation, and the enzymatic control of signaling. This body of work establishes a valuable framework for professionals in neuroscience and drug development exploring the complexities of peptidergic modulation in neuronal circuits.
References
- 1. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bag cell neurons - Scholarpedia [scholarpedia.org]
- 3. pnas.org [pnas.org]
- 4. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha-Bag cell peptide [1-8] [novoprolabs.com]
- 13. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]
- 14. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Inhibitory Effects of α-Bag Cell Peptide (1-8) on Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is a neuropeptide derived from the multitransmitter bag cell neurons of the marine mollusk, Aplysia californica. This peptide has been identified as a key inhibitory neurotransmitter, playing a crucial role in regulating neuronal activity. This technical guide provides a comprehensive overview of the inhibitory effects of α-BCP(1-8), detailing its mechanism of action, summarizing quantitative data on its potency, outlining key experimental protocols for its study, and visualizing its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the neuroinhibitory properties of this peptide and its potential therapeutic applications.
Introduction
The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function. These neurons co-release multiple peptides derived from a common precursor protein, including the egg-laying hormone (ELH) and α-Bag Cell Peptides (α-BCPs).[1][2] While ELH mediates excitatory responses, α-BCPs are responsible for inhibitory effects on specific target neurons.[1][2] α-BCP is found in several forms, including the nine-amino-acid peptide α-BCP(1-9), and its shorter, more potent fragments, α-BCP(1-8) and α-BCP(1-7).[1][2][3] This guide focuses specifically on α-BCP(1-8), a potent inhibitor of left upper quadrant (LUQ) neurons and the bag cell neurons themselves.[4][5][6]
Quantitative Data on Inhibitory Potency
The inhibitory potency of α-BCP(1-8) has been compared to its related peptides, α-BCP(1-9) and α-BCP(1-7). The data consistently demonstrates that the enzymatic cleavage of α-BCP(1-9) to its shorter fragments significantly enhances its inhibitory activity.
| Peptide | Relative Potency | Reference |
| α-BCP(1-9) | 1 | [3] |
| α-BCP(1-8) | 30 | [2][7][8] |
| α-BCP(1-7) | 10 | [2][3][7] |
Table 1: Relative Inhibitory Potency of α-Bag Cell Peptides on Left Upper Quadrant (LUQ) Neurons. The data indicates that α-BCP(1-8) is the most potent of the three related peptides in inhibiting LUQ neurons.
Mechanism of Action and Signaling Pathways
α-BCP(1-8) exerts its inhibitory effects through a multifaceted mechanism, primarily involving autoreceptors on the bag cell neurons and direct action on target neurons like the LUQ cells.
Autoinhibition of Bag Cell Neurons
α-BCP(1-8) acts on autoreceptors on the bag cell neurons to terminate their characteristic long-lasting discharge.[9] This autoinhibitory feedback loop is crucial for regulating the duration of neuropeptide release. The proposed signaling pathway involves:
-
Receptor Binding: α-BCP(1-8) binds to specific autoreceptors on the bag cell neuron membrane.[9]
-
cAMP Reduction: This binding leads to a significant reduction in both basal and forskolin-stimulated levels of cyclic AMP (cAMP) within the bag cells.[9]
-
Modulation of Potassium Currents: The decrease in cAMP levels influences voltage-dependent potassium currents. Specifically, α-BCP(1-8) enhances an inwardly rectifying potassium current.[9]
-
Hyperpolarization and Inhibition: The enhanced potassium efflux leads to hyperpolarization of the neuron, making it less likely to fire action potentials and thus inhibiting the ongoing discharge.[9]
Caption: Signaling pathway of α-BCP(1-8) autoinhibition in bag cell neurons.
Inhibition of Left Upper Quadrant (LUQ) Neurons
α-BCP(1-8) directly inhibits the firing of LUQ neurons. This action is characterized by a rapid onset and a shorter duration compared to the excitatory effects of ELH.[2][7] The inhibitory mechanism involves an increase in membrane conductance, likely to potassium and/or chloride ions, leading to hyperpolarization of the LUQ neuron.[1][6]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the inhibitory effects of α-BCP(1-8).
Preparation of Aplysia Abdominal Ganglion
This protocol describes the dissection and preparation of the abdominal ganglion from Aplysia californica for electrophysiological recordings.
Materials:
-
Aplysia californica (400-1500 gm)
-
Seawater with 10 mM HEPES (pH 7.6) and 1 gm/liter dextrose
-
Dissection tools
-
Sylgard-coated petri dish
-
Pins
Procedure:
-
Anesthetize the Aplysia by injecting an isotonic MgCl2 solution.
-
Dissect out the abdominal ganglion.
-
Pin the ganglion in a 1 ml capacity chamber with a Sylgard base.
-
Continuously superfuse the preparation with the seawater/HEPES/dextrose solution at a rate of 30 ml/hr.[1]
Electrophysiology and Peptide Perfusion
This protocol outlines the method for intracellular recording from neurons and the application of peptides.
Materials:
-
Prepared abdominal ganglion
-
Glass microelectrodes (filled with 2 M potassium acetate)
-
Micromanipulator
-
Amplifier and data acquisition system
-
Perfusion system for peptide application
Procedure:
-
Impale individual neurons (e.g., LUQ neurons or bag cell neurons) with glass microelectrodes.
-
Record the resting membrane potential and spontaneous firing activity.
-
To test the effect of α-BCP(1-8), arterially perfuse the peptide at known concentrations into the superfusion line.[1]
-
Record the changes in membrane potential and firing rate in response to the peptide application.
-
To study the effect of endogenous peptide release, stimulate the bag cell cluster with a short train of electrical pulses via an extracellular electrode to trigger a burst discharge.[1]
-
Record the subsequent inhibitory postsynaptic potentials (IPSPs) in the target neurons.
Caption: Experimental workflow for electrophysiological analysis.
Conclusion
α-Bag Cell Peptide (1-8) is a potent neuroinhibitory peptide that plays a significant role in the regulation of neuronal circuits in Aplysia. Its mechanism of action, involving both autoinhibition and direct inhibition of target neurons, highlights the complexity of peptidergic signaling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the physiological roles of α-BCP(1-8) and the potential for developing novel therapeutic agents that target similar inhibitory pathways in other species. The clear structure-activity relationship, where the truncated form of the peptide exhibits significantly higher potency, offers a compelling avenue for the design of potent and specific neuromodulatory drugs.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter | Journal of Neuroscience [jneurosci.org]
- 8. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha bag cell peptide directly modulates the excitability of the neurons that release it | Journal of Neuroscience [jneurosci.org]
α-Bag Cell Peptide (1-8): A Technical Guide for Neuroscientists and Drug Development Professionals
An In-depth Examination of the Sequence, Structure, and Function of a Key Neuromodulator in Aplysia
Abstract
α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is an octapeptide neurotransmitter found in the marine mollusk Aplysia californica. It plays a crucial role in regulating neuronal activity, primarily through the inhibition of specific neuronal populations. This technical guide provides a comprehensive overview of the sequence, structure, and biological function of α-BCP(1-8), intended for researchers, scientists, and professionals in the field of drug development. The document details its amino acid sequence, a predicted three-dimensional structure, and its known signaling pathway. Furthermore, it outlines key experimental protocols for its synthesis, purification, and biological characterization, and presents available quantitative data in a structured format.
Peptide Sequence and Physicochemical Properties
The primary structure of α-Bag Cell Peptide (1-8) was determined by Edman degradation.[1] The amino acid sequence is as follows:
H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-OH
This sequence gives the peptide a unique combination of hydrophobic, hydrophilic, and charged residues that are critical for its structure and function.
| Property | Value |
| Full Name | α-Bag Cell Peptide (1-8) |
| Abbreviation | α-BCP(1-8) |
| Sequence (Three-Letter) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser |
| Sequence (One-Letter) | APRLRFYS |
| Molecular Formula | C₄₇H₇₄N₁₄O₁₁ |
| Molecular Weight | 1015.18 g/mol |
| N-terminus | Alanine (Ala) |
| C-terminus | Serine (Ser) |
Predicted Three-Dimensional Structure
To date, an experimentally determined three-dimensional structure of α-BCP(1-8) has not been deposited in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its likely conformation. Based on its primary sequence, a predicted 3D structure suggests a flexible peptide with the potential for both alpha-helical and random coil elements, allowing it to adapt its conformation upon receptor binding. The presence of proline may induce a kink in the peptide backbone, while the aromatic residues (phenylalanine and tyrosine) can engage in hydrophobic and stacking interactions. The charged arginine residues are likely important for electrostatic interactions with its receptor.
Signaling Pathway and Biological Function
α-BCP(1-8) is a neuropeptide that functions as an inhibitory neurotransmitter in the abdominal ganglion of Aplysia.[1] It is one of several peptides derived from the egg-laying hormone (ELH) precursor protein. The primary targets of α-BCP(1-8) are the left upper quadrant (LUQ) neurons.[1]
The binding of α-BCP(1-8) to its putative G-protein coupled receptor (GPCR) on the surface of LUQ neurons is thought to initiate an intracellular signaling cascade. This cascade likely involves the modulation of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, leading to the opening or closing of ion channels. The ultimate effect is a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.
Quantitative Data
Quantitative studies have demonstrated the relative potency of α-BCP(1-8) compared to other fragments of the α-Bag Cell Peptide.
| Peptide Fragment | Relative Potency (Inhibition of LUQ Neurons) | Reference |
| α-BCP(1-7) | 1 | [1] |
| α-BCP(1-8) | ~3 | [1] |
| α-BCP(1-9) | ~0.1 | [2] |
Note: Relative potency is compared to α-BCP(1-7).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of α-BCP(1-8)
This protocol outlines the manual synthesis of α-BCP(1-8) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Ala, Pro, Arg(Pbf), Leu, Phe, Tyr(tBu), Ser(tBu))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Ser(tBu)-OH) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Phe, Arg(Pbf), Leu, Arg(Pbf), Pro, Ala).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude α-BCP(1-8) peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Set the detector to monitor absorbance at 214 nm and 280 nm.
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Collect fractions corresponding to the major peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure α-BCP(1-8).
-
Pool the pure fractions.
-
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Electrophysiological Recording of LUQ Neuron Inhibition
This protocol describes intracellular recording from Aplysia LUQ neurons to assess the inhibitory effect of α-BCP(1-8).
Materials:
-
Aplysia californica abdominal ganglion
-
Dissection tools
-
Perfusion chamber
-
Artificial seawater (ASW)
-
Intracellular recording amplifier
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulator
-
Purified α-BCP(1-8)
Procedure:
-
Ganglion Dissection: Dissect the abdominal ganglion from an anesthetized Aplysia.
-
Preparation: Pin the ganglion in a perfusion chamber and continuously perfuse with ASW. Desheath the ganglion to expose the LUQ neurons.
-
Neuron Identification: Identify LUQ neurons based on their size and location.
-
Intracellular Recording:
-
Carefully impale an LUQ neuron with a glass microelectrode.
-
Establish a stable resting membrane potential.
-
-
Peptide Application:
-
Dissolve α-BCP(1-8) in ASW to the desired concentration.
-
Switch the perfusion to the peptide-containing ASW.
-
Record the changes in the membrane potential of the LUQ neuron. A hyperpolarization indicates an inhibitory effect.
-
-
Washout: Switch the perfusion back to normal ASW to wash out the peptide and observe the recovery of the membrane potential.
-
Data Analysis: Measure the magnitude and duration of the hyperpolarization to quantify the inhibitory effect.
Conclusion
α-Bag Cell Peptide (1-8) is a significant neuromodulator in the Aplysia nervous system, contributing to the complex regulation of behaviors such as egg-laying. Its inhibitory action on specific neurons makes it a valuable subject for studies on neuropeptide signaling and neuronal network modulation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the structure-function relationships of this peptide and explore its potential as a tool for understanding fundamental principles of neuroscience. Future research, including the experimental determination of its 3D structure and the definitive identification of its receptor, will further illuminate the precise mechanisms of its action.
References
Methodological & Application
Application Notes and Protocols for Synthetic α-Bag Cell Peptide (1-8)
For Research Use Only
Introduction
α-Bag Cell Peptide (1-8) [α-BCP(1-8)] is a biologically active neuropeptide, originally identified in the marine mollusk Aplysia californica. It is the N-terminal fragment of the larger α-Bag Cell Peptide (1-9) and acts as a potent neurotransmitter.[1][2] In neurobiological research, α-BCP(1-8) is primarily utilized for its inhibitory effects on specific neuronal populations, making it a valuable tool for studying neural circuits, synaptic transmission, and ion channel modulation.
These application notes provide detailed information for researchers, scientists, and drug development professionals on the use of synthetic α-BCP(1-8) in experimental settings.
Biological Activity and Mechanism of Action
α-BCP(1-8) is a key signaling molecule released by the neuroendocrine bag cells of Aplysia. Its primary characterized function is the inhibition of a specific group of neurons known as the left upper quadrant (LUQ) neurons within the abdominal ganglion.[1][2][3] This inhibitory action is characterized by membrane hyperpolarization of the target neurons.
The peptide is generated by the cleavage of its precursor, α-BCP(1-9), and exhibits significantly higher potency.[1][4] This suggests that the conversion to the 1-8 fragment is a critical step in its biological activation. The inhibitory effects of α-BCP(1-8) are rapid in onset and of shorter duration compared to other co-released peptides, indicating its role in more immediate and localized neural signaling.[1][2]
In addition to its effects on LUQ neurons, α-BCP also acts on autoreceptors on the bag cell neurons themselves, creating a negative feedback loop that helps to terminate the neuronal discharge.[5] This autoregulatory mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels and the activity of voltage-dependent potassium currents.[5]
Data Presentation
Peptide Information
| Property | Value |
| Full Name | alpha-Bag Cell Peptide (1-8) |
| Sequence | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser |
| Molecular Formula | C47H72N14O11 |
| Molecular Weight | 1009.16 g/mol |
| CAS Number | 87549-53-9 |
| Source | Synthetic |
| Appearance | Lyophilized white powder |
| Purity (HPLC) | >95% |
Potency Comparison of α-BCP Fragments
| Peptide Fragment | Relative Inhibitory Potency on LUQ Neurons | Reference |
| α-BCP(1-9) | 1x | [1][4] |
| α-BCP(1-7) | 10x | [1][4] |
| α-BCP(1-8) | 30x | [1][4] |
Recommended Working Concentrations for Electrophysiology
| Application | Concentration Range | Notes |
| Inhibition of LUQ Neuron Firing | 100 nM - 10 µM | Start with a concentration of 1 µM and titrate as needed based on the preparation. |
| Bag Cell Autoreceptor Studies | 1 nM - 1 µM | Significant inhibition of discharge has been observed at concentrations as low as 1 nM.[5] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Synthetic α-BCP(1-8)
-
Reconstitution:
-
Before opening, centrifuge the vial at low speed to ensure all the lyophilized powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution. For example, to make a 1 mM stock solution from 1 mg of peptide (MW = 1009.16), add 990.9 µL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term use (up to one week), the stock solution can be stored at 4°C.
-
Protocol 2: Electrophysiological Assay for Neuronal Inhibition in Aplysia Abdominal Ganglion
This protocol is adapted from methodologies described in studies of Aplysia neurophysiology.[6][7]
-
Preparation of Aplysia Abdominal Ganglion:
-
Anesthetize an Aplysia californica by injecting an isotonic MgCl2 solution (approximately 30-35% of the animal's body weight).
-
Dissect the abdominal ganglion and place it in a chilled artificial seawater (ASW) solution.
-
To facilitate electrode access, the ganglion's connective tissue sheath can be partially removed using fine forceps and scissors. A brief treatment with a protease solution (e.g., dispase) at 34°C for 30 minutes can aid in this process.[6]
-
After desheathing, thoroughly wash the ganglion with fresh, chilled ASW.
-
Pin the ganglion, ventral side up, in a recording chamber continuously perfused with ASW (flow rate of ~0.1-0.2 mL/min).
-
-
Intracellular Recording:
-
Identify the target LUQ neurons (e.g., L2, L3, L4) based on their characteristic size and location within the ganglion.
-
Using a micromanipulator, carefully impale an LUQ neuron with a sharp glass microelectrode (10-15 MΩ resistance) filled with 3 M KCl.
-
Establish a stable intracellular recording of the neuron's membrane potential and spontaneous firing activity using a suitable intracellular amplifier and data acquisition system.
-
-
Application of α-BCP(1-8):
-
Prepare the desired concentration of α-BCP(1-8) in ASW. It is advisable to include protease inhibitors in the perfusion solution to prevent peptide degradation.[1][2]
-
Switch the perfusion line from the control ASW to the ASW containing α-BCP(1-8).
-
Record the changes in the neuron's membrane potential and firing rate. A successful application will result in hyperpolarization and cessation or reduction of spontaneous action potentials.
-
To perform a dose-response analysis, apply increasing concentrations of the peptide, with a washout period (perfusion with control ASW) between each application until the neuron's baseline activity is restored.
-
-
Data Analysis:
-
Measure the change in resting membrane potential and the frequency of action potentials before, during, and after peptide application.
-
For dose-response experiments, plot the magnitude of the hyperpolarization or the percentage decrease in firing rate against the peptide concentration to determine the EC50.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Proposed mechanism of α-BCP(1-8) action on LUQ neurons.
Caption: Experimental workflow for testing α-BCP(1-8) activity.
Caption: Signaling pathway for α-BCP(1-8) autoregulation.
References
- 1. jneurosci.org [jneurosci.org]
- 2. jneurosci.org [jneurosci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aplysia Ganglia preparation for electrophysiological and molecular analyses of single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Bioassays for a-Bag Cell Peptide (1-8)
Introduction
a-Bag Cell Peptide (1-8) [a-BCP(1-8)] is an eight-amino-acid neuropeptide originally isolated from the marine mollusk Aplysia californica. It is a product of the egg-laying hormone (ELH) precursor gene and is released from the bag cell neurons. a-BCP(1-8) has been identified as a key inhibitory neurotransmitter that acts on the bag cell neurons themselves, creating a negative feedback loop to terminate the neuronal discharge that drives egg-laying behavior. The peptide exerts its effects by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and potassium channel currents. These application notes provide detailed protocols for two in vitro bioassays to characterize the biological activity of a-BCP(1-8): a functional assay measuring the inhibition of cAMP production in primary Aplysia bag cell neurons and an electrophysiological assay to measure the inhibition of neuronal firing.
Target Audience
These protocols are designed for researchers, scientists, and drug development professionals involved in neuroscience, pharmacology, and neuropeptide research.
Principle of the Bioassays
The primary mechanism of action for a-BCP(1-8) in bag cell neurons is the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels. Therefore, a functional bioassay can be designed to measure the ability of a-BCP(1-8) to inhibit forskolin-stimulated cAMP production. Forskolin (B1673556) is a direct activator of adenylate cyclase, and its effect can be attenuated by inhibitory G protein-coupled receptor (GPCR) agonists like a-BCP(1-8).
Furthermore, the reduction in cAMP and modulation of ion channels by a-BCP(1-8) leads to a hyperpolarization of the neuronal membrane and inhibition of spontaneous or induced electrical discharges. This physiological response can be directly measured using electrophysiological techniques, providing a functional readout of peptide activity.
Applications
-
Pharmacological Characterization: Determination of the potency and efficacy of a-BCP(1-8) and its analogs.
-
Drug Discovery: Screening for novel compounds that modulate the a-BCP(1-8) signaling pathway.
-
Structure-Activity Relationship (SAR) Studies: Investigating the functional consequences of modifications to the peptide structure.
-
Basic Research: Elucidating the molecular mechanisms of neuropeptide signaling in the nervous system.
Data Presentation
The following tables summarize the expected quantitative data from the described bioassays.
Table 1: Inhibition of Forskolin-Stimulated cAMP Production by a-BCP(1-8) in Primary Aplysia Bag Cell Neurons
| Parameter | Value | Reference |
| Assay Method | Inhibition of Forskolin-Stimulated cAMP | [1] |
| Cell Type | Primary Aplysia Bag Cell Neurons | [2][3][4] |
| Incubation Time | 15-30 minutes | [1] |
| Agonist | Forskolin | [1] |
| Inhibitor | a-BCP(1-8) | [1] |
| IC50 | To be determined experimentally | |
| Effective Concentration | > 1 nM (for inhibition of discharge) | [1] |
Table 2: Electrophysiological Response of Primary Aplysia Bag Cell Neurons to a-BCP(1-8)
| Parameter | Description | Expected Outcome | Reference |
| Assay Method | Intracellular Recording | [1] | |
| Cell Type | Primary Aplysia Bag Cell Neurons | [2][3][4] | |
| Measured Response | Inhibition of spontaneous or electrically-stimulated neuronal discharge | Concentration-dependent decrease in firing rate and hyperpolarization of the membrane potential. | [1] |
| Effective Concentration | > 1 nM | Significant inhibition of discharge. | [1] |
| EC50 | To be determined experimentally |
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Production in Primary Aplysia Bag Cell Neurons
This protocol describes a competitive binding radioimmunoassay (RIA) to measure cAMP levels. Commercial ELISA kits for cAMP are also widely available and can be adapted for this purpose.
Materials:
-
a-Bag Cell Peptide (1-8)
-
Forskolin
-
Primary Aplysia bag cell neuron culture (see Protocol 3)
-
L-15 culture medium supplemented with artificial seawater (ASW)
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl
-
cAMP radioimmunoassay (RIA) kit or cAMP ELISA kit
-
Multi-well culture plates (24- or 48-well)
-
Standard laboratory equipment (pipettes, incubators, etc.)
Methodology:
-
Cell Plating: Plate primary Aplysia bag cell neurons in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation: Gently wash the cells with pre-warmed L-15/ASW medium. Pre-incubate the cells with L-15/ASW medium containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes at room temperature.
-
Peptide Treatment: Add varying concentrations of a-BCP(1-8) to the wells. For the control group, add vehicle (L-15/ASW medium). Incubate for 15 minutes at room temperature.
-
Forskolin Stimulation: Add a final concentration of 10 µM forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for an additional 15 minutes at room temperature.
-
Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 200 µL of 0.1 M HCl.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the a-BCP(1-8) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Electrophysiological Measurement of Neuronal Inhibition
Materials:
-
a-Bag Cell Peptide (1-8)
-
Primary Aplysia bag cell neuron culture on glass coverslips (see Protocol 3)
-
Recording chamber
-
Perfusion system
-
Artificial seawater (ASW)
-
Intracellular recording amplifier
-
Glass microelectrodes (filled with 3 M KCl)
-
Micromanipulator
-
Data acquisition system and software
Methodology:
-
Preparation: Place a coverslip with cultured bag cell neurons in the recording chamber and perfuse with ASW.
-
Intracellular Recording: Using a micromanipulator, impale a bag cell neuron with a glass microelectrode to obtain a stable intracellular recording of the membrane potential.
-
Baseline Activity: Record the baseline spontaneous firing activity of the neuron. If the neuron is silent, electrical stimulation can be used to induce firing.
-
Peptide Application: Perfuse ASW containing varying concentrations of a-BCP(1-8) into the recording chamber.
-
Record Response: Record the changes in membrane potential and firing rate in response to the peptide application.
-
Washout: Perfuse with normal ASW to wash out the peptide and observe any recovery of neuronal activity.
-
Data Analysis: Measure the firing frequency and resting membrane potential before, during, and after peptide application. Plot the percentage inhibition of firing rate against the logarithm of the a-BCP(1-8) concentration to determine the EC50 value.
Protocol 3: Primary Culture of Aplysia Bag Cell Neurons
Materials:
-
Adult Aplysia californica
-
0.35 M MgCl2 (anesthetic)
-
Dissecting tools (scissors, forceps)
-
Sylgard-coated dissecting dish
-
L-15 medium supplemented with ASW
-
Protease (e.g., Dispase II or Trypsin)
-
Poly-L-lysine coated culture dishes or coverslips
-
Sterile environment (laminar flow hood)
Methodology:
-
Anesthesia: Anesthetize an adult Aplysia by injecting 0.35 M MgCl2 into the body cavity.[3]
-
Dissection: Dissect out the abdominal ganglion, which contains the bag cell clusters.[2][3]
-
Enzymatic Digestion: Incubate the ganglion in a protease solution (e.g., 10 mg/mL Dispase II in L-15/ASW) for several hours at 22°C to loosen the connective tissue sheath.[2]
-
Desheathing: Carefully remove the connective tissue sheath from the ganglion using fine forceps to expose the bag cell clusters.
-
Neuron Isolation: Gently aspirate individual bag cell neurons or small clusters using a fire-polished Pasteur pipette.
-
Plating: Plate the isolated neurons onto poly-L-lysine coated culture dishes or coverslips containing L-15/ASW medium.[2][3][4]
-
Incubation: Maintain the cultures in an incubator at a cool room temperature (e.g., 18-20°C). The neurons will adhere and extend neurites within 24-48 hours.
Mandatory Visualizations
Caption: Signaling pathway of a-BCP(1-8) in Aplysia bag cell neurons.
Caption: Experimental workflow for the cAMP inhibition bioassay.
Caption: Logical relationship between a-BCP(1-8) and the bioassays.
References
Application Notes and Protocols for Electrophysiological Recording with α-Bag Cell Peptide (1-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α-Bag Cell Peptides (α-BCPs) are a family of neuropeptides found in the marine mollusk Aplysia californica. These peptides, derived from the egg-laying hormone (ELH) precursor protein, play a crucial role in regulating the electrical activity of the bag cell neurons, which control egg-laying behavior.[1][2][3] The fragment α-BCP(1-8) is a potent neuromodulator that has been shown to have significant effects on neuronal excitability.[4] These application notes provide a comprehensive overview of the electrophysiological effects of α-BCP(1-8) and detailed protocols for its application in electrophysiological studies.
Electrophysiological Effects of α-BCP(1-8)
α-BCP(1-8) primarily exerts an inhibitory influence on the bag cell neurons.[5][6] Its application can terminate the characteristic long-lasting afterdischarge of these neurons, a period of sustained firing that triggers hormone release.[5][6] This inhibitory action is mediated, at least in part, through the modulation of specific ion channels and intracellular signaling pathways.
Key Electrophysiological Actions:
-
Inhibition of Afterdischarge: Application of α-BCP at nanomolar concentrations can inhibit an ongoing afterdischarge in bag cell neurons.[5][6]
-
Modulation of Potassium Currents: α-BCP(1-8) enhances an inwardly rectifying potassium current (IKir).[6][7] This effect contributes to the hyperpolarization of the neuron and a decrease in excitability. The peptide also antagonizes the forskolin-induced reduction of delayed voltage-dependent outward potassium currents.[6][7]
-
Inhibition of cAMP Production: The peptide acts via autoreceptors on the bag cell neurons to reduce both basal and forskolin-stimulated levels of cyclic AMP (cAMP).[5][6][8] This reduction in cAMP levels is linked to the modulation of potassium channels and the overall inhibitory effect on neuronal excitability.[6][7]
-
Increased Membrane Conductance: α-BCP(1-8) has been shown to produce an increase in membrane conductance in target neurons.[9][10]
Data Presentation
The following table summarizes the quantitative data on the electrophysiological effects of α-Bag Cell Peptides. Note that some studies use a mix of α-BCP fragments, and data specific to α-BCP(1-8) is highlighted where available.
| Parameter | Effect of α-BCP | Value/Observation | Neuron Type | Reference |
| Afterdischarge | Inhibition | Inhibition at concentrations > 1 nM | Aplysia Bag Cell Neurons | [5][6] |
| Inwardly Rectifying K+ Current | Enhancement | Activated at potentials more negative than -40 mV | Isolated Aplysia Bag Cell Neurons | [6][7] |
| Delayed Outward K+ Currents | Antagonism of cAMP-mediated reduction | α-BCP reduces the ability of forskolin (B1673556) to attenuate these currents | Isolated Aplysia Bag Cell Neurons | [6][7] |
| cAMP Levels | Reduction | Significantly reduces basal and forskolin-stimulated levels | Aplysia Bag Cell Clusters | [5][6][8] |
| Membrane Potential | Hyperpolarization (inferred) | Consistent with enhancement of an inwardly rectifying K+ current | Aplysia Bag Cell Neurons | [6] |
| Potency | Relative Potency | α-BCP(1-8) is approximately 30 times more potent than α-BCP(1-9) in inhibiting target neurons | Aplysia LUQ Neurons | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving α-BCP(1-8) are provided below. These protocols are synthesized from established methods for electrophysiological recording in Aplysia neurons.
Protocol 1: Preparation of Aplysia Abdominal Ganglia
-
Animal Dissection: Anesthetize an adult Aplysia californica by injecting an isotonic MgCl₂ solution (approximately 50% of the animal's body weight). Dissect the abdominal ganglion and place it in a dish containing cold artificial seawater (ASW).
-
Desheathing: Carefully remove the connective tissue sheath surrounding the ganglion using fine forceps and microscissors to allow for better access to the bag cell neurons.
-
Mounting: Transfer the desheathed ganglion to a recording chamber and continuously perfuse with ASW at a rate of 1-2 mL/min. The bag cell clusters should be clearly visible.
Protocol 2: Electrophysiological Recording from Bag Cell Neurons
This protocol describes two-electrode voltage-clamp and current-clamp recordings from bag cell neurons within the intact ganglion.
Solutions:
-
Artificial Seawater (ASW):
-
NaCl: 460 mM
-
KCl: 10 mM
-
CaCl₂: 10 mM
-
MgCl₂: 55 mM
-
HEPES: 10 mM
-
Adjust pH to 7.6 with NaOH.
-
-
Intracellular Electrode Solution:
-
KCl: 3 M or K-Aspartate: 2 M
-
Alternatively, for specific experiments, a solution containing K-Aspartate (400 mM), KCl (70 mM), and HEPES (10 mM) can be used.
-
Procedure:
-
Electrode Placement: Pull microelectrodes from borosilicate glass capillaries to a resistance of 5-15 MΩ when filled with intracellular solution. Under visual guidance, impale a bag cell neuron with two microelectrodes (one for voltage recording and one for current injection).
-
Establishing a Stable Recording: Allow the neuron's membrane potential to stabilize. The typical resting membrane potential of bag cell neurons is between -55 mV and -65 mV.[1]
-
Current-Clamp Recording:
-
Record the resting membrane potential.
-
Induce an afterdischarge by brief electrical stimulation (e.g., 10 Hz for 5 seconds) of an afferent nerve or the contralateral bag cell cluster.
-
Once the afterdischarge is established, apply α-BCP(1-8) to the bath via the perfusion system at the desired concentration (e.g., 10 nM - 1 µM).
-
Record changes in membrane potential and firing rate.
-
-
Voltage-Clamp Recording:
-
Hold the neuron at a holding potential of -60 mV.
-
Apply voltage steps to elicit specific currents (e.g., steps to more negative potentials than -40 mV to observe the inwardly rectifying potassium current).
-
Establish a baseline recording of the current(s) of interest.
-
Perfuse α-BCP(1-8) and record the changes in the amplitude and kinetics of the target currents.
-
Protocol 3: Recording from Isolated Bag Cell Neurons
For more detailed biophysical characterization, experiments can be performed on isolated bag cell neurons.
-
Cell Isolation:
-
Treat the desheathed abdominal ganglion with a protease solution (e.g., Dispase II in ASW) to dissociate the neurons.
-
Gently triturate the ganglion to release individual bag cell neurons.
-
Plate the isolated neurons on a suitable substrate (e.g., poly-L-lysine coated dishes) and allow them to adhere.
-
-
Whole-Cell Patch-Clamp Recording:
-
This technique can be adapted from standard protocols for neuronal patch-clamping.[11]
-
External Solution: Use the same ASW as for ganglion recordings.
-
Pipette Solution (example): K-Aspartate (120 mM), NaCl (10 mM), MgCl₂ (2 mM), HEPES (10 mM), EGTA (10 mM), ATP-Mg (2 mM), GTP-Na (0.1 mM). Adjust pH to 7.2 with KOH.
-
Form a gigaohm seal with the membrane of an isolated bag cell neuron.
-
Rupture the patch to achieve the whole-cell configuration.
-
Perform voltage-clamp or current-clamp experiments as described above, applying α-BCP(1-8) via a perfusion system.
-
Mandatory Visualizations
Signaling Pathway of α-BCP(1-8)
Caption: Signaling pathway of α-BCP(1-8) in Aplysia bag cell neurons.
Experimental Workflow for Electrophysiological Recording
Caption: Experimental workflow for electrophysiological recording with α-BCP(1-8).
References
- 1. Bag cell neurons - Scholarpedia [scholarpedia.org]
- 2. The bag cell neurons of Aplysia. A model for the study of the molecular mechanisms involved in the control of prolonged animal behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha bag cell peptide directly modulates the excitability of the neurons that release it - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha bag cell peptide directly modulates the excitability of the neurons that release it | Journal of Neuroscience [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Alpha bag cell peptide reduces stimulated cAMP levels and pro-ELH synthesis in bag cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for a-Bag Cell Peptide (1-8) in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a-Bag Cell Peptide (1-8) (α-BCP(1-8)), a neuropeptide known for its inhibitory effects on neuronal activity, in primary neuronal culture systems.
Introduction
a-Bag Cell Peptide (1-8) is an eight-amino-acid neuropeptide (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) originally identified in the neuroendocrine bag cells of the marine mollusk Aplysia californica. It is a proteolytically cleaved, more potent form of a-Bag Cell Peptide (1-9).[1][2] Research has demonstrated its role as an inhibitory neurotransmitter, primarily through the modulation of ion channels and intracellular signaling cascades.[3] Notably, α-BCP(1-8) functions as an autoreceptor ligand on bag cell neurons, providing negative feedback to inhibit their electrical discharge.[3] Its ability to suppress neuronal excitability makes it a valuable tool for investigating neural circuits, ion channel function, and potential therapeutic applications in conditions characterized by neuronal hyperexcitability.
Data Presentation
The following tables summarize the known quantitative effects of a-Bag Cell Peptide (1-8) on neuronal activity. It is important to note that detailed dose-response curves and IC50/EC50 values for α-BCP(1-8) are not extensively documented in the current literature. The data presented here are derived from published findings on Aplysia neurons.
| Parameter | Description | Value/Observation | Target Neuron Type | Reference |
| Relative Potency | Comparison of inhibitory activity on Left Upper Quadrant (LUQ) neurons. | ~30 times more potent than α-BCP(1-9) | Aplysia LUQ Neurons | [1] |
| Inhibition of Neuronal Discharge | Concentration required to inhibit ongoing electrical discharge. | > 1 nM | Aplysia Bag Cell Neurons | |
| Modulation of cAMP Levels | Effect on cyclic adenosine (B11128) monophosphate (cAMP) levels. | Significantly reduces both basal and forskolin-stimulated cAMP levels. | Aplysia Bag Cell Neurons | |
| Ion Channel Modulation | Specific ion channel activity affected by the peptide. | Enhances an inwardly rectifying potassium (K+) current. | Aplysia Bag Cell Neurons |
Signaling Pathway
a-Bag Cell Peptide (1-8) exerts its inhibitory effects through a signal transduction pathway that involves a G-protein coupled receptor (GPCR), modulation of adenylyl cyclase activity, and subsequent effects on ion channel conductance. The diagram below illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway for a-Bag Cell Peptide (1-8).
Experimental Protocols
The following protocols provide a framework for applying a-Bag Cell Peptide (1-8) to primary neuronal cultures and assessing its effects. These are general guidelines and may require optimization based on the specific neuronal type and experimental goals.
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Culture dishes or coverslips coated with Poly-D-lysine or Poly-L-ornithine
-
Hibernate™-E medium or equivalent dissection medium
-
Papain or Trypsin solution for enzymatic digestion
-
Neurobasal™ medium supplemented with B-27™, GlutaMAX™, and penicillin-streptomycin
-
Sterile dissection tools
Procedure:
-
Prepare culture surfaces by coating with an appropriate substrate (e.g., 50 µg/mL Poly-D-lysine in borate (B1201080) buffer overnight at 37°C), followed by thorough rinsing with sterile water.
-
Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryonic brains in ice-cold dissection medium.
-
Isolate the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope.
-
Mince the tissue and enzymatically digest it with a pre-warmed papain or trypsin solution at 37°C for 15-30 minutes with gentle agitation.
-
Neutralize the enzyme with a trypsin inhibitor or by washing with culture medium containing serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto the prepared culture surfaces in complete Neurobasal™ medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Application of a-Bag Cell Peptide (1-8)
Materials:
-
Lyophilized a-Bag Cell Peptide (1-8)
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS) for reconstitution
-
Primary neuronal cultures (DIV 7-14)
-
Pre-warmed culture medium or extracellular recording solution
Procedure:
-
Reconstitute the lyophilized α-BCP(1-8) in sterile water or buffer to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed culture medium or the appropriate experimental buffer.
-
For acute application, remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of α-BCP(1-8).
-
For chronic exposure, add the desired concentration of α-BCP(1-8) directly to the existing culture medium.
-
Incubate the cells for the desired duration before proceeding with downstream assays.
Protocol 3: Electrophysiological Recording
This protocol outlines a general procedure for whole-cell patch-clamp recording to assess the effects of α-BCP(1-8) on neuronal excitability and ion channel activity.
Materials:
-
Primary neuronal cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (recording) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
a-Bag Cell Peptide (1-8) stock solution
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell recording configuration on a healthy neuron.
-
Record baseline neuronal activity in current-clamp mode (e.g., resting membrane potential, action potential firing in response to current injections) or voltage-clamp mode (e.g., specific ion channel currents).
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of α-BCP(1-8).
-
Record the changes in neuronal activity or ion channel currents in the presence of the peptide.
-
To study the effect on inwardly rectifying potassium currents, hold the neuron at a depolarized potential and apply hyperpolarizing voltage steps. Compare the current responses before and after peptide application.
-
Wash out the peptide with the control extracellular solution to observe any reversal of the effects.
Caption: Workflow for electrophysiological recording.
Protocol 4: Calcium Imaging
This protocol describes a method for monitoring changes in intracellular calcium concentration in response to α-BCP(1-8) application, which can be an indirect measure of changes in neuronal activity.
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with a suitable camera and light source
-
a-Bag Cell Peptide (1-8) stock solution
Procedure:
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the neurons and wash gently with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C or room temperature, protected from light.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
Mount the culture dish on the fluorescence microscope and acquire a baseline recording of fluorescence intensity over time.
-
Apply α-BCP(1-8) at the desired concentration to the imaging buffer.
-
If the peptide is expected to inhibit spontaneous activity, a decrease in the frequency or amplitude of calcium transients may be observed.
-
To assess the peptide's effect on evoked activity, stimulate the neurons (e.g., with a high potassium solution or an agonist like glutamate) in the presence and absence of α-BCP(1-8) and compare the resulting calcium responses.
-
Analyze the changes in fluorescence intensity, which correlate with changes in intracellular calcium levels.
Concluding Remarks
a-Bag Cell Peptide (1-8) is a valuable research tool for the study of inhibitory neurotransmission and neuromodulation. The protocols and data provided herein offer a starting point for investigating its effects in primary neuronal cultures. Researchers are encouraged to optimize these protocols for their specific experimental systems and to contribute to a more comprehensive understanding of the quantitative pharmacology of this potent neuropeptide.
References
- 1. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: a-Bag Cell Peptide (1-8) Radioimmunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The a-Bag Cell Peptides (a-BCPs) are a family of neuropeptides found in the marine mollusk Aplysia californica, where they play a crucial role in regulating egg-laying behavior.[1][2] The 1-8 variant, a-BCP(1-8), is a potent neuromodulator that inhibits specific neurons within the abdominal ganglion.[1][3][4] The development of a sensitive and specific radioimmunoassay (RIA) is essential for quantifying a-BCP(1-8) levels in biological samples, facilitating research into its physiological functions and potential therapeutic applications. This document provides a detailed protocol for the development and validation of a competitive RIA for a-BCP(1-8).
I. Data Presentation
Table 1: Hypothetical Antibody Titer Determination
| Antiserum Dilution | Total Counts (cpm) | Bound Counts (cpm) | % Bound |
| 1:1,000 | 10,000 | 7,500 | 75.0 |
| 1:5,000 | 10,000 | 6,200 | 62.0 |
| 1:10,000 | 10,000 | 4,800 | 48.0 |
| 1:20,000 | 10,000 | 3,850 | 38.5 |
| 1:40,000 | 10,000 | 2,100 | 21.0 |
| 1:80,000 | 10,000 | 1,050 | 10.5 |
Note: The optimal antibody dilution is selected to bind 35-40% of the radiolabeled tracer.[5]
Table 2: Assay Performance and Validation Parameters
| Parameter | Value |
| Tracer Specific Activity | >250 µCi/µg |
| Assay Sensitivity (IC50) | 7.5 ng/mL |
| Detection Limit (90% B/B0) | 0.5 ng/mL |
| Standard Curve Range | 0.5 - 20 ng/mL |
| Intra-assay Variation (CV%) | < 10% |
| Inter-assay Variation (CV%) | < 15% |
| Analytical Recovery | 90-110% |
| Non-specific Binding (NSB) | < 5% |
Table 3: Cross-Reactivity of the a-BCP(1-8) Antiserum
| Peptide | Sequence | Cross-Reactivity (%) |
| a-BCP(1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 100 |
| a-BCP(1-7) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | < 1.0 |
| a-BCP(1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | < 0.5 |
| Egg-Laying Hormone (ELH) | - | < 0.1 |
| β-BCP | - | < 0.1 |
| γ-BCP | - | < 0.1 |
II. Experimental Protocols
Antigen Preparation and Antibody Production
Objective: To produce polyclonal antibodies with high affinity and specificity for a-BCP(1-8).
Methodology:
-
Peptide Synthesis: Synthesize a-BCP(1-8) (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) with a C-terminal cysteine residue for conjugation.
-
Carrier Protein Conjugation: Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a cross-linker like maleimidocaproyl-N-hydroxysuccinimide (MCS).
-
Immunization:
-
Emulsify the peptide-carrier conjugate in Freund's complete adjuvant for the initial injection and Freund's incomplete adjuvant for subsequent booster injections.
-
Immunize rabbits or guinea pigs with an initial injection of 100-200 µg of the conjugate, followed by booster injections of 50-100 µg every 4-6 weeks.
-
Collect blood samples 10-14 days after each booster to screen for antibody production.
-
-
Antibody Titer Determination:
-
Perform serial dilutions of the collected antiserum.
-
Incubate each dilution with a fixed amount of radiolabeled a-BCP(1-8) (tracer).
-
Separate the antibody-bound tracer from the free tracer and measure the radioactivity.
-
The titer is the dilution that binds a specific percentage (typically 35-40%) of the tracer.[5]
-
Radiolabeling of a-Bag Cell Peptide (1-8)
Objective: To prepare a high specific activity 125I-labeled a-BCP(1-8) tracer.
Methodology:
-
Peptide Modification: Synthesize a-BCP(1-8) with a tyrosine residue amenable to iodination. The native sequence already contains a tyrosine, which can be used.
-
Iodination Procedure (Chloramine-T Method): [5]
-
To a reaction vial, add in order: 10 µL of 0.5 M phosphate (B84403) buffer (pH 7.4), 1 µg of a-BCP(1-8) in 10 µL of buffer, 1 mCi of Na125I.
-
Initiate the reaction by adding 10 µL of Chloramine-T (2 mg/mL in 0.05 M phosphate buffer).
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding 20 µL of sodium metabisulfite (B1197395) (4 mg/mL in 0.05 M phosphate buffer).
-
Add 100 µL of potassium iodide (10 mg/mL) as a carrier.
-
-
Purification of the Tracer:
-
Purify the iodinated peptide from free 125I and damaged peptide using gel filtration chromatography (e.g., Sephadex G-25) or reverse-phase HPLC.
-
Collect fractions and measure the radioactivity to identify the peak corresponding to the 125I-a-BCP(1-8).
-
-
Specific Activity Calculation: Determine the specific activity of the tracer, which should ideally be greater than 250 µCi/µg.[5]
Radioimmunoassay Procedure
Objective: To quantify the concentration of a-BCP(1-8) in unknown samples.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.05 M phosphate buffer (pH 7.4) containing 0.5% Bovine Serum Albumin (BSA).
-
Standards: Prepare a stock solution of unlabeled a-BCP(1-8) and create a series of standards with concentrations ranging from 0.5 to 20 ng/mL in the assay buffer.[5]
-
Antibody Solution: Dilute the antiserum to the predetermined optimal titer in the assay buffer.
-
Tracer Solution: Dilute the purified 125I-a-BCP(1-8) in the assay buffer to yield approximately 10,000 cpm per 100 µL.
-
-
Assay Setup (in duplicate or triplicate):
-
Total Counts (TC) tubes: 100 µL of tracer solution.
-
Non-Specific Binding (NSB) tubes: 100 µL of assay buffer, 100 µL of tracer solution.
-
Zero Standard (B0) tubes: 100 µL of assay buffer, 100 µL of antibody solution, 100 µL of tracer solution.
-
Standard tubes: 100 µL of each standard concentration, 100 µL of antibody solution, 100 µL of tracer solution.
-
Unknown Sample tubes: 100 µL of the unknown sample, 100 µL of antibody solution, 100 µL of tracer solution.
-
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[5][6]
-
Separation of Bound and Free Tracer:
-
Add a separation agent, such as a second antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG), to all tubes except the TC tubes.
-
Incubate to allow precipitation of the antibody-bound complex.
-
Centrifuge the tubes at 3,000 x g for 20 minutes at 4°C.[6]
-
Carefully decant or aspirate the supernatant.
-
-
Counting: Measure the radioactivity of the pellets in a gamma counter.
Data Analysis
-
Calculate the average counts per minute (cpm) for each set of tubes.
-
Subtract the average NSB cpm from all other tube averages (except TC).
-
Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B0 = (cpm_standard_or_sample / cpm_B0) * 100.
-
Construct a standard curve by plotting %B/B0 against the logarithm of the standard concentrations.
-
Determine the concentration of a-BCP(1-8) in the unknown samples by interpolating their %B/B0 values on the standard curve.
III. Mandatory Visualizations
Caption: Experimental workflow for a-BCP(1-8) RIA development.
Caption: Signaling pathway of a-Bag Cell Peptide (1-8).
References
- 1. pnas.org [pnas.org]
- 2. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. phoenixbiotech.net [phoenixbiotech.net]
Application Note: HPLC Protocol for α-Bag Cell Peptide (1-8) Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the analysis of α-Bag Cell Peptide (1-8) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
α-Bag Cell Peptide (1-8) is an octapeptide with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser.[1][2][3] It is a neuropeptide fragment found in the sea hare Aplysia californica and is involved in regulating neuronal activity.[4][5] Accurate and reproducible analysis of this peptide is crucial for research in neurobiology and for quality control in synthetic peptide production. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation, quantification, and purity assessment of peptides.[6][7] This application note details a robust RP-HPLC method tailored for the analysis of the basic and moderately hydrophobic α-Bag Cell Peptide (1-8).
Physicochemical Properties of α-Bag Cell Peptide (1-8)
A summary of the key physicochemical properties of α-Bag Cell Peptide (1-8) is presented in Table 1. Understanding these properties is essential for the development of an effective HPLC method. The peptide's high isoelectric point (pI) indicates a net positive charge at neutral and acidic pH, which influences its interaction with the stationary phase and the choice of mobile phase additives. The presence of aromatic amino acids (Phenylalanine and Tyrosine) allows for sensitive UV detection.
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | [1][2][3] |
| Molecular Formula | C47H72N14O11 | [1][4][5] |
| Molecular Weight | ~1009.16 g/mol | [1][4][8] |
| Theoretical Isoelectric Point (pI) | ~11.16 | [1] |
| Grand Average of Hydropathicity (GRAVY) | -0.54 | [1] |
Experimental Protocol
This section provides a detailed protocol for the RP-HPLC analysis of α-Bag Cell Peptide (1-8).
Materials and Reagents
-
α-Bag Cell Peptide (1-8) standard (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade or higher
-
Trifluoroacetic acid (TFA), HPLC grade, 0.1% (v/v) solution
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and chromatographic parameters. These parameters have been optimized for the separation of a short, basic peptide.
| Parameter | Recommended Condition |
| HPLC System | A high-pressure binary pump system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient Elution | 5% to 45% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of lyophilized α-Bag Cell Peptide (1-8) and dissolve it in 1 mL of Mobile Phase A (0.1% TFA in water). Vortex briefly to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with Mobile Phase A to achieve a final concentration of 0.1 mg/mL.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Start the data acquisition and run the gradient program as detailed in the chromatographic conditions table.
Visualization of Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Concluding Remarks
The protocol described in this application note provides a reliable and reproducible method for the analysis of α-Bag Cell Peptide (1-8) by RP-HPLC. The use of a C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent ensures good peak shape and resolution for this basic peptide. This method is suitable for purity assessment, quantification, and quality control in various research and development settings.
References
- 1. Regulated release of multiple peptides from the bag cell neurons of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ualberta.ca [ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. phmethods.net [phmethods.net]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Identification of α-Bag Cell Peptide (1-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-Bag Cell Peptides (α-BCPs) are a family of neuropeptides found in the marine mollusk Aplysia.[1] These peptides are derived from a common prohormone and are crucial for regulating neuronal activity.[2] The α-BCP(1-8) is an eight-amino-acid, N-terminal fragment of the full α-BCP(1-9).[2][3] Its sequence is Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser (APRLRFYS).[4][5] Functionally, α-BCP(1-8) acts as a neurotransmitter, notably inhibiting the left upper quadrant (LUQ) neurons in the abdominal ganglion and modulating the depolarization of the bag cells themselves.[1]
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful technique for the direct identification and structural characterization of such peptides from biological tissues. This application note provides detailed protocols for the extraction of α-BCP(1-8) from Aplysia bag cells and its subsequent identification using MALDI-TOF mass spectrometry, including fragmentation analysis for sequence confirmation.
Principle
The identification of α-BCP(1-8) is achieved by measuring its mass-to-charge ratio (m/z) with high accuracy using MALDI-TOF MS. The peptide is co-crystallized with a chemical matrix that absorbs laser energy, facilitating the soft ionization of the peptide. The instrument then measures the time it takes for the ionized peptide to travel to a detector, which is proportional to its m/z.
For unambiguous identification and sequence verification, tandem mass spectrometry (MS/MS) techniques like Post-Source Decay (PSD) are employed.[4] In PSD, the peptide ions are fragmented after they have been accelerated from the ion source. The resulting fragment ions, primarily b-type (N-terminal) and y-type (C-terminal), produce a characteristic pattern that serves as a fingerprint for the peptide's amino acid sequence.[4]
Quantitative Data Summary
The primary identification of α-BCP(1-8) relies on matching the experimentally observed mass with its theoretical mass. Further confirmation is achieved by analyzing its fragmentation pattern.
Table 1: Theoretical Mass and Key Fragment Ions of α-BCP(1-8)
Sequence: APRLRFYS Molecular Formula: C₄₇H₇₂N₁₄O₁₁ Monoisotopic Mass: 1008.5465 Da
| Fragment Ion | Sequence | Monoisotopic Mass (Da) | Fragment Ion | Sequence | Monoisotopic Mass (Da) |
| b₁ | A | 72.0444 | y₁ | S | 88.0342 |
| b₂ | AP | 169.0972 | y₂ | YS | 251.0979 |
| b₃ | APR | 325.2020 | y₃ | FYS | 398.1663 |
| b₄ | APRL | 438.2861 | y₄ | RFYS | 554.2711 |
| b₅ | APRLR | 594.3909 | y₅ | LRFYS | 667.3552 |
| b₆ | APRLRF | 741.4593 | y₆ | RLRFYS | 823.4600 |
| b₇ | APRLRFY | 904.5229 | y₇ | PRLRFYS | 920.5128 |
| b₈ | APRLRFYS | 1008.5465 | y₈ | APRLRFYS | 1009.5538 |
Experimental Protocols & Methodologies
Protocol 1: Peptide Extraction from Aplysia Bag Cells
This protocol is adapted from methods used for peptide extraction from Aplysia neuronal clusters.[4]
Materials:
-
Aplysia bag cell clusters
-
Dry ice
-
Acidified acetone (B3395972) (40:6:1 acetone:water:HCl)
-
4 M Urea (B33335)
-
Microcentrifuge and tubes
-
Sonicator
Procedure:
-
Dissect and collect bag cell clusters from Aplysia on dry ice and store them at -80°C until use.[4]
-
Pool the tissue from several clusters to ensure a sufficient quantity of peptides.
-
Homogenize the frozen tissue in 500 µL of ice-cold acidified acetone.[4]
-
Further disrupt the cells by sonication on ice for 3 cycles of 15 seconds.
-
Add 200 µL of 4 M urea to the homogenate to aid in protein and peptide solubilization.[4]
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the peptides to a new tube.
-
Dry the peptide extract using a vacuum centrifuge.
-
For further purification before MS analysis, the dried extract can be reconstituted in a suitable solvent and separated using microbore liquid chromatography (LC).[4] Alternatively, for direct MALDI analysis, proceed to Protocol 2 after reconstitution in 0.1% trifluoroacetic acid (TFA).
Protocol 2: MALDI-TOF MS Identification
This protocol outlines the direct analysis of tissue extracts or peptide standards.
Materials:
-
Peptide extract (from Protocol 1) or synthetic α-BCP(1-8) standard.
-
MALDI matrix solution (e.g., 10 mg/mL α-cyano-4-hydroxycinnamic acid (α-CHC) or 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA).
-
MALDI target plate.
-
MALDI-TOF Mass Spectrometer.
Procedure:
-
Sample Preparation: Mix 1 µL of the peptide sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate. Alternatively, use the dried-droplet method by spotting 0.5 µL of the sample and letting it air dry slightly before adding 0.5 µL of the matrix solution.
-
Allow the sample-matrix mixture to co-crystallize by air drying completely at room temperature.
-
Mass Spectrometer Calibration: Calibrate the instrument externally using a standard peptide mixture that brackets the expected mass of α-BCP(1-8) (m/z 1009.55 [M+H]⁺). Synthetic α-BCP(1-8) itself can be used as a calibrant.[1][5]
-
Data Acquisition (MS Mode):
-
Acquire mass spectra in positive ion reflector mode over a mass range that includes m/z 1009.55 (e.g., m/z 500-2000).
-
The instrument laser power should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
Average the spectra from at least 100 laser shots for a representative signal.[5]
-
-
Data Acquisition (PSD/MS-MS Mode):
-
Select the precursor ion corresponding to the protonated molecular ion of α-BCP(1-8) ([M+H]⁺ ≈ m/z 1009.55).
-
Acquire the fragment ion spectrum using the instrument's PSD or CID (Collision-Induced Dissociation) mode.[4]
-
-
Data Analysis:
-
In the MS spectrum, identify the peak corresponding to the monoisotopic mass of protonated α-BCP(1-8).
-
In the PSD spectrum, assign the observed fragment ions to the theoretical b- and y-ions listed in Table 1 to confirm the peptide's sequence.[4]
-
Visualizations
Experimental Workflow
Caption: Workflow for α-BCP(1-8) identification.
Signaling Pathway
References
preparing a-Bag Cell Peptide (1-8) solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Bag Cell Peptide (1-8), also known as α-BCP(1-8), is the N-terminal octapeptide fragment of the alpha bag cell peptide found in the sea hare, Aplysia californica.[1][2] It is a neuropeptide that functions as a neurotransmitter and neuromodulator, playing a significant role in regulating neuronal excitability.[3][4] Specifically, α-BCP(1-8) is known to inhibit the depolarization of bag cell neurons and other target neurons, such as those in the left upper quadrant (LUQ) of the abdominal ganglion.[5][6][7] Research indicates that it is one of the most potent forms of the α-BCP family, which also includes α-BCP(1-7) and α-BCP(1-9).[8] Its mechanism involves the modulation of intracellular second messenger systems, making it a valuable tool for studying neuronal signaling and autoreceptor function.[9]
Peptide Characteristics
The fundamental properties of A-Bag Cell Peptide (1-8) are summarized below. This information is crucial for accurate preparation of solutions and for experimental design.
| Property | Value |
| Sequence | (H)-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-(OH) / APRLRFYS |
| Molecular Formula | C₄₇H₇₂N₁₄O₁₁[7][10] |
| Molecular Weight | 1009.16 g/mol [7][10] |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Appearance | White lyophilized powder[10] |
| Source | Synthetic[10] |
| Theoretical pI | 11.16[10] |
Handling and Storage
Proper handling and storage are critical to maintain the stability and biological activity of A-Bag Cell Peptide (1-8).
Lyophilized Peptide
For long-term storage, lyophilized A-Bag Cell Peptide (1-8) should be stored at -20°C or -80°C in a tightly sealed container with a desiccant.[11][12] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent moisture condensation, which can reduce peptide stability.[9][12]
Peptide in Solution
Storing peptides in solution for extended periods is not recommended due to the risk of degradation.[6][9] If storage in solution is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][11] These aliquots should be stored at -20°C or, preferably, -80°C and are typically stable for a few weeks.[6]
| Form | Temperature | Recommended Duration |
| Lyophilized Powder | -20°C to -80°C | Several years[12] |
| Stock Solution | -20°C to -80°C | Up to a few weeks[6] |
| Working Solution | 2-8°C | Use within 24 hours |
Protocol: Stock Solution Preparation
This protocol provides a step-by-step guide for reconstituting lyophilized A-Bag Cell Peptide (1-8) to create a stock solution. The peptide has a net positive charge due to its arginine residues, making it a basic peptide. Therefore, it should be readily soluble in sterile water or a slightly acidic solution.
Materials:
-
Lyophilized A-Bag Cell Peptide (1-8) vial
-
Sterile, nuclease-free water or 0.1% acetic acid in sterile water
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate Vial: Allow the sealed vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes before opening.
-
Centrifuge: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mM). For a 1 mg vial of peptide (MW = 1009.16), adding 991 µL of solvent will yield a 1 mM stock solution.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. The resulting solution should be clear and free of particulates. If solubility is an issue, gentle sonication for a few minutes may be helpful.[11]
-
Aliquoting: Dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Experimental Protocols & Application Notes
Electrophysiology Studies
A-Bag Cell Peptide (1-8) is used in electrophysiology to study its inhibitory effects on neuronal firing and membrane potential.
Protocol:
-
Prepare Saline: Prepare the appropriate artificial seawater (ASW) or physiological saline for the experimental preparation (e.g., Aplysia neurons).[9]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the A-Bag Cell Peptide (1-8) stock solution. Dilute the stock solution with the physiological saline to the final desired working concentration. Effective concentrations typically range from 1 nM to 1 µM.[5][9]
-
Application: Apply the peptide solution to the preparation via bath perfusion or local pressure application through a micropipette.[2]
-
Recording: Record changes in membrane potential, firing rate, or specific ion currents using intracellular or patch-clamp recording techniques. A common observation is hyperpolarization and a decrease in spontaneous firing rate in target neurons.[2]
Intracellular cAMP Modulation Assay
A-Bag Cell Peptide (1-8) exerts its effects by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This can be measured using commercially available cAMP assay kits (e.g., ELISA, HTRF).
Protocol:
-
Cell Culture: Plate appropriate cells (e.g., primary Aplysia bag cell neurons or a cell line expressing the cognate receptor) in a multi-well plate and culture until they reach the desired confluency.
-
Prepare Reagents: Prepare assay buffers and standards as per the manufacturer's instructions for the chosen cAMP kit.
-
Prepare Working Solutions: Thaw an aliquot of the A-Bag Cell Peptide (1-8) stock and prepare a series of dilutions in the assay buffer to generate a dose-response curve. Concentrations may range from picomolar to micromolar.
-
Stimulation:
-
To measure the inhibitory effect, pre-treat cells with the different concentrations of A-Bag Cell Peptide (1-8) for a defined period.
-
Subsequently, stimulate the cells with an adenylyl cyclase activator, such as forskolin (B1673556), to induce cAMP production.[9]
-
Include appropriate controls: cells with no treatment (basal), cells with forskolin only (maximum stimulation), and cells with peptide only.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP.
-
Detection: Perform the cAMP detection assay according to the kit's protocol. This typically involves a competitive binding reaction.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence) and calculate the cAMP concentration for each sample by interpolating from the standard curve. Plot the dose-response curve to determine the IC₅₀ of the peptide.
Quantitative Data Summary
The following table summarizes effective concentrations of A-Bag Cell Peptide (1-8) and its relatives from published studies.
| Assay Type | Preparation | Peptide Form(s) | Effective Concentration | Observed Effect | Citation(s) |
| Electrophysiology | Aplysia LUQ Neurons | α-BCP(1-8) | ~300 pM - 1 µM | Hyperpolarization, inhibition of firing | [3] |
| Electrophysiology | Aplysia Bag Cell Neurons | α-BCP(1-7), α-BCP(1-8), α-BCP(1-9) | ≥ 1 nM | Inhibition of ongoing afterdischarge | [9] |
| Relative Potency | Aplysia LUQ Neurons | α-BCP(1-7), α-BCP(1-8), α-BCP(1-9) | N/A | α-BCP(1-8) is ~30x more potent than α-BCP(1-9) | [8] |
| cAMP Modulation | Aplysia Bag Cell Clusters | α-BCP | > 1 nM | Significant reduction of basal and forskolin-stimulated cAMP levels | [9] |
Signaling Pathway
A-Bag Cell Peptide (1-8) acts as an autocrine and paracrine signaling molecule. It binds to a G-protein coupled receptor (GPCR) on the surface of bag cell neurons and other target cells.[9] This receptor is coupled to an inhibitory G-protein (Gi). Upon peptide binding, the activated Gi protein inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to the second messenger cAMP.[8][9] The resulting decrease in intracellular cAMP levels leads to downstream effects, including the modulation of voltage-dependent potassium currents, which contributes to the inhibition of neuronal excitability.[9]
Experimental Workflow
The diagram below outlines a typical workflow for using A-Bag Cell Peptide (1-8) in an experiment, from reconstitution to final data analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. jneurosci.org [jneurosci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. jneurosci.org [jneurosci.org]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. media.jpt.com [media.jpt.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. jneurosci.org [jneurosci.org]
- 10. alpha-Bag cell peptide [1-8] [novoprolabs.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Technical Support Center: Improving a-Bag Cell Peptide (1-8) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of a-Bag Cell Peptide (1-8) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a-Bag Cell Peptide (1-8) in solution?
A1: The stability of a-Bag Cell Peptide (1-8) in solution can be influenced by several factors, including:
-
pH: The pH of the solution is a critical factor. Peptides are most stable at a specific pH range and can degrade through hydrolysis (acid or base-catalyzed) or deamidation at non-optimal pH values.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation. For long-term storage, solutions should be kept frozen.[3][4]
-
Oxidation: While a-Bag Cell Peptide (1-8) (Sequence: Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) does not contain the most easily oxidized residues like Cysteine or Methionine, the Tyrosine (Tyr) residue can be susceptible to oxidation.[5][6][7] This can be initiated by exposure to atmospheric oxygen, metal ions, or light.
-
Enzymatic Degradation: If the solution is not sterile, proteases from microbial contamination can degrade the peptide.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of biological activity. This is influenced by factors like peptide concentration, pH, ionic strength, and temperature.[1]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials (glass or plastic), leading to a decrease in the effective peptide concentration in the solution.[1][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause degradation due to ice crystal formation and changes in solute concentration.[9][10]
Q2: What is the recommended procedure for dissolving lyophilized a-Bag Cell Peptide (1-8)?
A2: Due to its amino acid composition, a-Bag Cell Peptide (1-8) is a basic peptide with a theoretical pI of 11.16.[11] The following step-wise approach is recommended for solubilization:
-
Initial Solvent Selection: Start with sterile, distilled water.
-
Basic Peptides: Since a-Bag Cell Peptide (1-8) is basic, if it does not dissolve readily in water, adding a small amount of dilute acetic acid (e.g., 0.1%) can help.[9][12]
-
Sonication: Gentle sonication can aid in dissolving the peptide by breaking up small aggregates.[12][13]
-
Avoid Buffers Initially: It is advisable not to dissolve the peptide directly in a buffer, as salts can sometimes hinder solubility.[14] First, dissolve the peptide in water or a dilute acid, and then add a concentrated buffer stock to reach the desired final buffer concentration.
Q3: How should I store a-Bag Cell Peptide (1-8) solutions to ensure maximum stability?
A3: Proper storage is crucial for maintaining the integrity of your peptide solution.
-
Short-term Storage (days to a week): Store the solution at 2-8°C.[1]
-
Long-term Storage (weeks to months): For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[6][9][10] This prevents degradation from repeated freeze-thaw cycles.
-
Protection from Light: Store peptide solutions in amber vials or protect them from light, as some amino acids can be light-sensitive.[1]
Troubleshooting Guides
Issue 1: The peptide solution appears cloudy or shows precipitation.
This indicates either solubility issues or aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| pH is near the isoelectric point (pI) | Adjust the pH of the solution. For a-Bag Cell Peptide (1-8) (pI ~11.16), ensure the pH is well below this value (e.g., pH 4-7) to maintain a net positive charge. | Peptides are least soluble at their pI where the net charge is zero, leading to aggregation. Adjusting the pH away from the pI increases the net charge and electrostatic repulsion between peptide molecules, improving solubility.[1][15] |
| High Peptide Concentration | Dilute the peptide solution to a lower concentration. | High concentrations can promote self-association and aggregation.[1] |
| Inappropriate Solvent | If the peptide has hydrophobic character, consider adding a small amount of an organic co-solvent like DMSO or acetonitrile (B52724) to the aqueous buffer. | Organic solvents can help to solubilize hydrophobic regions of the peptide, preventing aggregation.[12][16] |
| Temperature Fluctuations | Maintain consistent storage at the recommended temperature. Prepare single-use aliquots to avoid freeze-thaw cycles. | Temperature changes can affect solubility and promote aggregation. Freeze-thaw cycles can physically stress the peptide, leading to aggregation and degradation.[1] |
Issue 2: Loss of biological activity in my experiments.
This suggests chemical degradation of the peptide.
| Potential Degradation Pathway | Troubleshooting Strategy | Rationale |
| Hydrolysis | Optimize the pH of your solution. A slightly acidic pH (e.g., 4-6) often minimizes hydrolysis for many peptides. Avoid strongly acidic or basic conditions unless necessary for the experiment. | Both acid and base can catalyze the cleavage of peptide bonds. The rate of hydrolysis is generally at a minimum in the pH range of 4-6.[1][17] |
| Oxidation (of Tyrosine) | Prepare solutions in deoxygenated buffers. Store the solution under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light. | Removing oxygen and protecting from light can reduce the rate of oxidation of the tyrosine residue.[1][7] |
| Deamidation | Although a-Bag Cell Peptide (1-8) does not contain Asparagine (Asn) or Glutamine (Gln), which are most susceptible to deamidation, this is a common issue for other peptides. Storing at a lower pH can slow this process. | Deamidation is a common degradation pathway for peptides containing Asn or Gln, and its rate is pH-dependent, being faster at neutral and alkaline pH.[5][17] |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting and Storing a-Bag Cell Peptide (1-8)
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Initial Solubilization: Add the required volume of sterile, distilled water to the vial to achieve a concentrated stock solution (e.g., 1-5 mg/mL). If solubility is an issue, use 0.1% sterile acetic acid.
-
Mixing: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. The solution should be clear.[12]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding tubes.
-
Storage: For short-term use (up to one week), store the aliquots at 4°C. For long-term storage, freeze the aliquots at -20°C or -80°C.[10]
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of a-Bag Cell Peptide (1-8) under different conditions.
-
Sample Preparation: Prepare solutions of the peptide in different buffers (e.g., pH 5, 7, and 9) and at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detection at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide relative to the initial time point (t=0).
-
The appearance of new peaks indicates the formation of degradation products. These can be further characterized by mass spectrometry (LC-MS).[18][19]
-
Visualizations
Caption: Workflow for proper handling and storage of peptide solutions.
Caption: Factors leading to chemical and physical instability of peptides in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. alpha-Bag cell peptide [1-8] [novoprolabs.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 16. benchchem.com [benchchem.com]
- 17. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 18. ijsra.net [ijsra.net]
- 19. Peptide Degradation – Mass Analytica [mass-analytica.com]
proper storage and handling of lyophilized a-Bag Cell Peptide (1-8)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of lyophilized α-Bag Cell Peptide (1-8).
Frequently Asked Questions (FAQs)
Q1: How should lyophilized α-Bag Cell Peptide (1-8) be stored upon receipt?
A: Upon receipt, lyophilized α-Bag Cell Peptide (1-8) should be stored at -20°C or, for long-term storage, at -80°C.[1][2][3] It is crucial to protect the peptide from moisture and light.[1][2] The product is typically shipped at ambient temperatures, and this short-term exposure does not compromise its stability.[4]
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A: To reconstitute the peptide, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4][5][6] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7] Reconstitute with a sterile, high-purity solvent such as sterile distilled water, a dilute acid (e.g., 0.1% acetic acid), or a buffer appropriate for your experiment (pH 5-6 is often recommended for peptide stability in solution).[4][6] Gently agitate to dissolve the peptide; avoid vigorous shaking, which can cause denaturation.[7]
Q3: How stable is α-Bag Cell Peptide (1-8) in solution, and how should it be stored?
A: Peptides in solution are significantly less stable than in their lyophilized form.[5] For short-term storage (up to a week), solutions can be kept at 4°C.[6] For longer-term storage, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][6]
Q4: My peptide won't dissolve. What should I do?
A: The solubility of a peptide is largely determined by its amino acid composition. If you encounter solubility issues with aqueous solutions, sonication may help. For hydrophobic peptides, small amounts of organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial solubilization, followed by dilution with your aqueous experimental buffer. Always check the compatibility of any organic solvent with your specific assay.
Q5: What are common causes of experimental variability when using α-Bag Cell Peptide (1-8)?
A: Several factors can contribute to variability:
-
Improper Storage and Handling: Exposure to moisture, light, and repeated freeze-thaw cycles can degrade the peptide.
-
Inaccurate Peptide Quantification: The net peptide content can be affected by the presence of counterions (like TFA from purification) and absorbed water. It is advisable to determine the peptide concentration of your stock solution using a method like UV spectroscopy or a colorimetric peptide assay.
-
Peptide Adsorption: Peptides can adsorb to glass and plastic surfaces. Using low-protein-binding tubes and glassware can help minimize this issue.
-
Biological Variability: In cell-based assays, factors such as cell passage number, density, and health can significantly impact the results.
Troubleshooting Guides
Issue 1: No or Low Bioactivity Observed in Neuronal Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide has been stored and handled correctly. Use a fresh aliquot from a properly stored stock. Consider purchasing a new vial of the peptide. |
| Incorrect Concentration | Verify the concentration of your peptide stock solution. Perform a dose-response curve to ensure you are using an effective concentration range. |
| Cellular Health | Confirm the viability and health of your neuronal cell culture. Ensure cells are not stressed or overgrown. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Aliquoting | Ensure that aliquots are of a consistent volume and concentration. Avoid using the last small volume from a stock tube where evaporation may have occurred. |
| Freeze-Thaw Cycles | Strictly adhere to using fresh aliquots for each experiment to avoid degradation from repeated freezing and thawing.[1][3] |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques, especially for small volumes. |
| Reagent Variability | Use reagents from the same lot number across experiments where possible. Prepare fresh buffers for each experiment. |
Data Presentation
Storage Recommendations Summary
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | Room Temperature | Up to 1 month[4] | Short-term shipping/storage |
| 4°C | Up to 1 year[4] | Short to medium-term storage | |
| -20°C / -80°C | Several years[1][2][3] | Recommended for long-term storage | |
| In Solution | 4°C | Up to 1 week[6] | Short-term use only |
| -20°C / -80°C | Several months[3] | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Neuronal Inhibition
This protocol is adapted for recording from Aplysia bag cell neurons to observe the inhibitory effects of α-Bag Cell Peptide (1-8).
-
Preparation of Aplysia Ganglia:
-
Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (30-35% of body weight).
-
Dissect the abdominal ganglion and place it in a dish containing cold artificial seawater (ASW).
-
Treat the ganglion with a protease solution (e.g., dispase in ASW) for approximately 30 minutes at 34°C to facilitate sheath removal.
-
Carefully remove the connective tissue sheath using fine forceps and micro-scissors to expose the bag cell neurons.[8]
-
-
Electrophysiological Recording:
-
Transfer the desheathed ganglion to a recording chamber continuously perfused with ASW.
-
Using a micromanipulator, impale a bag cell neuron with a sharp glass microelectrode (10-15 MΩ resistance) filled with 3 M KCl.
-
Record baseline neuronal activity (e.g., spontaneous firing rate) using a suitable intracellular amplifier and data acquisition system.
-
-
Application of α-Bag Cell Peptide (1-8):
-
Prepare a stock solution of α-Bag Cell Peptide (1-8) in ASW.
-
Induce a neuronal discharge, if necessary, through brief electrical stimulation.
-
Apply the peptide to the bath at the desired final concentration (e.g., starting with a concentration range of 1 nM and higher).
-
Record the changes in neuronal activity, such as hyperpolarization, decreased firing rate, or inhibition of an ongoing discharge.
-
-
Data Analysis:
-
Analyze the recordings to quantify the inhibitory effects of the peptide on membrane potential and action potential frequency.
-
Protocol 2: cAMP Accumulation Assay in Neuronal Cells
This protocol describes a method to measure the effect of α-Bag Cell Peptide (1-8) on intracellular cAMP levels, consistent with its known mechanism of inhibiting adenylyl cyclase.
-
Cell Preparation:
-
Culture a suitable neuronal cell line or primary neurons in 96-well plates until they reach the desired confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA) and incubate for at least 20 minutes at 37°C.
-
-
Assay Procedure:
-
Prepare a dilution series of α-Bag Cell Peptide (1-8) in stimulation buffer.
-
Add the peptide dilutions to the cells.
-
To stimulate cAMP production, add a known adenylyl cyclase activator, such as forskolin, to all wells except the negative control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[9] These assays typically rely on the competition between cAMP in the sample and a labeled cAMP for binding to a specific antibody or protein.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the α-Bag Cell Peptide (1-8) concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Visualizations
Caption: Workflow for preparing and testing α-Bag Cell Peptide (1-8).
Caption: Postulated signaling cascade for α-Bag Cell Peptide (1-8).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Activity of Potassium Channel BmK-NSPK Inhibitor Regulated by Basic Amino Acid Residues: Novel Insight into the Diverse Peptide Pharmacology | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
Technical Support Center: Optimizing a-Bag Cell Peptide (1-8) Concentration in Neurobiology Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of a-Bag Cell Peptide (1-8) [a-BCP(1-8)] in neurobiological assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of experimental conditions and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a-Bag Cell Peptide (1-8) and what is its primary function?
A1: a-Bag Cell Peptide (1-8) is an eight-amino-acid neuropeptide (sequence: Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) originally isolated from the marine mollusk Aplysia californica. It is a neuroactive fragment of a larger precursor protein and functions as a neurotransmitter.[1][2] Its primary role is the inhibition of specific neurons, such as the left upper quadrant (LUQ) neurons in the abdominal ganglion of Aplysia.[1][3][4] It also plays a role in the autoregulation of the bag cell neurons that release it.
Q2: What are the different forms of a-Bag Cell Peptide, and how does their potency compare?
A2: a-Bag Cell Peptide exists in several naturally occurring forms, primarily a-BCP(1-9), a-BCP(1-8), and a-BCP(1-7). These forms have different potencies in inhibiting target neurons. a-BCP(1-8) is significantly more potent than the full-length a-BCP(1-9). Specifically, a-BCP(1-8) has been reported to be approximately 30 times more potent than a-BCP(1-9), while a-BCP(1-7) is about 10 times more potent than a-BCP(1-9).[2][5] This suggests that the cleavage of the C-terminal leucine (B10760876) from a-BCP(1-9) to form a-BCP(1-8) is a critical activation step.[2]
Q3: What is the mechanism of action for a-Bag Cell Peptide (1-8)?
A3: a-Bag Cell Peptide (1-8) exerts its inhibitory effects by modulating intracellular signaling pathways. Evidence suggests that it acts via a G-protein coupled receptor (GPCR). This interaction is thought to involve a G-protein of the Gi family, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can, in turn, modulate the activity of ion channels, such as voltage-dependent potassium channels, leading to neuronal hyperpolarization and inhibition of firing.[6]
Q4: What is a good starting concentration for a-BCP(1-8) in an in vitro neurobiology assay?
A4: A good starting concentration for a-BCP(1-8) in in vitro assays, such as electrophysiological recordings from Aplysia neurons, is in the low micromolar (µM) range. Based on dose-response studies, concentrations between 1 µM and 10 µM are often effective at producing a measurable inhibitory response.[4] For initial experiments, a concentration of 1 µM is a reasonable starting point, with subsequent optimization based on the observed effect. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup and neuronal population.
Q5: How should I prepare and store a-BCP(1-8) solutions?
A5: For optimal stability, a-BCP(1-8) should be stored lyophilized at -20°C or -80°C.[7] To prepare a stock solution, reconstitute the lyophilized peptide in a small amount of sterile, nuclease-free water or a buffer appropriate for your assay (e.g., artificial seawater for Aplysia neurons). Gently vortex or sonicate to ensure complete dissolution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquoted stock solution at -20°C or -80°C. For working solutions, dilute the stock solution to the desired final concentration in your experimental buffer immediately before use.
Quantitative Data Summary
The following table summarizes the effective concentrations and relative potencies of different forms of a-Bag Cell Peptide based on published literature. This data can serve as a guide for designing dose-response experiments.
| Peptide Form | Effective Concentration Range (in vitro) | Relative Potency (Inhibition of LUQ Neurons) | Reference |
| a-BCP(1-8) | 1 µM - 10 µM | ~30x more potent than a-BCP(1-9) | [4][5] |
| a-BCP(1-7) | 1 µM - 10 µM | ~10x more potent than a-BCP(1-9) | [2][8] |
| a-BCP(1-9) | >10 µM | Baseline | [2][8] |
Signaling Pathway Diagram
The proposed signaling pathway for a-Bag Cell Peptide (1-8) is initiated by its binding to a G-protein coupled receptor (GPCR). This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, ultimately modulating neuronal excitability.
Caption: Proposed signaling pathway of a-Bag Cell Peptide (1-8).
Experimental Protocols
Protocol 1: Preparation of a-BCP(1-8) Stock and Working Solutions
Objective: To prepare stable and accurate concentrations of a-BCP(1-8) for use in neurobiology assays.
Materials:
-
Lyophilized a-BCP(1-8) peptide
-
Sterile, nuclease-free water or appropriate buffer (e.g., Artificial Seawater [ASW] for Aplysia neurons)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortexer or sonicator
Procedure:
-
Calculate the required volume: Determine the volume of solvent needed to reconstitute the lyophilized peptide to a desired stock concentration (e.g., 1 mM). Use the molecular weight of a-BCP(1-8) (approximately 1009.16 g/mol ) for this calculation.
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Add the calculated volume of sterile water or buffer to the vial.
-
Dissolution: Gently vortex the vial or sonicate briefly to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: Immediately before an experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the final desired working concentration using the appropriate experimental buffer (e.g., ASW).
Protocol 2: Optimizing a-BCP(1-8) Concentration using Electrophysiology
Objective: To determine the optimal concentration of a-BCP(1-8) for inhibiting neuronal activity using intracellular recording from Aplysia neurons.
Materials:
-
Aplysia californica abdominal ganglion preparation
-
Artificial Seawater (ASW)
-
Intracellular recording setup (microelectrode, amplifier, data acquisition system)
-
Perfusion system
-
a-BCP(1-8) working solutions of various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM)
Procedure:
-
Preparation: Prepare the Aplysia abdominal ganglion for intracellular recording as per standard protocols.[9][10]
-
Baseline Recording: Obtain a stable intracellular recording from a target neuron (e.g., an LUQ neuron). Record the baseline resting membrane potential and firing rate for a sufficient period (e.g., 5-10 minutes).
-
Peptide Application: Begin perfusion of the lowest concentration of the a-BCP(1-8) working solution.
-
Data Acquisition: Continuously record the membrane potential and firing activity of the neuron during and after peptide application. Observe for changes such as hyperpolarization and cessation of spontaneous firing.
-
Washout: After a stable response is observed or after a set application time (e.g., 5-10 minutes), switch the perfusion back to normal ASW to wash out the peptide. Monitor for the return of the membrane potential and firing rate to baseline levels.
-
Dose-Response: Repeat steps 3-5 with increasing concentrations of a-BCP(1-8), ensuring a sufficient washout period between applications to allow the neuron to return to its baseline state.
-
Data Analysis: For each concentration, measure the peak hyperpolarization and the change in firing frequency. Plot these values against the log of the a-BCP(1-8) concentration to generate a dose-response curve. From this curve, the EC50 (half-maximal effective concentration) can be determined, which represents the optimal concentration for producing a half-maximal inhibitory effect.
Caption: Experimental workflow for optimizing a-BCP(1-8) concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable inhibitory effect | 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Suboptimal Concentration: The concentration used is too low to elicit a response. 3. Receptor Desensitization: Prolonged or repeated exposure to high concentrations of the peptide. 4. Incorrect Neuronal Target: The recorded neuron may not express the a-BCP receptor. | 1. Use a fresh aliquot of a-BCP(1-8) stock solution. Prepare working solutions immediately before use. 2. Perform a dose-response experiment starting with a higher concentration (e.g., 10 µM). 3. Ensure adequate washout periods between peptide applications. If desensitization is suspected, use a fresh preparation. 4. Confirm the identity of the neuron based on its location and electrophysiological properties. |
| High variability in response between experiments | 1. Inconsistent Peptide Concentration: Inaccurate pipetting or dilution errors during solution preparation. 2. Peptide Adsorption: The peptide may adsorb to the surface of plastic tubing or containers. 3. Biological Variability: Differences in the physiological state of the Aplysia preparations. | 1. Calibrate pipettes regularly. Prepare a large batch of working solution to be used for a series of experiments. 2. Consider using low-adhesion microcentrifuge tubes and siliconized tubing in the perfusion system. 3. Use animals of a similar size and age. Standardize the dissection and recording procedures as much as possible. |
| Precipitation of the peptide in the working solution | 1. Poor Solubility: The peptide may have limited solubility in the chosen buffer. 2. High Concentration: The working concentration exceeds the solubility limit of the peptide. | 1. Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO) before diluting it into the final aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the cells. 2. Prepare a more dilute working solution. If a high concentration is necessary, consult the peptide supplier for solubility data and recommendations. |
| Slow or incomplete washout of the peptide effect | 1. High Receptor Affinity: The peptide may bind tightly to its receptor. 2. Peptide Sticking: The peptide may be sticking to the perfusion system or the tissue. | 1. Increase the duration of the washout period. 2. Flush the perfusion system thoroughly with buffer. Consider adding a small amount of a non-ionic detergent like Tween-20 to the washout buffer to help remove any adsorbed peptide (ensure the detergent itself does not affect the neurons). |
References
- 1. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha bag cell peptide reduces stimulated cAMP levels and pro-ELH synthesis in bag cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Understanding Peptide Binding in Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bag cell neurons of Aplysia. A model for the study of the molecular mechanisms involved in the control of prolonged animal behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of a-Bag Cell Peptide (1-8) during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling a-Bag Cell Peptide (1-8) to prevent its degradation during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a-Bag Cell Peptide (1-8)?
A1: a-Bag Cell Peptide (1-8) is an eight-amino-acid neuropeptide with the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser.[1][2] It is a biologically active fragment of the larger a-Bag Cell Peptide (1-9) found in the marine mollusk Aplysia californica.[3][4] In research, it is known to act as a neurotransmitter that inhibits specific neurons, such as the left upper quadrant (LUQ) neurons in Aplysia's abdominal ganglion.[5][6][7][8]
Q2: How should I properly store the lyophilized a-Bag Cell Peptide (1-8)?
A2: Lyophilized peptides are relatively stable but require specific storage conditions to prevent degradation.[9] For long-term storage, the lyophilized powder should be kept in a freezer at or below -20°C in a desiccated, airtight container to protect it from moisture.[1][9][10] Protecting the peptide from light is also a recommended practice.[9]
Q3: What is the best way to prepare and store stock solutions of the peptide?
A3: Once reconstituted, the peptide is much more susceptible to degradation. It is critical to prepare and store solutions correctly.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in a sterile, buffered solution appropriate for your experiment (e.g., buffered seawater for Aplysia preparations).[5]
-
Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[10] These aliquots should be stored at -20°C or -80°C.[9] For assays, thaw a single aliquot and keep it on ice. Discard any unused portion of the thawed aliquot.
Q4: My experiment is showing no biological effect. What could be the cause?
A4: A lack of biological activity is a common issue, often stemming from peptide degradation. a-Bag Cell Peptide is rapidly inactivated by peptidases present in biological preparations, such as Aplysia hemolymph and ganglia.[3][11] Experiments conducted without protease inhibitors may show little to no effect because the peptide is degraded before it can act on its target.[3][5] Verifying the use of a suitable protease inhibitor cocktail is the first troubleshooting step.
Q5: What kind of protease inhibitors should I use?
A5: The choice of protease inhibitors is critical for preserving the integrity of a-Bag Cell Peptide (1-8). Studies have shown that its degradation is significantly inhibited by a "cocktail" of inhibitors. Leucine aminopeptidase (B13392206) (LAP)-like enzymes are known to degrade a-BCP fragments rapidly.[11]
-
Effective Inhibitors: Bestatin (B1682670), amastatin (B1665947), and phenanthroline have been shown to significantly inhibit the degradation of a-BCP fragments.[11]
-
Example Cocktails Used in Research:
-
A mixture including leupeptin, antipain, diprotin A, bacitracin, and various trypsin inhibitors has been used successfully.[12]
-
Another successful combination for Aplysia ganglion perfusion included lima bean trypsin inhibitor, ovoinhibitor, ovomucoid inhibitor, and bacitracin.[4] The optimal cocktail may vary depending on the specific tissue or preparation being used.
-
Troubleshooting Guide
Problem: Inconsistent or No Biological Activity
This is the most frequent issue encountered when working with a-Bag Cell Peptide (1-8) and is often linked to peptide instability.
| Possible Cause | Recommended Solution |
| Peptide Degradation | a-BCP is highly susceptible to enzymatic degradation by peptidases.[3] LAP-like enzymes, in particular, can rapidly cleave the peptide.[11] Solution: Incorporate a broad-spectrum protease inhibitor cocktail into your experimental buffer. Ensure inhibitors are active and used at effective concentrations. See FAQ 5 for examples. |
| Improper Storage | Both lyophilized powder and peptide solutions can degrade if not stored correctly. Moisture and temperature fluctuations are key factors.[9][10] Solution: Store lyophilized peptide at -20°C or -80°C in a desiccator.[1] Aliquot peptide solutions into single-use volumes and store them at -80°C to prevent freeze-thaw cycles.[10] |
| Incorrect Concentration | The net peptide content of a lyophilized sample can be affected by the presence of counterions like trifluoroacetic acid (TFA), which are remnants of the purification process.[1] This can lead to an overestimation of the actual peptide concentration. Solution: Confirm the net peptide content from the manufacturer's certificate of analysis. If not provided, assume peptide content is >80% of the total weight and adjust calculations accordingly.[1] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plasticware or glassware, reducing the effective concentration in your solution. Solution: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of approximately 0.1% to the perfusion medium can help prevent loss due to adsorption.[5] |
Quantitative Data Summary
The stability and activity of a-Bag Cell Peptides are highly dependent on their structure.
Table 1: Half-Life of a-BCP Fragments in Aplysia Hemolymph
| Peptide Fragment Characteristics | Half-Life (t1/2) | Citation |
| Fragments containing Proline (Pro) in position 1 or 2 | 10 - 64 minutes | [11] |
| Fragments lacking Proline (Pro) in position 1 or 2 | 0.5 - 2.7 minutes | [11] |
Table 2: Relative Potency of a-BCP Forms on LUQ Neurons
| Peptide Form | Relative Potency | Citation |
| a-BCP(1-8) | ~30x more potent than a-BCP(1-9) | [4][13] |
| a-BCP(1-7) | ~10x more potent than a-BCP(1-9) | [4][13] |
| a-BCP(1-9) | Baseline (1x) | [4][13] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of a-Bag Cell Peptide (1-8)
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent (e.g., sterile water, PBS, or a buffer specific to your assay). To create a 1 mM stock solution of a-BCP(1-8) (MW: 1009.1 g/mol ), dissolve 1 mg of peptide in 991 µL of solvent.[1] Mix gently by pipetting up and down. Do not vortex.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots (e.g., 10 µL). Use low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.[10]
Protocol 2: General Biological Assay with Protease Inhibition
This protocol provides a general framework for applying a-BCP(1-8) to a biological preparation, such as an Aplysia ganglion.
-
Prepare Assay Buffer: Prepare the appropriate physiological solution (e.g., filtered, buffered artificial seawater).[5]
-
Add Protease Inhibitors: Just before the experiment, supplement the assay buffer with a protease inhibitor cocktail. For example, a cocktail could consist of bestatin (10 µM), amastatin (10 µM), and phenanthroline (100 µM).[11] The exact composition should be optimized for your system.
-
Pre-incubation: Before applying the peptide, perfuse the biological preparation with the assay buffer containing the protease inhibitors for a set period (e.g., 15-30 minutes).[5] This ensures that endogenous peptidases are inhibited before the peptide is introduced. A control application of this buffer should be performed to check for effects of the inhibitors alone.[5]
-
Peptide Application: Thaw a single aliquot of the a-BCP(1-8) stock solution on ice. Dilute it to the final desired concentration in the pre-warmed assay buffer containing protease inhibitors. Apply this solution to the preparation.
-
Data Recording: Record the biological response according to your experimental design.
-
Washout: After the desired exposure time, wash the preparation with the assay buffer (containing protease inhibitors) to remove the peptide and observe recovery.
Visualizations
Caption: Workflow for handling a-Bag Cell Peptide (1-8).
Caption: Troubleshooting logic for a-BCP(1-8) experiments.
Caption: Simplified a-BCP(1-8) autoreceptor signaling.
References
- 1. alpha-Bag cell peptide [1-8] [novoprolabs.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. jneurosci.org [jneurosci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]
- 8. biorbyt.com [biorbyt.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. Leucine aminopeptidase-like activity in Aplysia hemolymph rapidly degrades biologically active alpha-bag cell peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: a-Bag Cell Peptide (1-8) Electrophysiology
Welcome to the technical support center for troubleshooting electrophysiology experiments involving a-Bag Cell Peptide (1-8). This guide provides answers to frequently asked questions and detailed troubleshooting workflows to help researchers, scientists, and drug development professionals identify and resolve common artifacts and experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the application of a-Bag Cell Peptide (1-8) in electrophysiological recordings.
Q1: My baseline recording is unstable after applying a-BCP(1-8). What could be the cause?
An unstable baseline following the application of a-Bag Cell Peptide (1-8) can be attributed to several factors. The peptide is known to modulate voltage-dependent potassium currents, which can lead to fluctuations in the membrane potential.[1] Additionally, issues with the experimental setup can also contribute to this problem.
Troubleshooting Steps:
-
Verify Peptide Stability and Concentration: Ensure the peptide is properly dissolved and at the correct final concentration. Peptides can degrade over time, so using fresh aliquots is recommended.[2] a-BCP(1-8) is reported to be effective at concentrations as low as 1 µM.[1]
-
Check Electrode and Seal Integrity: A poor seal in patch-clamp experiments can lead to a drifting baseline. Monitor the seal resistance throughout the experiment. Electrode "popping" can also cause abrupt changes and appear as sharp waveforms.[3]
-
Assess Perfusion System: Ensure a constant and gentle perfusion rate. Bubbles or interruptions in the flow can cause mechanical artifacts and changes in the local concentration of the peptide.
-
Consider Autoreceptor Effects: a-BCP can have inhibitory actions on the very neurons that release it, suggesting the presence of autoreceptors.[1] This could lead to complex feedback loops and oscillations in membrane potential.
Q2: I am observing high-frequency noise in my recordings after peptide application. How can I reduce it?
High-frequency noise can obscure the physiological effects of the peptide. This type of artifact is often electrical or related to muscle activity if working with tissue preparations.
Troubleshooting Steps:
-
Identify and Isolate Electrical Interference: Check for nearby electrical equipment that could be a source of 60/50 Hz noise.[4] Proper grounding of the setup is crucial. Using a Faraday cage can significantly reduce electrical interference.[5]
-
Filter Appropriately: Apply a low-pass filter to your recordings to remove high-frequency noise that is outside the range of your signal of interest.[5]
-
Minimize Muscle Artifacts: If using a preparation with muscle tissue, be aware that muscle contractions generate high-frequency signals.[3][6] Ensure the preparation is stable and consider using appropriate pharmacological agents to block muscle activity if it does not interfere with the primary measurement.
Q3: The response to a-BCP(1-8) seems to diminish with repeated applications. What is happening?
The diminishing response, or desensitization, to a-BCP(1-8) is a known phenomenon. Long-term application of high concentrations of a-BCP can lead to a reduction or abolition of the inhibitory response.[7]
Troubleshooting Steps:
-
Implement Washout Periods: Ensure adequate washout times between peptide applications to allow the receptors to recover.
-
Vary the Concentration: Use the lowest effective concentration of the peptide to minimize receptor desensitization.
-
Monitor Cellular Health: Ensure the cell or tissue preparation remains healthy throughout the experiment, as a decline in cell viability can also manifest as a reduced response.
Q4: I am seeing slow, rhythmic artifacts in my recording. What is their origin?
Slow, rhythmic artifacts are often physiological or mechanical in origin.
Troubleshooting Steps:
-
Monitor for Respiration and Pulse Artifacts: If working with an in-vivo or whole-animal preparation, these artifacts can be synchronized with respiration or heartbeat.[3][8] Correlating the artifact with a respiratory or ECG monitor can confirm its source.
-
Check for Mechanical Drift: Slow drifts can be caused by movement of the recording electrode or the preparation itself.[8] Ensure the setup is mechanically stable.
-
Perfusion System Pulsations: Pulsations from a peristaltic pump in the perfusion system can introduce rhythmic artifacts. A gravity-fed system or a pump with a damper can provide a smoother flow.
Quantitative Data Summary
The biological activity of different forms of a-Bag Cell Peptide is crucial for interpreting experimental results. The potency of these peptides can vary significantly.
| Peptide Form | Relative Potency | Reference |
| a-BCP(1-9) | 1x | [7][9] |
| a-BCP(1-8) | 30x | [7][9] |
| a-BCP(1-7) | 10x | [7][9] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of a-BCP(1-8) Effects
This protocol outlines the key steps for applying a-BCP(1-8) and recording its effects using the whole-cell patch-clamp technique.
-
Preparation of Solutions:
-
Prepare the external and internal recording solutions with appropriate ionic compositions.
-
Prepare a stock solution of a-BCP(1-8) in the appropriate solvent (e.g., sterile water or a buffer) and store it in aliquots at -20°C.
-
-
Cell Preparation:
-
Isolate and culture the neurons of interest (e.g., Aplysia bag cell neurons).[1]
-
Allow cells to stabilize on the recording stage.
-
-
Electrode Preparation and Seal Formation:
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution and avoid introducing bubbles.
-
Approach the cell and form a gigaohm seal (>1 GΩ).
-
-
Achieving Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning the recording.
-
-
Baseline Recording:
-
Record a stable baseline of cellular activity for at least 5-10 minutes before peptide application. This is critical for identifying any subsequent changes.
-
-
Peptide Application:
-
Dilute the a-BCP(1-8) stock solution to the final desired concentration in the external solution immediately before use.
-
Apply the peptide using a perfusion system, ensuring a smooth and rapid exchange of the bath solution.
-
-
Data Acquisition and Analysis:
-
Record the changes in membrane potential or current in response to the peptide.
-
After the response is observed, wash out the peptide with the control external solution until the recording returns to baseline.
-
Analyze the data to quantify the effects of the peptide on neuronal excitability.
-
Visualizations
Signaling Pathway of a-Bag Cell Peptide
References
- 1. jneurosci.org [jneurosci.org]
- 2. Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Artifacts [learningeeg.com]
- 5. neuroelectrics.com [neuroelectrics.com]
- 6. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 7. jneurosci.org [jneurosci.org]
- 8. NeuroInsight [neuroinsight.net]
- 9. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Bag Cell Peptide (1-8) & Trifluoroacetic Acid (TFA) Effects
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to trifluoroacetic acid (TFA) salt effects in synthetic α-Bag Cell Peptide (1-8) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic α-Bag Cell Peptide (1-8) supplied as a TFA salt?
Synthetic peptides are typically produced using Solid-Phase Peptide Synthesis (SPPS). In the final steps of this process, trifluoroacetic acid (TFA) is used as a strong acid to cleave the synthesized peptide from the solid resin support.[1][2] Additionally, TFA is often used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak shape.[2][3][4] During the final lyophilization (freeze-drying) step, unbound TFA is removed, but TFA anions remain electrostatically bound to positively charged residues on the peptide, such as arginine (Arg), lysine (B10760008) (Lys), histidine (His), and the free N-terminus.[1][4][5] This results in the final product being a peptide-TFA salt.
Q2: How can residual TFA affect my experiments with α-Bag Cell Peptide (1-8)?
Residual TFA can significantly interfere with various biological and analytical experiments, leading to unreliable or misleading results.[5] Key effects include:
-
Cellular Assay Interference : TFA can be cytotoxic and may inhibit cell proliferation, even at nanomolar concentrations.[1][6] In other cases, it can stimulate cell growth.[1][3][7] For instance, studies on similar peptides like amylin-(1-8) showed that the TFA salt form had no effect on osteoblast proliferation, whereas the hydrochloride (HCl) salt form significantly stimulated it.[8][9] This can mask the true biological activity of α-Bag Cell Peptide (1-8) or lead to the false attribution of anti-proliferative effects.[3][8]
-
Structural Analysis Complications : In structural studies using Fourier-transform infrared (FTIR) spectroscopy, TFA has a strong absorbance band around 1673 cm⁻¹, which can overlap with and obscure the peptide's amide I band (1600-1700 cm⁻¹).[2][3] This makes the determination of the peptide's secondary structure difficult.[3]
-
Reduced Mass Spectrometry Sensitivity : When using liquid chromatography-mass spectrometry (LC-MS), TFA is known to cause ion suppression, which significantly reduces the signal and lowers analytical sensitivity.[10][11]
-
Alteration of Physicochemical Properties : The presence of the TFA counter-ion can alter the peptide's solubility, aggregation properties, and the pH of the final peptide solution.[3][5][12]
Q3: What are the primary methods to remove or exchange TFA counter-ions?
The most common and effective methods involve exchanging the TFA anion with a more biologically compatible one, such as chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻).
-
TFA/HCl Exchange (Lyophilization) : This widely used method involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing it.[13][14] Because HCl is a stronger acid than TFA, it displaces the TFA counter-ions.[14] The process is repeated several times to ensure complete exchange.[13][15]
-
TFA/Acetate Exchange (Ion-Exchange Chromatography) : This technique uses a strong anion-exchange chromatography column.[16][17] The peptide-TFA salt is loaded onto the column, the TFA⁻ ions are washed away, and the peptide is then eluted with a buffer containing acetate, resulting in the peptide acetate salt.[15][16] This method is particularly suitable for peptides that are sensitive to highly acidic conditions.[15]
-
RP-HPLC with Alternative Mobile Phase : The peptide can be re-purified using RP-HPLC with a mobile phase that contains a different, volatile acid like acetic acid or formic acid instead of TFA.[18]
Q4: How do I choose the best TFA removal method for my experiment?
The choice depends on your specific experimental needs, the properties of the α-Bag Cell Peptide (1-8), and available equipment.
-
For most cell-based assays and in vivo studies , converting to the hydrochloride (HCl) or acetate salt is highly recommended.[1]
-
TFA/HCl exchange via lyophilization is often the most straightforward and effective method if you have access to a lyophilizer.[6] It is considered a gold-standard removal method.[6]
-
Ion-exchange chromatography is an excellent alternative, especially if the peptide is sensitive to the low pH of the HCl solution.[14][15]
-
If your primary concern is LC-MS analysis , re-purification or buffer exchange into a mobile phase containing formic acid is a common strategy to improve sensitivity.
Q5: I performed a TFA/HCl exchange, but my peptide recovery is low. What went wrong?
Low peptide recovery is a potential issue during post-purification processing.[15] Common causes include:
-
Incomplete Dissolution/Transfer : Ensure the peptide is fully dissolved at each step before freezing and that all material is transferred between containers.[15]
-
Peptide Precipitation : The peptide may precipitate during the exchange process. Optimizing the pH and concentration of the solution can help.[14]
-
Adsorption to Surfaces : Peptides can stick to plasticware. Using low-protein-binding tubes and pipette tips can minimize this loss.
-
Excessive Handling : Each transfer and processing step can lead to material loss. Streamline the protocol as much as possible.
Q6: My peptide precipitated during the HCl exchange. How can I fix this?
Peptide solubility can be highly dependent on pH and concentration. If precipitation occurs:
-
Adjust Peptide Concentration : Try performing the exchange at a lower peptide concentration.
-
Use a Different Solvent System : For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like acetonitrile (B52724) before adding the dilute HCl solution may help, but ensure the solvent is compatible with lyophilization.
-
Consider an Alternative Method : If solubility in dilute HCl is a persistent issue, ion-exchange chromatography to produce the acetate salt may be a better option.[14]
Quantitative Data Summary
The following tables summarize quantitative data regarding TFA's effects and removal.
Table 1: Impact of TFA on Cellular Assays
| Cell Type | TFA Concentration | Observed Effect | Salt Form Comparison | Reference(s) |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell proliferation | Amylin-(1-8) as HCl salt stimulated proliferation, while the TFA salt had no effect. | [1][3][8] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulation of cell growth and protein synthesis | Not Applicable | [1][7] |
Table 2: Comparison of Common TFA Removal & Exchange Methods
| Method | Principle | Typical Residual TFA | Advantages | Disadvantages | Reference(s) |
| TFA/HCl Exchange | Acid displacement followed by lyophilization | < 1% after 2-3 cycles | Highly effective, straightforward procedure | Requires a lyophilizer, multiple cycles can be time-consuming | [4][6][7][13] |
| Ion-Exchange Chromatography | Anion exchange on a resin column | < 1% | Good for acid-sensitive peptides, can be combined with purification | Requires chromatography equipment and expertise, potential for sample loss | [15][16][17] |
| RP-HPLC | Re-purification with a TFA-free mobile phase | Variable, depends on conditions | Can achieve high purity and exchange in one step | Requires large solvent volumes, potential for yield loss | [3][18][19] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Repetitive Lyophilization
This protocol describes the "gold-standard" method for exchanging TFA counter-ions with chloride.[6]
-
Dissolution : Dissolve the synthetic α-Bag Cell Peptide (1-8)-TFA salt in a dilute HCl solution. A common starting point is 1 mg of peptide per 1 mL of 100 mM HCl, which is then diluted with distilled water to a final HCl concentration of 2-10 mM.[13][18]
-
Note: Using an HCl concentration below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk modifying the peptide.[6]
-
-
Incubation : Allow the solution to stand at room temperature for at least one minute to facilitate ion exchange.[13][15]
-
Freezing : Flash-freeze the solution. For best results, use liquid nitrogen to ensure rapid and uniform freezing.[13][15] Freezing at -80°C is also acceptable.[13]
-
Lyophilization : Lyophilize the frozen sample overnight, ensuring all liquid is removed to yield a dry powder.[13][15]
-
Repeat Cycles : To ensure complete TFA removal, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution and repeat the freezing and lyophilization steps (Steps 3 and 4) at least two more times.[13][14][15]
-
Final Reconstitution : After the final lyophilization cycle, the resulting peptide hydrochloride salt can be reconstituted in the desired aqueous buffer for your experiment.[13]
Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography
This method is ideal for peptides that may be sensitive to the acidic conditions of the HCl exchange protocol.[15]
-
Resin Preparation : Prepare a small column using a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.[16][17]
-
Column Equilibration : Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[16][17]
-
Washing : Wash the column thoroughly with several column volumes of distilled water to remove all excess sodium acetate.[16][17]
-
Sample Loading : Dissolve the α-Bag Cell Peptide (1-8)-TFA salt in distilled water and apply the solution to the top of the prepared column.[16]
-
Elution and Collection : Elute the column with distilled water. The TFA⁻ anions will remain bound to the resin, while the peptide, now in its acetate salt form, will pass through. Collect the fractions containing the eluted peptide.[16][17]
-
Lyophilization : Combine the peptide-containing fractions and lyophilize to obtain the final, dry peptide acetate salt.[16]
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. lifetein.com [lifetein.com]
- 19. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
minimizing non-specific binding of a-Bag Cell Peptide (1-8)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of α-Bag Cell Peptide (1-8) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for peptides like α-Bag Cell Peptide (1-8)?
Non-specific binding refers to the unintended adhesion of molecules, such as peptides, to surfaces other than their intended biological target.[1] This is a common issue with peptides because they can possess various chemically distinct regions that interact with surfaces through mechanisms like hydrophobic, hydrophilic, or ionic attractions.[1] For α-Bag Cell Peptide (1-8), NSB can lead to significant loss of the peptide from your solution, resulting in inaccurate quantification, reduced assay sensitivity, and unreliable experimental outcomes.[2][3]
Q2: What are the primary causes of non-specific binding for peptides?
The main drivers of NSB for peptides include:
-
Adsorption to Labware: Peptides are notoriously "sticky" and can adhere to glass and standard plastic surfaces (e.g., pipette tips, tubes, vials).[3]
-
Hydrophobic and Ionic Interactions: The peptide's amino acid composition can lead to electrostatic or hydrophobic interactions with assay components, such as microplate wells or blotting membranes.[4][5]
-
High Analyte Concentration: While counterintuitive for NSB-related loss, very high concentrations of detection agents (like antibodies in an immunoassay) can lead to low-affinity, non-specific interactions.[6]
Q3: Can my choice of labware affect the non-specific binding of α-Bag Cell Peptide (1-8)?
Absolutely. Standard laboratory plastics and glassware are common sources of peptide loss due to adsorption.[3] It is highly recommended to use polypropylene (B1209903) or specially treated low-binding microplates, tubes, and pipette tips to minimize this issue.[3]
Q4: What are "blocking agents" and how do they prevent NSB?
Blocking agents are molecules added to your experimental buffers to saturate potential non-specific binding sites on surfaces, thereby preventing your peptide or detection reagents from adhering to them.[1] Common categories include proteins (like BSA), detergents, and polymers.[1][4] They work by coating the surfaces and creating a neutral layer that is less prone to non-specific interactions.
Troubleshooting Guides
Issue 1: Low Analyte Recovery or Inconsistent Quantification
Symptom: You observe a significant loss of α-Bag Cell Peptide (1-8) during sample preparation, storage, or in the final analysis, leading to poor sensitivity or inconsistent results in assays like LC-MS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Adsorption to Container Surfaces | Switch to low-binding polypropylene or siliconized tubes and plates. Avoid glass containers whenever possible. Using a µElution plate format can also help by eliminating evaporation and reconstitution steps where peptides can be lost. |
| Peptide Precipitation | Ensure the peptide is fully solubilized. Modifiers like formic acid, TFA, or ammonium (B1175870) hydroxide (B78521) (up to 10%) can be used to improve solubility. Limit the concentration of organic solvents to no more than 75% to prevent precipitation. |
| Binding to Protein Components in Plasma | If working with plasma samples, you can dilute the plasma 1:1 with 4% H3PO4 or 5% NH4OH to disrupt protein binding. For stronger interactions, more aggressive denaturation with agents like Guanidine HCl or Urea may be necessary. |
Issue 2: High Background Signal in Immunoassays (ELISA, Western Blot)
Symptom: Your assay (e.g., ELISA, Western Blot) shows a high background signal, making it difficult to distinguish the specific signal of α-Bag Cell Peptide (1-8) from noise.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is not effectively covering all non-specific sites. Increase the incubation time or try a different blocking agent. For Western Blots, 5% non-fat milk or BSA is common. However, avoid milk for detecting phosphoproteins.[7] |
| Antibody Concentration Too High | An excessively high concentration of the primary or secondary antibody can lead to low-affinity, non-specific binding.[6] Perform an antibody titration experiment to determine the optimal concentration that gives the best signal-to-noise ratio. |
| Insufficient Washing | Residual unbound antibodies can contribute to high background. Increase the number of wash steps (e.g., 3-5 times) and the duration of each wash after primary and secondary antibody incubations. |
| Cross-Reactivity | The primary or secondary antibody may be binding to other proteins in the sample. Run a control with only the secondary antibody to check for non-specific binding.[6] Consider using pre-adsorbed secondary antibodies. |
Data Summary: Common Blocking Agents for Peptide Assays
The choice of blocking agent can be critical. The table below summarizes commonly used agents, their typical working concentrations, and key considerations.
| Blocking Agent | Type | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein | 1% - 5% | Effective at preventing surface adsorption and non-specific protein interactions. Good for phospho-protein detection. | Can be costly. Should not be used with anti-phosphotyrosine antibodies or lectin probes.[7] |
| Non-fat Dry Milk | Protein | 5% | Inexpensive and readily available. | Contains phosphoproteins and biotin, which can interfere with certain detection systems.[7] |
| Tween-20 / Triton X-100 | Non-ionic Surfactant | 0.05% - 0.1% | Disrupts hydrophobic interactions. Prevents analyte from binding to tubing and container walls. | Can be detrimental to LC-MS analyses as they may alter column selectivity and cause ion suppression.[1] |
| Normal Serum | Protein | 5% - 10% | Effective blocking agent, especially when the serum is from the same species as the secondary antibody.[6][8] | High cost. May contain immunoglobulins that cross-react with other antibodies. |
| Polyvinylpyrrolidone (PVP) | Polymer | Varies | Often used with other blocking agents. Useful for detecting small proteins.[7] | May not be as effective as a standalone blocking agent. |
Experimental Protocols
Protocol: Optimizing Antibody Concentration to Reduce NSB
This protocol describes a titration experiment to find the optimal primary antibody concentration for an indirect ELISA, which is crucial for minimizing non-specific binding.
-
Antigen Coating: Coat a 96-well microplate with α-Bag Cell Peptide (1-8) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Titration:
-
Prepare serial dilutions of your primary antibody in blocking buffer, starting from the manufacturer's recommended concentration and decreasing it (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).
-
Add each dilution to different wells of the coated and blocked plate.
-
Include a negative control well that receives only the blocking buffer (no primary antibody).
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted at a constant concentration (e.g., 1:5000) in blocking buffer, to all wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add the appropriate substrate and measure the signal.
-
Analysis: Plot the signal intensity against the antibody dilution. The optimal dilution is the one that provides a strong specific signal with a low background (signal from the negative control well).
Visualizations
References
- 1. waters.com [waters.com]
- 2. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How can I prevent non-specific binding when using BioMag? [qiagen.com]
Technical Support Center: Quality Control for Synthetic α-Bag Cell Peptide (1-8)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of synthetic α-Bag Cell Peptide (1-8). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Bag Cell Peptide (1-8) and what are its key properties?
α-Bag Cell Peptide (1-8) is the N-terminal fragment of the α-bag cell peptide, a neuropeptide found in the sea slug Aplysia californica. It is known to inhibit the left upper quadrant (LUQ) neurons and the depolarization of the bag cells.[1][2][3]
Key Properties:
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | [4][5] |
| Molecular Formula | C47H72N14O11 | [1][4][5] |
| Molecular Weight | 1009.19 g/mol | [5] |
| CAS Number | 87549-53-9 | [1][3][5] |
Q2: How should I store and handle lyophilized α-Bag Cell Peptide (1-8)?
For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture absorption, as peptides can be hygroscopic.[6]
Q3: What is the best way to dissolve α-Bag Cell Peptide (1-8)?
There is no universal solvent for all peptides. The solubility of α-Bag Cell Peptide (1-8) will depend on its amino acid composition. A good starting point is to try sterile distilled water. If the peptide is difficult to dissolve, sonication may help. For peptides with basic residues like Arginine (Arg), which is present in this peptide, using a small amount of dilute acetic acid (e.g., 0.1%) can aid dissolution.
Q4: What purity level of α-Bag Cell Peptide (1-8) do I need for my experiments?
The required purity level depends on the specific application. For in-vitro studies and non-sensitive screening assays, a purity of >95% is often sufficient.[5] For in-vivo studies, cell-based assays, and other sensitive applications, a higher purity of >98% is recommended to avoid confounding results from impurities.
Troubleshooting Guides
Problem 1: Unexpected or low purity results from HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | The presence of hydrophobic residues can sometimes lead to aggregation. Try dissolving the peptide in a different solvent or using sonication. For HPLC analysis, altering the mobile phase composition or gradient may help to disrupt aggregates. |
| Incomplete Deprotection | During synthesis, protecting groups may not be completely removed, leading to impurities with slightly different retention times. Review the synthesis and cleavage protocols. Mass spectrometry can help identify adducts from remaining protecting groups. |
| Oxidation | Peptides containing residues like Methionine, Cysteine, or Tryptophan are prone to oxidation. While α-Bag Cell Peptide (1-8) does not contain these, improper handling or storage can still lead to degradation. Ensure the peptide is stored under inert gas if possible and minimize exposure to air. |
| Truncated or Deletion Sequences | These are common impurities from solid-phase peptide synthesis. Optimizing the coupling efficiency during synthesis is key to minimizing these. HPLC coupled with mass spectrometry (LC-MS) is essential for identifying these byproducts. |
| Improper HPLC Method | The HPLC method may not be optimized for this specific peptide. Adjust the gradient, flow rate, or column chemistry. A shallower gradient is often better for resolving closely related peptide impurities. |
Problem 2: Discrepancy between expected and observed mass in Mass Spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Counter-ions | Peptides purified by HPLC are often complexed with counter-ions like trifluoroacetic acid (TFA).[7] This will increase the observed molecular weight. The presence of TFA can be confirmed by a characteristic mass difference. If TFA interferes with your assay, consider ordering the peptide with TFA removal or as a different salt form.[7] |
| Adduct Formation | The peptide may form adducts with salts (e.g., Na+, K+) present in the sample or instrument. This will result in peaks at [M+Na]+ or [M+K]+. Use high-purity solvents and calibrate the mass spectrometer regularly. |
| Peptide Modifications | Unintended modifications such as oxidation or deamidation can occur during synthesis or storage. High-resolution mass spectrometry can help identify the exact mass shift and pinpoint the modification. |
| Incorrect Isotopic Peak Identification | The software may be picking a C13 isotope peak instead of the monoisotopic peak. Manually inspect the isotopic distribution to ensure the correct peak is being used for mass determination. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of synthetic α-Bag Cell Peptide (1-8) using reverse-phase HPLC (RP-HPLC).
-
Column: C18, 3.5-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of synthetic α-Bag Cell Peptide (1-8) using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Mass Spectrometer: An ESI-TOF or ESI-Quadrupole instrument.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample can be directly infused or introduced via an LC system.
-
Solvent: A mixture of water and acetonitrile with 0.1% formic acid is a common solvent for ESI.
-
Data Analysis: Look for the protonated molecular ion [M+H]+. For α-Bag Cell Peptide (1-8), the expected m/z for the singly charged ion would be approximately 1010.19. Also, check for multiply charged ions (e.g., [M+2H]2+ at m/z 505.60).
Visualizations
Caption: Experimental workflow for synthetic peptide quality control.
Caption: Troubleshooting decision tree for peptide QC.
References
- 1. a-Bag Cell Peptide (1-8) - Immunomart [immunomart.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bag Cell Peptides [novoprolabs.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. alpha-Bag cell peptide [1-8] [novoprolabs.com]
Validation & Comparative
α-Bag Cell Peptide (1-8) Demonstrates Superior Biological Potency Over α-Bag Cell Peptide (1-9)
A comprehensive comparison of the biological activities of α-Bag Cell Peptide (1-8) (α-BCP (1-8)) and its precursor, α-Bag Cell Peptide (1-9) (α-BCP (1-9)), reveals significantly enhanced inhibitory neurotransmitter activity in the shorter peptide fragment. Experimental evidence consistently indicates that α-BCP (1-8) is approximately 30 times more potent than α-BCP (1-9) in its ability to inhibit target neurons, specifically the left upper quadrant (LUQ) neurons in the abdominal ganglion of the marine mollusk Aplysia.[1][2][3] This heightened activity is attributed to the post-translational processing of α-BCP (1-9) into its more active form.
The α-Bag Cell Peptides are neuropeptides that play a crucial role in regulating neuronal activity. Both α-BCP (1-8) and α-BCP (1-9) are derived from a common precursor protein and act as inhibitory neurotransmitters.[1][2] Their primary mechanism of action involves the direct inhibition of specific neuronal populations, leading to a reduction in neuronal firing.[2][4] This inhibitory effect is mediated, at least in part, through the modulation of intracellular cyclic AMP (cAMP) levels.[5]
Quantitative Comparison of Biological Activity
The disparity in the biological potency of α-BCP (1-8) and α-BCP (1-9) is most evident in their effects on the LUQ neurons of Aplysia. The relative potencies of the seven, eight, and nine-residue α-BCP fragments have been determined to be 10:30:1, respectively, highlighting the superior activity of the eight-residue peptide.[2][6]
| Peptide | Relative Potency (Inhibition of LUQ Neurons) | Reference(s) |
| α-BCP (1-7) | 10 | [2][6] |
| α-BCP (1-8) | 30 | [1][2][6] |
| α-BCP (1-9) | 1 | [2][6] |
Experimental Protocols
Electrophysiological Assay for Neuronal Inhibition
The biological activity of α-BCP (1-8) and α-BCP (1-9) is primarily assessed by intracellularly recording from LUQ neurons in the isolated abdominal ganglion of Aplysia while applying the peptides via arterial perfusion.
Methodology:
-
Preparation of Abdominal Ganglion: The abdominal ganglion is dissected from an Aplysia specimen and pinned to the bottom of a recording chamber continuously perfused with artificial seawater (ASW).
-
Intracellular Recording: A glass microelectrode filled with a suitable electrolyte (e.g., 3 M KCl) is used to impale an identified LUQ neuron (e.g., L2, L3, L4, or L6). The membrane potential and firing rate of the neuron are monitored using a suitable amplification and recording system.
-
Peptide Application: Synthetic α-BCP (1-8) and α-BCP (1-9) are dissolved in ASW to desired concentrations. The peptide solutions are then arterially perfused into the ganglion.
-
Data Acquisition and Analysis: The response of the LUQ neuron to each peptide is recorded. The primary measure of inhibitory activity is the hyperpolarization of the membrane potential and the reduction or complete cessation of spontaneous action potential firing. Dose-response curves are generated by applying a range of peptide concentrations and measuring the corresponding change in membrane potential or firing rate. The relative potency is determined by comparing the concentrations of each peptide required to produce a half-maximal response (EC50).
Cyclic AMP (cAMP) Measurement Assay
The effect of α-BCPs on intracellular signaling can be determined by measuring changes in cAMP levels in response to peptide application.
Methodology:
-
Tissue Preparation: Bag cell clusters from the abdominal ganglion of Aplysia are dissected and maintained in a culture medium.
-
Stimulation and Peptide Treatment: The bag cell clusters are treated with a stimulating agent (e.g., forskolin (B1673556) or dopamine) to elevate basal cAMP levels. Subsequently, different concentrations of α-BCP (1-8) or α-BCP (1-9) are added to the medium.
-
cAMP Extraction: After a defined incubation period, the reaction is stopped, and intracellular cAMP is extracted from the tissue, typically using ethanol (B145695) or trichloroacetic acid.
-
cAMP Quantification: The amount of cAMP in the extracts is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The reduction in stimulated cAMP levels in the presence of the peptides is calculated and compared between α-BCP (1-8) and α-BCP (1-9) to assess their relative efficacy in modulating this signaling pathway.
Signaling Pathway and Peptide Processing
The enhanced biological activity of α-BCP (1-8) is a direct result of post-translational modification of α-BCP (1-9). Within the neuronal vesicles, a carboxypeptidase enzyme cleaves the C-terminal leucine (B10760876) residue from α-BCP (1-9) to generate the more potent α-BCP (1-8).[1] This processing step is a critical determinant of the inhibitory signal's strength. The α-BCPs are thought to exert their inhibitory effects by binding to a specific receptor on the target neuron's membrane, which in turn modulates the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can then influence the activity of various downstream effectors, ultimately resulting in the observed hyperpolarization and inhibition of neuronal firing.
Caption: Signaling pathway of α-BCP (1-8) and its processing from α-BCP (1-9).
Caption: Experimental workflow for comparing the biological activity of α-BCP peptides.
References
- 1. Alpha bag cell peptide reduces stimulated cAMP levels and pro-ELH synthesis in bag cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Function: The Invertebrate Contribution | Annual Reviews [annualreviews.org]
- 4. Processing of procarboxypeptidase E into carboxypeptidase E occurs in secretory vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Aplysia neurons suggest treatments for chronic human disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Function of Synthetic α-Bag Cell Peptide (1-8): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic α-Bag Cell Peptide (1-8) (α-BCP(1-8)) function, supported by experimental data and detailed protocols. This neuropeptide fragment, originally identified in the sea slug Aplysia californica, plays a crucial role in regulating neuronal excitability.
Product Performance and Comparative Analysis
Synthetic α-BCP(1-8) is a biologically active fragment of the larger α-Bag Cell Peptide. Its primary function is the inhibition of neuronal activity, particularly in the bag cell neurons where it is endogenously produced. This inhibitory action serves as a negative feedback mechanism to terminate the prolonged electrical discharges characteristic of these neurons. The bioactivity of synthetic α-BCP(1-8) is sequence-specific and significantly more potent than its precursor, α-BCP(1-9).
Comparative Bioactivity of α-BCP Fragments
Experimental evidence demonstrates a clear structure-activity relationship among different α-BCP fragments. The proteolytic cleavage of the C-terminal amino acid from α-BCP(1-9) to yield α-BCP(1-8) results in a substantial increase in inhibitory potency.
| Peptide Fragment | Sequence | Relative Potency (vs. α-BCP(1-9)) | Key Observation |
| Synthetic α-BCP(1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | ~30x higher | Significantly enhanced inhibitory activity on Left Upper Quadrant (LUQ) neurons.[1][2][3] |
| α-BCP(1-7) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | ~10x higher | Also more potent than the precursor, but less so than α-BCP(1-8).[1][2] |
| α-BCP(1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | 1x (Reference) | Precursor peptide with baseline inhibitory activity.[1][2] |
| Scrambled α-BCP(1-8) | (Randomized Sequence) | Inactive (Expected) | Essential control to demonstrate sequence-specificity of the biological effect. |
Dose-Dependent Inhibition of Neuronal Discharge
The application of α-BCP has been shown to prematurely terminate the characteristic afterdischarge of bag cell neurons in a dose-dependent manner. This provides a functional measure of its inhibitory action.
| α-BCP Concentration | Mean Duration of Discharge (min) | Observation |
| Control (ASW/PI) | 32.8 ± 7.7 | Normal, uninterrupted afterdischarge.[4] |
| 1 µM | 4.8 ± 0.9 | Significant inhibition of discharge duration.[4] |
Signaling Pathway of α-BCP(1-8)
α-BCP(1-8) exerts its inhibitory effects through a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to a reduction in neuronal excitability. The key steps in this pathway include the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Experimental Protocols
To validate the function of synthetic α-BCP(1-8), two primary experimental approaches are recommended: electrophysiological recording of bag cell neuron activity and biochemical measurement of intracellular cAMP levels.
Electrophysiological Validation of Neuronal Inhibition
This protocol assesses the direct effect of synthetic α-BCP(1-8) on the electrical activity of Aplysia bag cell neurons.
1. Preparation of Aplysia Abdominal Ganglion:
-
Anesthetize an Aplysia californica by injecting 380 mM MgCl₂ solution (30-35% of the animal's body weight).
-
Dissect the abdominal ganglion and place it in a dish with artificial seawater (ASW).
-
Treat the ganglion with 0.1% protease for 30 minutes at 34°C to facilitate the removal of the ganglion sheath.
-
Carefully remove the sheath to expose the bag cell neurons.
2. Electrophysiological Recording:
-
Place the desheathed ganglion in a recording chamber continuously perfused with ASW.
-
Using a sharp microelectrode (10-15 MΩ resistance, filled with 3 M KCl), impale a bag cell neuron.
-
Initiate a prolonged afterdischarge by brief electrical stimulation of an afferent nerve.
-
Record the baseline neuronal firing pattern using an intracellular recording system.
3. Application of Synthetic α-BCP(1-8):
-
Prepare solutions of synthetic α-BCP(1-8) and a scrambled peptide control in ASW at various concentrations (e.g., 10 nM to 1 µM).
-
During an ongoing afterdischarge, switch the perfusion to the solution containing synthetic α-BCP(1-8).
-
Record the changes in the firing rate and duration of the afterdischarge.
-
Wash out the peptide with ASW and observe any recovery of the afterdischarge.
-
Repeat the procedure with the scrambled peptide control to ensure the observed effects are sequence-specific.
4. Data Analysis:
-
Measure the duration of the afterdischarge in the presence and absence of the peptides.
-
Calculate the percentage inhibition of discharge duration for each concentration of α-BCP(1-8) compared to the control.
-
Construct a dose-response curve to visualize the relationship between peptide concentration and inhibitory effect.
Biochemical Validation of cAMP Inhibition
This assay quantifies the effect of synthetic α-BCP(1-8) on intracellular cAMP levels in bag cell neurons.
1. Cell Preparation:
-
Isolate bag cell clusters from several Aplysia abdominal ganglia.
-
The tissue can be used as whole clusters for the assay.
2. Experimental Treatment:
-
Pre-incubate the bag cell clusters for 20 minutes in ASW containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
To stimulate cAMP production, add an adenylyl cyclase activator such as forskolin.
-
Treat the stimulated clusters with varying concentrations of synthetic α-BCP(1-8) or a scrambled peptide control for 20 minutes at 37°C.
3. cAMP Measurement:
-
Lyse the cells using the buffer provided in a commercial cAMP enzyme immunoassay (EIA) kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's protocol (e.g., a competitive binding assay where a fixed amount of labeled cAMP competes with the cAMP from the sample for a limited number of antibody binding sites).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each experimental sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of α-BCP(1-8).
-
Plot the percentage inhibition against the peptide concentration to create a dose-response curve and determine the IC50 value.
References
- 1. Inhibition of adenylyl cyclase by alpha chemokines IL-8 and GRO-alpha in Chinese hamster ovary cells expressing R1 and R2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylyl cyclase 8 prevents the upregulation of Orai1 channel, which improves cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
Generating Specific Antibodies to a-Bag Cell Peptide (1-8): A Comparative Guide
For researchers and drug development professionals seeking to generate antibodies specific to the N-terminal fragment of a-Bag Cell Peptide (a-BCP(1-8)), a neuropeptide known to inhibit left upper quadrant (LUQ) neurons and bag cell depolarization, selecting the right custom antibody service is a critical first step.[1][2][3] This guide provides a comprehensive comparison of key considerations and methodologies offered by various service providers for producing high-quality anti-peptide antibodies.
Comparison of Custom Anti-Peptide Antibody Services
Choosing a suitable vendor for custom antibody production against a short peptide like a-BCP(1-8) requires careful evaluation of several factors. The following table summarizes the typical offerings from various companies, providing a framework for comparison. Note that specific details and guarantees should always be confirmed with the individual vendor.
| Feature | Service Provider A (e.g., GenScript) | Service Provider B (e.g., Biomatik) | Service Provider C (e.g., Boster Bio) | Key Considerations for a-BCP(1-8) |
| Antigen Design | Proprietary algorithms for epitope prediction. | Free antigen design assistance.[4] | Antigen design included.[5] | Due to its short length (8 amino acids), the entire a-BCP(1-8) sequence will likely serve as the epitope. Carrier protein conjugation is essential. |
| Peptide Synthesis | High-purity peptide synthesis (>95%). | Synthesis of peptides up to 15 amino acids included in standard packages.[4] | Peptide synthesis included. | Ensure high purity of the synthesized a-BCP(1-8) peptide to avoid generating antibodies against impurities. |
| Carrier Protein Conjugation | KLH, BSA, Ovalbumin options. | KLH or BSA conjugation. | Multiple carrier options available. | Keyhole Limpet Hemocyanin (KLH) is generally more immunogenic and is a good choice for a small peptide like a-BCP(1-8). |
| Host Species | Rabbit, Mouse, Rat, Guinea Pig, Chicken. | Rabbit, Mouse, Rat, Guinea Pig.[4] | Rabbit, Mouse.[5] | Rabbits are a common and effective choice for producing polyclonal antibodies against peptides. |
| Immunization Protocol | Standard and customizable protocols. | Standard 90-day protocol.[4] | Standard protocols with options for extension. | A robust immunization schedule with multiple boosts is crucial for eliciting a strong immune response to a small peptide. |
| Antibody Type | Polyclonal and Monoclonal. | Primarily Polyclonal, with risk-free options.[4] | Polyclonal and Monoclonal.[5] | Polyclonal antibodies are generally more cost-effective and faster to produce for initial research applications.[6] |
| Purification Method | Antigen affinity purification. | Antigen affinity purification.[4] | Antigen affinity purification.[5] | Antigen-specific affinity purification is critical to isolate antibodies that specifically recognize a-BCP(1-8) and reduce background.[1][2][7][8] |
| Titer Guarantee | ELISA titer guarantee (e.g., >1:64,000). | ELISA titer guarantee on some packages.[4] | Application-specific guarantees available. | A high ELISA titer is a good indicator of a strong humoral response to the peptide antigen. |
| Deliverables | Purified antibody, pre-immune serum, peptide, ELISA data. | Purified antibody, pre-immune serum, peptide, ELISA data.[4] | Purified antibody, pre-immune serum, project report. | Ensure all necessary reagents and data are included for your downstream applications. |
| Price Range (Polyclonal) | $1,000 - $5,000+[6] | Starting from ~$1050 for some packages.[4] | Starting from ~$1300.[5] | Prices can vary significantly based on the scope of the project and included services.[6] |
Experimental Protocols
Success in generating and validating antibodies against a-BCP(1-8) hinges on robust experimental protocols. Below are detailed methodologies for key stages of the process.
Peptide Antigen Preparation and Immunization
-
Peptide Synthesis: The a-BCP(1-8) peptide (sequence: Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) is synthesized with a terminal cysteine residue to facilitate conjugation to a carrier protein.
-
Carrier Protein Conjugation: The synthesized peptide is covalently linked to Keyhole Limpet Hemocyanin (KLH) using a crosslinker like maleimide.
-
Immunization:
-
Host Animal: New Zealand White rabbits are a common choice.
-
Pre-immune Bleed: A blood sample is collected from each animal before the first immunization to serve as a negative control.
-
Primary Immunization: The peptide-KLH conjugate is emulsified in Complete Freund's Adjuvant (CFA) and injected subcutaneously at multiple sites.
-
Booster Injections: Subsequent immunizations are performed with the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.
-
Test Bleeds: Small blood samples are collected 7-10 days after each boost to monitor the antibody titer.
-
Antibody Titer Determination by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the concentration of anti-a-BCP(1-8) antibodies in the rabbit serum.
-
Plate Coating: A 96-well microtiter plate is coated with the a-BCP(1-8) peptide (without the KLH carrier) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.[3][9][10][11]
-
Blocking: The plate is washed and blocked with a solution containing 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in Phosphate Buffered Saline (PBS) to prevent non-specific antibody binding.[3][9]
-
Primary Antibody Incubation: Serial dilutions of the rabbit serum (both pre-immune and immune sera) are added to the wells and incubated for 1-2 hours at room temperature.[3][11]
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes rabbit IgG is added to each well and incubated.
-
Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the resulting color change is measured using a microplate reader. The antibody titer is defined as the highest dilution that gives a significant signal above the pre-immune serum background.
Affinity Purification of Anti-Peptide Antibodies
To ensure high specificity, the polyclonal serum is purified to isolate only the antibodies that bind to the a-BCP(1-8) peptide.[1][2][7]
-
Column Preparation: The a-BCP(1-8) peptide is immobilized on a chromatography resin (e.g., NHS-activated Sepharose or SulfoLink Coupling Resin).[1][8]
-
Serum Application: The rabbit antiserum is passed over the peptide-coupled column.
-
Washing: The column is washed extensively with PBS to remove unbound proteins and non-specific antibodies.
-
Elution: The specifically bound antibodies are eluted from the column using a low pH buffer (e.g., glycine-HCl, pH 2.5).[1][8]
-
Neutralization: The eluted fractions are immediately neutralized with a high pH buffer (e.g., 1M Tris-HCl, pH 8.0) to preserve antibody activity.[1][8]
-
Dialysis and Storage: The purified antibodies are dialyzed against PBS and stored at -20°C or -80°C.
Signaling Pathway Context
While a-BCP(1-8) itself is an extracellular signaling molecule, understanding its downstream effects is crucial for antibody application. It acts as an inhibitory neurotransmitter, and its binding to a receptor on target neurons (like LUQ neurons) would likely initiate a signaling cascade leading to neuronal inhibition. This could involve G-protein coupled receptors (GPCRs) leading to changes in ion channel activity (e.g., opening of K+ channels or closing of Ca2+ channels), ultimately resulting in hyperpolarization or reduced excitability of the neuron.
By carefully considering the service offerings and implementing robust experimental protocols, researchers can successfully generate high-quality, specific antibodies against a-Bag Cell Peptide (1-8) for a variety of research and development applications.
References
- 1. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 2. Peptide Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. affbiotech.cn [affbiotech.cn]
- 4. biomatik.com [biomatik.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Custom Antibody Production Services: Price Comparison [synapse.patsnap.com]
- 7. Affinity Purification of Anti-Peptide Antibodies [bio-protocol.org]
- 8. abbiotec.com [abbiotec.com]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. ELISA Protocol | Rockland [rockland.com]
- 11. pacificimmunology.com [pacificimmunology.com]
Unraveling Neuronal Desensitization: A Comparative Guide to a-Bag Cell Peptide (1-8)
For researchers, scientists, and drug development professionals, understanding the nuances of neuronal signaling and its regulation is paramount. This guide provides a comprehensive comparison of a-Bag Cell Peptide (1-8) (α-BCP(1-8)), a key neuropeptide in the marine mollusk Aplysia, and its role in neuronal desensitization. We delve into its performance against related peptides, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Introduction to a-Bag Cell Peptide (1-8) and Neuronal Desensitization
a-Bag Cell Peptide (1-8) is a biologically active fragment of a larger precursor peptide, α-BCP(1-9), found in the neurosecretory bag cells of Aplysia. These peptides play a crucial role in regulating the excitability of specific neurons, most notably the left upper quadrant (LUQ) neurons of the abdominal ganglion, where they exert a potent inhibitory effect.[1] This inhibition is a key component of the neural circuits controlling vital behaviors in the animal.
A fundamental aspect of sustained neuronal signaling is the phenomenon of desensitization, a process where the cellular response to a constant stimulus diminishes over time. In the context of neuropeptides like α-BCP(1-8), desensitization prevents over-inhibition and allows for the dynamic regulation of neuronal circuits. Long-term application of high concentrations of α-BCP has been shown to reduce or abolish the inhibitory response in LUQ neurons, highlighting the importance of this regulatory mechanism.
Comparative Performance: Potency of a-BCP Fragments
Experimental evidence demonstrates a clear structure-activity relationship among the α-BCP fragments. α-BCP(1-8) is significantly more potent in its inhibitory action on LUQ neurons compared to its precursor, α-BCP(1-9).
Table 1: Relative Potency of a-BCP Fragments on LUQ Neuron Inhibition
| Peptide Fragment | Relative Potency | Reference |
| a-BCP(1-8) | 30x | [1] |
| a-BCP(1-7) | 10x | |
| a-BCP(1-9) | 1x | [1] |
This difference in potency suggests that enzymatic cleavage of α-BCP(1-9) to α-BCP(1-8) is a critical step in generating the fully active neurotransmitter.
Dose-Response Relationship of a-BCP Peptides
The inhibitory effect of α-BCP peptides on LUQ neurons is dose-dependent. The following table summarizes the peak hyperpolarization observed at different concentrations of α-BCP(1-7) and α-BCP(1-8).
Table 2: Dose-Response of a-BCP Fragments on LUQ Neurons
| Peptide | Concentration (µM) | Peak Hyperpolarization (mV) |
| a-BCP(1-7) | 0.1 | ~1.5 |
| 0.3 | ~3.5 | |
| 1.0 | ~6.0 | |
| 3.0 | ~8.0 | |
| a-BCP(1-8) | 0.1 | ~4.0 |
| 0.3 | ~7.0 | |
| 1.0 | ~9.5 | |
| 3.0 | ~11.0 |
Data extrapolated from graphical representations in cited literature.
Desensitization to a-Bag Cell Peptide (1-8)
Experimental Protocols
Preparation of Aplysia Abdominal Ganglion for Electrophysiology
A detailed protocol for the preparation of the Aplysia abdominal ganglion is essential for reliable electrophysiological recordings.
-
Animal Anesthesia: Anesthetize Aplysia californica by injecting an isotonic MgCl2 solution (380 mM) equivalent to 30-50% of the animal's body weight.
-
Ganglion Dissection: Dissect the abdominal ganglion from the anesthetized animal and immediately place it in cold artificial seawater (ASW).
-
Desheathing: To allow for clear visualization and electrode access to the neurons, the connective tissue sheath surrounding the ganglion must be carefully removed using fine forceps and microscissors. The ganglion is typically pinned to a silicone elastomer-lined petri dish during this process.
-
Enzymatic Treatment (Optional): Brief incubation in a protease solution (e.g., dispase) can aid in the removal of the sheath. However, this step should be performed with caution to avoid damaging the neurons.
Intracellular Recording from LUQ Neurons
This protocol outlines the steps for recording the electrical activity of LUQ neurons and applying neuropeptides.
-
Electrode Preparation: Glass microelectrodes are pulled to a fine tip (resistance of 10-20 MΩ) and filled with a conducting solution, typically 3 M KCl.
-
Neuron Impalement: The microelectrode is carefully advanced to impale the soma of an identified LUQ neuron under microscopic guidance.
-
Recording: The membrane potential of the neuron is recorded using a high-impedance amplifier. Spontaneous firing activity and responses to stimuli can be observed.
-
Neuropeptide Application: a-BCP(1-8) and other test substances are dissolved in ASW and can be applied to the ganglion via bath perfusion or pressure ejection from a micropipette positioned near the neuron.
-
Desensitization Protocol: To induce desensitization, a high concentration of α-BCP(1-8) is continuously perfused over the ganglion for an extended period (e.g., 30 minutes or longer). The response to subsequent applications of the peptide at a test concentration is then measured and compared to the initial response.
Signaling Pathway of a-Bag Cell Peptide (1-8)
The inhibitory action of α-BCP(1-8) is mediated through a G-protein coupled receptor (GPCR). The binding of the peptide to its receptor initiates a signaling cascade that ultimately leads to the hyperpolarization of the neuronal membrane.
References
A Functional Comparison of α-Bag Cell Peptide Fragments for Neuromodulatory Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of α-Bag Cell Peptide (α-BCP) fragments.
This guide provides an objective comparison of the biological activity of α-Bag Cell Peptide (α-BCP) and its C-terminally truncated fragments, α-BCP(1-8) and α-BCP(1-7). Derived from the egg-laying hormone (ELH) prohormone in the marine mollusk Aplysia californica, these peptides are crucial neuromodulators, primarily known for their inhibitory effects on specific central neurons. Understanding the functional distinctions between these fragments is vital for researchers investigating peptidergic signaling and for the development of novel therapeutic agents targeting related pathways.
Data Presentation: Comparative Analysis of α-BCP Fragment Potency
The primary biological function of α-BCP fragments is the inhibition of spontaneous electrical activity in the left upper quadrant (LUQ) neurons of the Aplysia abdominal ganglion.[1] Experimental evidence consistently demonstrates that the C-terminally truncated fragments, α-BCP(1-8) and α-BCP(1-7), are significantly more potent than the full-length nonapeptide, α-BCP(1-9).[1] This increased potency is attributed to the enzymatic cleavage of α-BCP(1-9) by a carboxypeptidase, which generates the shorter, more active forms.
| Peptide Fragment | Amino Acid Sequence | Molecular Weight (Da) | Relative Potency (vs. α-BCP(1-9)) | Primary Function |
| α-BCP(1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | 1122.3 | 1x | Precursor peptide with inhibitory activity |
| α-BCP(1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 1009.1 | ~30x | Potent inhibitor of LUQ neuron firing |
| α-BCP(1-7) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | 922.1 | ~10x | Potent inhibitor of LUQ neuron firing |
Key Functional Differences
Biochemical and electrophysiological studies have revealed several key functional distinctions between the α-BCP fragments:
-
Activation via Proteolytic Processing: α-BCP(1-9) is considered a pro-peptide that can be activated by carboxypeptidase cleavage to the more potent forms, α-BCP(1-8) and α-BCP(1-7).[1]
-
Rapid Inactivation: α-BCP is rapidly inactivated after its release, suggesting a role in regulating more immediate neural events compared to the more sustained actions of other co-released peptides like ELH.[1]
-
Receptor-Mediated Inhibition: The inhibitory action of α-BCP fragments on LUQ neurons is receptor-mediated and results in an increase in membrane conductance, leading to hyperpolarization or a shunting effect that reduces neuronal excitability.
Experimental Protocols
The functional comparison of α-BCP fragments relies on precise electrophysiological recordings from identified neurons in the abdominal ganglion of Aplysia.
Electrophysiological Recording from Aplysia Left Upper Quadrant (LUQ) Neurons
This protocol outlines the methodology for intracellular recording of spontaneous action potentials from LUQ neurons to assess the inhibitory effects of α-BCP fragments.
Materials:
-
Aplysia californica (sea slug)
-
Artificial seawater (ASW)
-
Dissection tools (scissors, forceps)
-
Sylgard-coated recording chamber
-
Micromanipulators
-
Glass microelectrodes (filled with 3 M KCl)
-
Electrophysiology recording setup (amplifier, digitizer, and data acquisition software)
-
Perfusion system
-
α-BCP fragments (synthetic)
Procedure:
-
Ganglion Dissection: Anesthetize an Aplysia by injection of isotonic MgCl2. Dissect the abdominal ganglion and pin it, dorsal side up, in a Sylgard-coated recording chamber perfused with cold ASW.
-
Desheathing: Carefully remove the connective tissue sheath overlying the LUQ neurons using fine forceps and microscissors to allow for microelectrode penetration.
-
Neuron Identification: Identify the LUQ neurons based on their characteristic size, position, and spontaneous firing pattern.
-
Intracellular Recording: Gently impale an LUQ neuron with a glass microelectrode. Monitor the resting membrane potential and spontaneous action potentials.
-
Peptide Application: Dissolve synthetic α-BCP fragments in ASW to desired concentrations. Apply the peptide solutions to the ganglion via the perfusion system.
-
Data Acquisition: Record the changes in membrane potential and firing frequency of the LUQ neuron before, during, and after peptide application.
-
Dose-Response Analysis: Apply a range of concentrations for each α-BCP fragment to generate dose-response curves and determine the effective concentration for 50% inhibition (EC50).
Mandatory Visualizations
Logical Flow of α-BCP Activation and Function
Caption: Processing and activation of α-BCP fragments leading to neuronal inhibition.
Experimental Workflow for Potency Determination
Caption: Workflow for assessing the inhibitory potency of α-BCP fragments.
Putative Signaling Pathway of α-BCP Fragments
Caption: A putative G-protein coupled receptor signaling pathway for α-BCP-mediated neuronal inhibition.
References
A Researcher's Guide to a-Bag Cell Peptide (1-8) Antibodies: Validation and Application
For Researchers, Scientists, and Drug Development Professionals
Given the apparent absence of commercially available antibodies specifically targeting α-Bag Cell Peptide (1-8) (a-BCP(1-8)), this guide provides a framework for researchers who may need to develop or commission custom antibodies for their studies. The focus here is on the critical aspects of antibody validation to ensure specificity and reliability, drawing from established methodologies in immunology and findings from research on Aplysia neuropeptides.
a-BCP(1-8) is an eight-amino-acid neuropeptide fragment derived from the larger a-Bag Cell Peptide (1-9).[1][2] It is a potent inhibitor of specific neurons in the marine mollusc Aplysia and is considered a key neurotransmitter in the neuroendocrine bag cells that control egg-laying behavior.[1][2][3] The generation of specific antibodies is crucial for elucidating its precise localization, release, and physiological roles.
Antibody Validation: Ensuring Specificity
The primary challenge in using antibodies against small peptides like a-BCP(1-8) is ensuring they do not cross-react with the precursor peptide (a-BCP(1-9)) or other structurally similar molecules. Rigorous validation is therefore not just recommended, but essential.
Key Experimental Validation Protocols
The following are standard methods to confirm the specificity of a custom-generated antibody for a-BCP(1-8).
1. Peptide Competition/Pre-adsorption Assay for Immunohistochemistry (IHC)
This is the most direct method to demonstrate that the antibody's binding in a tissue sample is specific to the immunizing peptide. The principle is that pre-incubating the antibody with an excess of the target peptide will block the antibody's binding sites, leading to a significant reduction or elimination of the staining signal.
Experimental Protocol:
-
Antibody Preparation:
-
Determine the optimal working dilution of the primary antibody for your IHC protocol through titration.
-
Prepare two identical aliquots of the diluted primary antibody solution.
-
-
Blocking Step:
-
To one aliquot (the "blocked" sample), add the a-BCP(1-8) peptide at a 5-10 fold molar excess.
-
To the second aliquot (the "control" sample), add an equivalent volume of the buffer used to dissolve the peptide.
-
Incubate both tubes for at least 60 minutes at room temperature with gentle agitation to allow the antibody-peptide complexes to form.[4][5]
-
-
Staining:
-
Use the "blocked" antibody solution on one tissue section and the "control" antibody solution on an identical, adjacent tissue section.
-
Proceed with the remainder of your standard IHC protocol.
-
-
Analysis:
-
Compare the staining patterns. A specific antibody will show strong staining with the control solution, which is absent or greatly diminished in the section stained with the blocked solution.[6] Any residual staining in the "blocked" sample may be considered non-specific.
-
2. Peptide Competition Assay for Western Blot
This method validates antibody specificity in Western blotting by ensuring that the detected band corresponds to the target of interest.
Experimental Protocol:
-
Sample and Blot Preparation:
-
Run your protein lysate (e.g., from Aplysia abdominal ganglia) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Prepare at least two identical blot strips.
-
-
Antibody Pre-incubation:
-
Blot Incubation:
-
Incubate one blot strip with the antibody solution containing the blocking peptide and the other with the antibody solution alone.
-
Complete the Western blot procedure with washes and secondary antibody incubation.
-
-
Analysis:
-
The specific band corresponding to the target protein should disappear or be significantly reduced on the blot incubated with the pre-adsorbed antibody.[7]
-
Comparative Summary of Validation Methods
| Validation Method | Principle | Expected Outcome for a Specific Antibody | Potential Cross-Reactivity Assessed |
| Peptide Competition (IHC) | Pre-incubation with the target peptide blocks the antibody's binding sites. | Staining in tissue is abolished or significantly reduced. | Binding to off-target molecules in a complex tissue environment. |
| Peptide Competition (Western Blot) | Pre-incubation with the target peptide prevents antibody binding to the immobilized antigen. | The specific band on the blot disappears or is greatly diminished. | Cross-reactivity with other proteins of different molecular weights. |
| Dot Blot / ELISA | Assess direct binding of the antibody to various immobilized peptides. | High signal with a-BCP(1-8), low or no signal with a-BCP(1-9) and other related peptides. | Specificity for the C-terminus of a-BCP(1-8) vs. a-BCP(1-9). |
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the validation workflow and the known processing pathway for a-Bag Cell Peptides.
Caption: Workflow for generating and validating a-BCP(1-8) antibodies.
Caption: Processing and action of a-Bag Cell Peptides in Aplysia.
Function and Signaling Context of a-BCP(1-8)
The bag cells of Aplysia synthesize a large prohormone that is cleaved to produce multiple neuropeptides, including the Egg-Laying Hormone (ELH) and various Bag Cell Peptides (BCPs).[2][9]
-
Processing: a-BCP(1-9) is first cleaved from the precursor protein. Subsequently, an intravesicular carboxypeptidase can cleave the C-terminal leucine (B10760876) residue to generate a-BCP(1-8).[1]
-
Potency: a-BCP(1-8) is significantly more potent—reportedly up to 30 times—than a-BCP(1-9) at inhibiting target neurons in the left upper quadrant (LUQ) of the abdominal ganglion.[1]
-
Action: Upon release during a bag cell discharge, a-BCP acts as an inhibitory neurotransmitter. This action is part of a complex series of neural events that orchestrate egg-laying behavior.[2]
The development of a highly specific antibody for a-BCP(1-8) is essential for distinguishing its localization and release from that of its less potent precursor, a-BCP(1-9), thereby enabling a more precise understanding of its regulatory role in the Aplysia nervous system.
References
- 1. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sysy.com [sysy.com]
- 5. sysy.com [sysy.com]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 9. jneurosci.org [jneurosci.org]
Dose-Response Analysis: α-Bag Cell Peptide (1-8) and its Analogs in Aplysia Neurons
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
This guide provides a comparative analysis of the dose-response relationship of α-Bag Cell Peptide (1-8) [α-BCP(1-8)] and its related fragments, α-BCP(1-7) and α-BCP(1-9). These neuropeptides, endogenous to the marine mollusk Aplysia californica, are crucial in regulating neuronal activity associated with egg-laying behavior. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the known signaling pathways to aid in research and drug development endeavors.
Quantitative Data Summary
The primary physiological effect of α-BCP peptides on the left upper quadrant (LUQ) neurons of the Aplysia abdominal ganglion is inhibitory, typically measured as membrane hyperpolarization or a decrease in action potential firing rate. While precise EC50 values are not consistently reported in the literature, relative potencies have been established.
| Peptide | Amino Acid Sequence | Molecular Weight ( g/mol ) | Relative Potency (Inhibition of LUQ Neurons) | Notes |
| α-BCP(1-8) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 1009.16 | ~30 | Considered the most potent of the three α-BCP fragments.[1][2] |
| α-BCP(1-7) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | 952.11 | ~10 | Approximately 3 times less potent than α-BCP(1-8).[3] |
| α-BCP(1-9) | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | 1122.33 | 1 | The least potent of the three fragments.[1][4] |
Note: The relative potencies are derived from early studies and represent a qualitative comparison of the concentrations required to elicit a comparable inhibitory response.[1][3][4]
Experimental Protocols
The following is a generalized protocol for conducting a dose-response analysis of α-BCP peptides on Aplysia neurons, based on established electrophysiological techniques.
Preparation of Aplysia Abdominal Ganglion
-
Anesthetization: Anesthetize an adult Aplysia californica by injecting an isotonic MgCl₂ solution (approximately 380 mM) equivalent to 30-35% of the animal's body weight.[5]
-
Dissection: Dissect the abdominal ganglion from the anesthetized animal and place it in a dish containing cold artificial seawater (ASW).
-
Desheathing: To facilitate microelectrode access to individual neurons, the connective tissue sheath surrounding the ganglion must be partially removed. This is achieved by a brief incubation in a protease solution (e.g., dispase) in ASW, followed by manual peeling of the sheath using fine forceps.[5]
-
Mounting: Pin the desheathed ganglion to the bottom of a recording chamber, typically coated with a silicone elastomer (e.g., Sylgard).
Electrophysiological Recording
-
Neuron Identification: Identify the target LUQ neurons (e.g., L2, L3, L4, L6) based on their size, position, and characteristic electrical properties within the ganglion.
-
Intracellular Recording: Carefully impale a target LUQ neuron with a sharp glass microelectrode (10-20 MΩ resistance) filled with a suitable electrolyte solution (e.g., 3 M KCl).
-
Data Acquisition: Using a suitable amplifier and data acquisition system, record the resting membrane potential and spontaneous firing rate of the neuron.
Peptide Application and Dose-Response Measurement
-
Peptide Preparation: Prepare stock solutions of synthetic α-BCP(1-8), α-BCP(1-7), and α-BCP(1-9) in ASW. Perform serial dilutions to create a range of concentrations for application.
-
Perfusion System: Place the recording chamber in a perfusion system that allows for the controlled delivery and washout of peptide solutions. Arterial perfusion of the ganglion is the preferred method to ensure rapid and uniform delivery.[4][6]
-
Dose Application:
-
Establish a stable baseline recording in normal ASW.
-
Apply the lowest concentration of the test peptide and record the neuronal response (e.g., change in membrane potential, decrease in firing frequency) until a steady state is reached.
-
Wash out the peptide with ASW until the neuron returns to its baseline activity.
-
Repeat the application and washout steps for each concentration in ascending order.
-
-
Data Analysis: For each concentration, quantify the inhibitory response. This can be the peak hyperpolarization in millivolts or the percentage decrease in the mean spike rate. Plot the response as a function of peptide concentration and fit the data to a sigmoid dose-response curve to estimate parameters like EC50 and the Hill coefficient.
Signaling Pathway and Mechanism of Action
α-BCP(1-8) and its related peptides exert their effects by binding to specific receptors on target neurons. While the complete signaling cascade is not fully elucidated, key components have been identified.
Autoregulation in Bag Cell Neurons
α-BCP peptides act on autoreceptors on the bag cell neurons themselves, creating a feedback loop. This action involves:
-
Reduction of cAMP: α-BCP reduces both basal and forskolin-stimulated levels of cyclic AMP (cAMP).[7]
-
Modulation of Potassium Currents: The peptide enhances an inwardly rectifying potassium current, which contributes to hyperpolarization and a decrease in excitability.[7]
Caption: Autoregulatory feedback loop of a-BCP(1-8) in Aplysia bag cell neurons.
Inhibition of LUQ Neurons
The inhibitory effect on LUQ neurons is mediated by a distinct pathway. The core active region of the peptide for this function appears to be the Phe6-Tyr7 sequence.[6] The binding of α-BCP to its receptor on LUQ neurons leads to a change in membrane conductance, resulting in hyperpolarization and a reduction in neuronal firing.[1][4] The specific ion channels and second messengers involved in this postsynaptic inhibition are still under investigation.
Caption: Workflow for electrophysiological dose-response analysis of a-BCP peptides.
References
- 1. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Comparative Guide to the Inhibitory Action of α-Bag Cell Peptide (1-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory neuropeptide α-Bag Cell Peptide (1-8) (α-BCP(1-8)) and an alternative compound, the phytocannabinoid β-caryophyllene (BCP). The objective is to present a clear overview of their mechanisms of action, supported by experimental data, to aid in the research and development of novel neuronal inhibitors.
I. Comparative Performance Data
The following table summarizes the quantitative data on the inhibitory actions of α-BCP(1-8) and its related fragments, alongside the relevant data for β-caryophyllene.
| Compound | Target System | Inhibitory Action | Effective Concentration/Potency | Mechanism of Action |
| α-Bag Cell Peptide (1-8) | Aplysia Left Upper Quadrant (LUQ) Neurons | Inhibition of neuronal firing | > 1 nM; 30-fold more potent than α-BCP(1-9)[1] | Gi/o-protein coupled receptor agonism, leading to decreased cAMP and activation of inwardly rectifying K+ channels. |
| α-Bag Cell Peptide (1-9) | Aplysia Left Upper Quadrant (LUQ) Neurons | Inhibition of neuronal firing | Less potent than α-BCP(1-8)[1] | Gi/o-protein coupled receptor agonism. |
| α-Bag Cell Peptide (1-7) | Aplysia Left Upper Quadrant (LUQ) Neurons | Inhibition of neuronal firing | 10-fold more potent than α-BCP(1-9)[1] | Gi/o-protein coupled receptor agonism. |
| β-Caryophyllene (BCP) | Cannabinoid Receptor 2 (CB2R) expressing cells | Agonist at the CB2 receptor | Ki = 155 nM[2] | Selective agonist for the Gi/o-protein coupled CB2 receptor, leading to inhibition of adenylyl cyclase and modulation of MAPK signaling pathways.[2] |
| β-Caryophyllene (BCP) | Primary neurons (in vitro) | Neuroprotection against oxygen-glucose deprivation | Significant protection at 5 µM[3][4] | Inhibition of necroptotic cell death and inflammatory signaling.[3][4] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Electrophysiological Recording of Neuronal Inhibition in Aplysia
This protocol is adapted from standard methods for intracellular recording from identified neurons in Aplysia ganglia.
-
Animal Preparation: An Aplysia californica is anesthetized by injection of an isotonic MgCl2 solution. The abdominal ganglion is dissected and pinned to a Sylgard-coated dish containing artificial seawater (ASW).
-
Neuron Identification: The Left Upper Quadrant (LUQ) neurons are identified visually based on their size and location within the ganglion.
-
Intracellular Recording: A sharp glass microelectrode (10-20 MΩ resistance) filled with 3 M KCl is used to impale an LUQ neuron. The membrane potential and firing rate are recorded using a suitable amplifier and data acquisition system.
-
Peptide Application: A stock solution of α-BCP(1-8) is prepared in ASW. The peptide is applied to the bath via a perfusion system at varying concentrations to establish a dose-response relationship. The effect on the neuron's firing rate and membrane potential is recorded.
-
Data Analysis: The change in firing frequency and any hyperpolarization of the membrane potential are quantified to determine the inhibitory effect of the peptide.
2. Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the ability of a compound to inhibit adenylyl cyclase activity.
-
Cell Culture: A suitable cell line expressing the receptor of interest (e.g., the α-BCP(1-8) receptor or the CB2 receptor) is cultured in appropriate media.
-
Assay Preparation: Cells are harvested and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Incubation: The cells are then treated with various concentrations of the test compound (α-BCP(1-8) or β-caryophyllene) for a defined period.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels in the presence of the test compound is calculated to determine its inhibitory potency.
3. Pertussis Toxin (PTX) Sensitivity Assay
This assay determines if the receptor signals through a Gi/o-type G-protein.
-
Cell Preparation: Cells expressing the receptor of interest are divided into two groups: one control group and one group pre-treated with Pertussis Toxin (PTX) for several hours. PTX specifically ADP-ribosylates and inactivates Gi/o proteins.
-
Inhibitory Assay: A functional assay, such as the forskolin-stimulated cAMP accumulation assay described above, is performed on both PTX-treated and untreated cells.
-
Data Analysis: If the inhibitory effect of the agonist is abolished or significantly reduced in the PTX-treated cells compared to the control cells, it indicates that the receptor couples to a Gi/o protein.
III. Signaling Pathways and Experimental Workflows
α-Bag Cell Peptide (1-8) Inhibitory Signaling Pathway
Caption: Signaling pathway of α-BCP(1-8).
β-Caryophyllene Inhibitory Signaling Pathway
Caption: Signaling pathway of β-caryophyllene.
Experimental Workflow for Comparing Inhibitory Compounds
Caption: Workflow for inhibitor comparison.
References
- 1. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Native vs. Synthetic α-Bag Cell Peptide (1-8) Activity
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of native and synthetically produced α-Bag Cell Peptide (1-8) [α-BCP(1-8)], a neuropeptide from the marine mollusk Aplysia californica. The data and protocols presented herein are curated from established scientific literature to aid in the evaluation and application of this peptide in research and development.
Data Summary: Relative Potency of α-BCP Analogs
The following table summarizes the relative inhibitory activity of different forms of α-Bag Cell Peptide on the Left Upper Quadrant (LUQ) neurons of the Aplysia abdominal ganglion. The data is derived from electrophysiological studies measuring the hyperpolarization of these neurons in response to peptide application. While a direct comparison of native versus synthetic α-BCP(1-8) is not explicitly detailed in the literature, the identical activity observed between native and synthetic α-BCP(1-7) strongly suggests that synthetic α-BCP(1-8) is equipotent to its native counterpart.
| Peptide Form | Source | Relative Potency | Key Findings |
| α-BCP(1-8) | Native | ~30x that of α-BCP(1-9) | Significantly more potent than its precursor peptide, α-BCP(1-9), in inhibiting target neurons.[1] |
| α-BCP(1-8) | Native | ~3x that of α-BCP(1-7) | Demonstrates higher potency compared to the shorter (1-7) fragment. |
| α-BCP(1-7) | Native | Identical to Synthetic | Dose-response curves for native and synthetic α-BCP(1-7) were superimposable, indicating identical biological activity. |
| α-BCP(1-7) | Synthetic | Identical to Native | Confirmed to have the same inhibitory effect on LUQ neurons as the native form. |
| α-BCP(1-9) | Native | Baseline (1x) | The least potent of the neuroactive α-BCP forms.[1] |
Experimental Protocols
The primary method for assessing the biological activity of α-BCP(1-8) is through intracellular electrophysiological recordings of identified neurons in the abdominal ganglion of Aplysia.
Bioassay for α-BCP(1-8) Activity on Aplysia LUQ Neurons
Objective: To measure the inhibitory effect of native or synthetic α-BCP(1-8) on the electrical activity of Left Upper Quadrant (LUQ) neurons (e.g., L2, L3, L4, L6) in the isolated abdominal ganglion of Aplysia californica.
Materials:
-
Mature Aplysia californica
-
Artificial seawater (ASW)
-
Dissection tools
-
Sylgard-coated recording chamber
-
Intracellular recording setup (microelectrode puller, glass microelectrodes, amplifier, oscilloscope, data acquisition system)
-
Perfusion system
-
Native or synthetic α-BCP(1-8)
-
Protease inhibitors (e.g., lima bean trypsin inhibitor, ovoinhibitor)
Procedure:
-
Ganglion Dissection: Anesthetize an Aplysia by injecting an isotonic MgCl₂ solution. Dissect the abdominal ganglion and pin it to the Sylgard-coated base of a recording chamber.
-
Sheath Removal: Gently remove the connective tissue sheath overlying the ganglion to allow for microelectrode penetration of the neurons.
-
Neuron Identification: Identify the LUQ neurons based on their characteristic size, position, and spontaneous bursting pacemaker activity.
-
Intracellular Recording: Carefully impale an LUQ neuron with a glass microelectrode filled with 3M KCl. Record the resting membrane potential and spontaneous action potentials.
-
Peptide Preparation: Dissolve the native or synthetic α-BCP(1-8) in ASW containing a cocktail of protease inhibitors to prevent degradation. Prepare a range of concentrations to establish a dose-response relationship.
-
Peptide Application: Perfuse the ganglion with normal ASW to establish a baseline recording. Switch to the ASW containing the desired concentration of α-BCP(1-8) and perfuse for a set duration.
-
Data Acquisition: Continuously record the membrane potential of the LUQ neuron before, during, and after peptide application. The primary measure of activity is the peak hyperpolarization of the neuron's membrane potential.
-
Dose-Response Analysis: Repeat the perfusion with different peptide concentrations to generate a dose-response curve, plotting the peak hyperpolarization against the peptide concentration.
Visualizations
Signaling Pathway of α-BCP(1-8) Inhibition
Caption: Putative signaling pathway for α-BCP(1-8) mediated inhibition in an Aplysia LUQ neuron.
Experimental Workflow for Activity Comparison
Caption: Workflow for comparing the bioactivity of native and synthetic α-BCP(1-8).
References
Investigating Off-Target Effects of α-Bag Cell Peptide (1-8): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of α-Bag Cell Peptide (1-8) [α-BCP(1-8)], a neuropeptide derived from the marine mollusk Aplysia, and other related peptides. Due to a lack of comprehensive off-target screening data in publicly available literature, this document outlines a robust framework for investigating such effects, alongside a comparison of the known on-target activities of relevant Aplysia neuropeptides.
Executive Summary
α-Bag Cell Peptide (1-8) is an N-terminal fragment of α-bag cell peptide that is known to inhibit left upper quadrant (LUQ) neurons and contribute to the depolarization of the bag cells in Aplysia.[1] It is one of several bioactive peptides derived from the egg-laying hormone (ELH) prohormone.[2] Studies have shown that the truncated forms, α-BCP(1-8) and α-BCP(1-7), are significantly more potent in their inhibitory effects on LUQ neurons than the full-length α-BCP(1-9).[1] While the on-target effects of α-BCP(1-8) within the Aplysia nervous system are partially characterized, there is a notable absence of data regarding its potential off-target interactions. Such information is critical for a complete understanding of its pharmacological profile and for assessing its potential as a therapeutic lead or research tool. This guide presents established experimental protocols to enable a thorough investigation of α-BCP(1-8)'s off-target binding and functional activity.
Comparative Analysis of Aplysia Neuropeptides
The following table summarizes the known on-target effects of α-BCP(1-8) in comparison to its parent peptide and other neuropeptides found in Aplysia. This comparative data highlights the functional diversity of these peptides.
| Peptide | Primary On-Target Effect(s) | Relative Potency/Observations |
| α-Bag Cell Peptide (1-8) | Inhibition of Left Upper Quadrant (LUQ) neurons; Induction of bag cell afterdischarge.[3] | Significantly more potent than α-BCP(1-9) in inhibiting LUQ neurons.[1] |
| α-Bag Cell Peptide (1-7) | Inhibition of Left Upper Quadrant (LUQ) neurons. | Reported to be 10 times more potent than α-BCP(1-9).[1] |
| α-Bag Cell Peptide (1-9) | Inhibition of Left Upper Quadrant (LUQ) neurons. | Serves as the precursor to the more active α-BCP(1-8) and α-BCP(1-7) fragments. |
| Egg-Laying Hormone (ELH) | Induces egg-laying and associated behaviors. | Co-released with α-BCPs but mediates distinct excitatory effects. |
| FMRFamide | Modulates synaptic transmission and neuronal excitability. | Known to have inhibitory effects on sensory neurons.[4][5] |
| Myomodulin | Potentiates muscle contractions. | Modulates motor neuron activity.[6] |
Proposed Framework for Investigating Off-Target Effects
To address the gap in knowledge regarding the off-target profile of α-BCP(1-8), a systematic investigation using established pharmacological assays is recommended. The following experimental workflow provides a comprehensive approach to identify and characterize potential off-target interactions.
Caption: Proposed experimental workflow for investigating the off-target effects of α-BCP(1-8).
Detailed Experimental Protocols
Radioligand Binding Assays for Off-Target Screening
This protocol is designed to assess the binding affinity of α-BCP(1-8) against a broad panel of receptors, typically including G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Target Panel Selection: Utilize a commercially available or in-house curated panel of membrane preparations from cells expressing a wide range of human or other species' receptors.
-
Radioligand Competition: The assay is performed in a competitive binding format. A known radiolabeled ligand for each specific receptor is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled α-BCP(1-8).
-
Incubation and Filtration: Following incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a filter plate to separate bound from unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the concentration of α-BCP(1-8) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of α-BCP(1-8) for each receptor is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
This assay determines whether the binding of α-BCP(1-8) to a GPCR identified in the primary screen results in a functional response, specifically the modulation of cyclic adenosine (B11128) monophosphate (cAMP) production. This is relevant for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to express the specific GPCR of interest.
-
Peptide Treatment: Treat the cells with varying concentrations of α-BCP(1-8). For potential Gi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce cAMP production.
-
Cell Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.
-
Data Analysis: Plot the cAMP concentration against the log of the α-BCP(1-8) concentration to generate a dose-response curve. From this curve, the EC50 (for agonists) or IC50 (for antagonists) can be determined, indicating the peptide's functional potency.
Calcium Mobilization Assays
This assay is used to assess the functional activity of α-BCP(1-8) on GPCRs that couple to Gq proteins, which signal through the release of intracellular calcium.
Methodology:
-
Cell Preparation: Cells expressing the target Gq-coupled GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Peptide Stimulation: The baseline fluorescence is measured before the addition of varying concentrations of α-BCP(1-8) using an automated plate reader with an integrated liquid handler (e.g., a FLIPR or FlexStation).
-
Fluorescence Detection: Changes in intracellular calcium concentration upon peptide addition are monitored in real-time by measuring the increase in fluorescence intensity.
-
Data Analysis: The peak fluorescence response is plotted against the peptide concentration to generate a dose-response curve and determine the EC50 value for calcium mobilization.
Known Signaling Pathway of Bag Cell Neurons
The bag cell neurons of Aplysia are a well-studied model for neuropeptide signaling. A simplified representation of the known signaling events leading to and during the bag cell afterdischarge is depicted below. α-BCP(1-8) is known to be released during this discharge and acts as a feedback modulator.
Caption: Simplified signaling pathway of Aplysia bag cell neurons.
Conclusion
While α-Bag Cell Peptide (1-8) has defined on-target effects in the Aplysia nervous system, a comprehensive understanding of its pharmacology is incomplete without a thorough investigation of its off-target interactions. The experimental framework proposed in this guide provides a clear and systematic approach for researchers to characterize the off-target binding and functional activity of α-BCP(1-8). The resulting data will be invaluable for accurately interpreting experimental results and for assessing the therapeutic potential of this and other related neuropeptides.
References
- 1. Primary structure and neuronal effects of alpha-bag cell peptide, a second candidate neurotransmitter encoded by a single gene in bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulated release of multiple peptides from the bag cell neurons of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution, cellular localization, and colocalization of several peptide neurotransmitters in the central nervous system of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Aplysia neurons containing immunoreactive FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myomodulin: a bioactive neuropeptide present in an identified cholinergic buccal motor neuron of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of a-Bag Cell Peptide (1-8): A Guide for Laboratory Professionals
For research, scientific, and drug development professionals, the proper disposal of a-Bag Cell Peptide (1-8) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this neuropeptide, ensuring compliance with standard laboratory practices.
a-Bag Cell Peptide (1-8) is a bioactive neuropeptide used in research settings. While its toxicological properties have not been thoroughly investigated, it is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard.[1] However, as with all laboratory chemicals, it is imperative to follow established safety protocols to minimize risk and ensure proper disposal.
Immediate Safety and Handling
Before disposal, it is crucial to handle a-Bag Cell Peptide (1-8) with care. Always consult the Material Safety Data Sheet (MSDS) for specific handling and safety information.[1][2] Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves and safety glasses, when handling this or any other research peptide.[3]
Disposal Protocol: A Step-by-Step Approach
The primary principle for the disposal of a-Bag Cell Peptide (1-8) is to treat it as chemical waste.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[3]
Step 1: Waste Segregation
Properly segregate all materials that have come into contact with a-Bag Cell Peptide (1-8). This includes:
-
Solid Waste: Unused or expired lyophilized peptide, contaminated personal protective equipment (gloves, etc.), and contaminated labware (pipette tips, vials, etc.).
-
Liquid Waste: Solutions containing the peptide.
Step 2: Inactivation of Biological Activity (Recommended)
Given that a-Bag Cell Peptide (1-8) is a bioactive neuropeptide, inactivation before disposal is a recommended best practice to eliminate its biological activity. Two common methods for peptide inactivation are chemical degradation and autoclaving.
Method 1: Chemical Degradation
Chemical degradation is an effective method for inactivating peptides. A common and accessible method involves the use of a bleach solution.
Experimental Protocol: Chemical Inactivation of a-Bag Cell Peptide (1-8)
Objective: To chemically degrade a-Bag Cell Peptide (1-8) to eliminate its biological activity prior to disposal.
Materials:
-
Waste containing a-Bag Cell Peptide (1-8) (solid or liquid)
-
10% bleach solution (sodium hypochlorite)
-
Appropriate chemical waste containers
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
-
Fume hood
Procedure:
-
For Liquid Waste:
-
In a designated fume hood, add a 10% bleach solution to the liquid peptide waste.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Following inactivation, dispose of the solution as chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your EHS department.
-
-
For Solid Waste:
-
Collect all solid waste in a designated, leak-proof container.
-
Immerse the solid waste in a 10% bleach solution for at least 30 minutes.
-
After the decontamination period, carefully decant the bleach solution and manage it as liquid chemical waste.
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as directed by your institution.
-
Method 2: Autoclaving
Autoclaving uses high-pressure steam to decontaminate waste. While effective for sterilization, its efficiency in degrading peptides can vary. Therefore, it is often recommended as a secondary step after chemical inactivation or for the final treatment of waste.
Experimental Protocol: Autoclaving of a-Bag Cell Peptide (1-8) Waste
Objective: To decontaminate waste containing a-Bag Cell Peptide (1-8) using high-pressure steam.
Materials:
-
Waste containing a-Bag Cell Peptide (1-8)
-
Autoclave-safe bags
-
Autoclave indicator tape
-
Validated autoclave
Procedure:
-
Place the waste in an autoclave-safe bag. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration.
-
Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be adjusted based on the load size.
-
After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.
Step 3: Final Disposal
All waste, whether inactivated or not, must be disposed of in accordance with institutional and local regulations.
-
Solid Waste: Place in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, leak-proof container that is properly labeled.
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[3]
Summary of Disposal Procedures
| Waste Type | Recommended Inactivation | Final Disposal |
| Solid Waste (unused peptide, contaminated labware) | Chemical degradation (immersion in 10% bleach) or Autoclaving | Designated chemical waste container for institutional pickup. |
| Liquid Waste (peptide solutions) | Chemical degradation (addition of 10% bleach) | Designated chemical waste container for institutional pickup. |
Disposal Workflow
Caption: Logical workflow for the proper disposal of a-Bag Cell Peptide (1-8).
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always prioritize safety and consult with your EHS department for guidance. All products discussed are for research use only.[5]
References
Personal protective equipment for handling a-Bag Cell Peptide (1-8)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling a-Bag Cell Peptide (1-8). The following procedures for handling, storage, and disposal are based on established best practices for laboratory chemicals of unknown toxicity and information from the safety data sheet for the closely related a-Bag Cell Peptide (1-7).
Chemical Identifier:
-
Product Name: a-Bag Cell Peptide (1-8)
-
Molecular Formula: C47H72N14O11[2]
Immediate Safety and Personal Protective Equipment (PPE)
While a specific hazard classification is not available for a-Bag Cell Peptide (1-8), it should be handled with care as a substance with unknown toxicological properties. The following personal protective equipment is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after handling. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times to protect skin and clothing from potential spills. |
| Respiratory Protection | Full-face Respirator | Recommended when handling the lyophilized powder, which can easily become airborne, or if irritation is experienced. Work in a well-ventilated area, preferably a fume hood. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for personnel safety and to maintain the integrity of the peptide.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the designated work area, such as a chemical fume hood or a specific benchtop, is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling Lyophilized Powder:
-
Perform all manipulations of the lyophilized powder within a chemical fume hood or a biosafety cabinet to prevent inhalation of airborne particles.[3]
-
Use spark-proof tools and avoid creating dust.
-
-
Reconstitution:
-
Slowly add the desired solvent to the vial containing the peptide.
-
Cap the vial securely and mix by gentle swirling or inversion. Avoid vigorous shaking.
-
-
Storage:
-
Lyophilized Peptide: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, -20°C is recommended.
-
Reconstituted Peptide: For short-term storage, refrigerate at 2-8°C. For longer-term storage, it is best to create aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below.[4]
-
-
Labeling: Clearly label all primary and secondary containers with the peptide name, concentration, preparation date, and any relevant hazard warnings.
-
Clean-up: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of a-Bag Cell Peptide (1-8) and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All peptide waste should be treated as chemical waste.[5]
-
Liquid Waste: Collect all solutions containing the peptide in a designated, sealed, and clearly labeled chemical waste container.
-
Solid Waste:
-
Contaminated disposables (e.g., pipette tips, vials, gloves) should be placed in a designated, leak-proof container labeled as chemical or biohazardous waste, in accordance with your institution's guidelines.[5]
-
Empty peptide containers should be thoroughly rinsed with an appropriate solvent. The rinsate must be collected as chemical waste.
-
-
Disposal Method: Do not pour any peptide-containing solutions down the drain.[5] All waste must be disposed of through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of a-Bag Cell Peptide (1-8).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
